Diisooctyl fumarate
Description
Properties
IUPAC Name |
bis(6-methylheptyl) (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLLCHDIZAZFE-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCOC(=O)/C=C/C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330-75-2, 1330-76-3 | |
| Record name | Diisooctyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisooctyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOOCTYL MALEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis and purification of Diisooctyl fumarate
An In-Depth Technical Guide to the Synthesis and Purification of Diisooctyl Fumarate
This guide provides a comprehensive overview of the synthesis and purification of diisooctyl fumarate (DIOF), a chemical compound of significant interest in materials science and biomedical applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and outlines robust purification and characterization methodologies.
Introduction to Diisooctyl Fumarate
Diisooctyl fumarate (DIOF) is the diester formed from fumaric acid and two isooctyl alcohol moieties. Its chemical structure, C₂₂H₄₀O₄, imparts properties such as low viscosity, high thermal stability, and good resistance to hydrolysis.[1] These characteristics make it a valuable component in a variety of industrial and research settings.
Key Applications:
-
Plasticizers: DIOF is utilized as a non-phthalate plasticizer for polymers like polyvinyl chloride (PVC), enhancing their flexibility and durability for use in construction, medical products, and consumer goods.[2][3][4]
-
Coatings and Adhesives: It serves as a co-monomer or additive in the formulation of coatings and adhesives, improving performance and longevity.[1][2]
-
Biomedical Research: Due to its biocompatibility, DIOF is explored as a component in polymeric biomaterials for applications such as tissue engineering and drug delivery systems.[1]
Foundational Principles of Diisooctyl Fumarate Synthesis
The industrial synthesis of diisooctyl fumarate is predominantly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (fumaric acid) with an alcohol (isooctyl alcohol).
The Fischer Esterification Mechanism
The reaction is an equilibrium process.[5][6] The mechanism, detailed below, is initiated by the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
-
Protonation: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates one of the carbonyl oxygens of fumaric acid.
-
Nucleophilic Attack: A molecule of isooctyl alcohol attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The elimination of a water molecule occurs, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.
-
Repeat: The process repeats on the second carboxylic acid group to form the diester, diisooctyl fumarate.
Driving the Equilibrium: The Role of Le Châtelier's Principle
As an equilibrium-controlled reaction, the yield of diisooctyl fumarate is limited by the presence of water, a key byproduct.[6] To achieve high conversion rates, the equilibrium must be shifted toward the products. This is accomplished by continuously removing water from the reaction mixture as it forms, a direct application of Le Châtelier's principle. The most common laboratory and industrial method for this is azeotropic distillation using a Dean-Stark apparatus.[6] Furthermore, using an excess of one reactant, typically the less expensive isooctyl alcohol, also helps drive the reaction to completion.[5][6]
Synthesis Methodologies: Experimental Protocols
Two primary routes are prevalent for the synthesis of dialkyl fumarates: direct esterification of fumaric acid and a two-step process starting from maleic anhydride.
Method 1: Direct Esterification of Fumaric Acid
This classic approach is straightforward and utilizes readily available starting materials.[7] It involves the direct reaction of fumaric acid with isooctyl alcohol in the presence of a strong acid catalyst.
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, magnetic stirrer, and temperature probe, combine fumaric acid (1.0 eq), isooctyl alcohol (2.5-3.0 eq), and an azeotropic solvent such as toluene (approx. 2 mL per gram of fumaric acid).
-
Catalyst Addition: With stirring, carefully add a strong acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH, 0.02-0.05 eq) or concentrated sulfuric acid (H₂SO₄, 0.02-0.05 eq).[6]
-
Reaction Execution: Heat the mixture to reflux (for toluene, approx. 110-115°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring Progress: The reaction is monitored by measuring the volume of water collected. The reaction is considered complete when water ceases to accumulate in the trap (typically 12-18 hours).
-
Cooling: Once complete, allow the reaction mixture to cool to room temperature before proceeding with purification.
Method 2: Synthesis from Maleic Anhydride
Industrially, it is often more economical to start with maleic anhydride. This process first involves esterification to produce diisooctyl maleate, followed by a catalyzed isomerization to the thermodynamically more stable trans-isomer, diisooctyl fumarate.[8][9]
Step A: Esterification of Maleic Anhydride
-
Reactant Setup: In a reaction vessel equipped for heating and stirring, charge maleic anhydride (1.0 eq) and isooctyl alcohol (2.1-2.2 eq).[10][11]
-
Catalysis: Add an acid catalyst such as p-toluenesulfonic acid.[10]
-
Reaction: Heat the mixture, often in stages. For example, an initial alcoholysis at 60-90°C followed by heating to 140°C to drive the esterification and remove water.[10][12] The reaction produces diisooctyl maleate.
Step B: Isomerization to Diisooctyl Fumarate
-
Catalyst Addition: To the crude diisooctyl maleate, an isomerization catalyst is added. While various catalysts exist, halides of sulfur or phosphorus acids are effective.[13]
-
Isomerization: The mixture is heated to a temperature typically between 80°C and 150°C.[13] The progress of the isomerization can be monitored using techniques like GC or HPLC.
-
Completion: Once the desired conversion to the fumarate isomer is achieved, the mixture is cooled and proceeds to purification.
Comparative Data of Synthesis Methods
| Parameter | Method 1: Direct Esterification | Method 2: From Maleic Anhydride |
| Starting Materials | Fumaric Acid, Isooctyl Alcohol | Maleic Anhydride, Isooctyl Alcohol |
| Catalyst | Sulfuric Acid, p-TsOH[7] | Esterification: p-TsOH; Isomerization: Halides of S/P acids[10][13] |
| Typical Temperature | 80 - 140 °C[6] | Esterification: ~140°C; Isomerization: 80-150°C[10][13] |
| Typical Reaction Time | 12 - 18 hours[7] | Esterification: ~4 hours; Isomerization: Variable[7] |
| Key Advantage | Simpler, one-pot reaction | Uses more economical starting material (maleic anhydride) |
| Key Disadvantage | Longer reaction times | Two-step process requiring an additional isomerization catalyst |
Purification of Crude Diisooctyl Fumarate
Regardless of the synthetic route, the crude product requires purification to remove the catalyst, unreacted starting materials, solvent, and any side products. High purity (>99%) is often required for performance applications.[3]
-
Neutralization: Transfer the cooled crude reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 20% sodium carbonate (Na₂CO₃) solution to neutralize the acidic catalyst.[7] Mix gently, venting frequently to release CO₂ gas, until effervescence ceases.
-
Aqueous Wash: Wash the organic layer sequentially with water (2 x volume of organic layer) and then with brine (1 x volume). This removes water-soluble impurities and residual salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the bulk of the solvent (e.g., toluene) under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: For high-purity DIOF, the final and most critical step is vacuum distillation.[2] Transfer the concentrated crude oil to a distillation apparatus. The product is distilled under high vacuum to separate it from less volatile impurities and any high-boiling side products. The boiling point of dioctyl fumarate is approximately 185°C at 5 mmHg.[14]
Quality Control and Product Characterization
To ensure the final product meets the required specifications, a combination of chromatographic and spectroscopic techniques is employed for structural verification and purity assessment.
| Analytical Method | Principle | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis. | Provides definitive identification via mass spectrum, quantifies purity, and identifies volatile impurities.[15][16] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on polarity. | Quantifies purity and is suitable for non-volatile or thermally labile compounds.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation (¹H and ¹³C NMR) and can be used for quantitative analysis (qNMR). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Confirms the presence of key functional groups, such as the ester carbonyl (C=O stretch) and C-O stretch.[16] |
Conclusion
The synthesis of high-purity diisooctyl fumarate is a well-established process rooted in the principles of Fischer esterification. Success hinges on effectively driving the reaction equilibrium by removing water and on a meticulous multi-step purification process, culminating in vacuum distillation. The choice between direct esterification from fumaric acid and a two-step route from maleic anhydride depends on factors such as raw material cost, desired throughput, and available equipment. Rigorous analytical characterization is essential to validate the purity and identity of the final product, ensuring its suitability for high-performance applications in research and industry.
References
- Ontosight AI.
- SoleChem EU.
- Persistence Market Research. Dioctyl Fumarate Market Size, Share, and Growth Forecast, 2025-2032.
- Persistence Market Research. Dioctyl Fumarate Market Set for Rapid Expansion, Forecasted.
- BenchChem.
- Persistence Market Research. Dioctyl Fumarate Market Set for Rapid Expansion, Forecasted.
- LookChem.
- Google Patents. Preparation of esters of fumaric acid - US2522363A.
- BenchChem.
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- BenchChem.
- Google Patents.
- BenchChem.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. solechem.eu [solechem.eu]
- 3. persistencemarketresearch.com [persistencemarketresearch.com]
- 4. openpr.com [openpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2522363A - Preparation of esters of fumaric acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN1160710A - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 11. CN1045592C - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 12. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 13. US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates - Google Patents [patents.google.com]
- 14. DIOCTYL FUMARATE|141-02-6|lookchem [lookchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physical Properties of Diisooctyl Fumarate: Melting and Boiling Point Analysis
Introduction
Diisooctyl fumarate (CAS No. 141-02-6), also known as bis(2-ethylhexyl) fumarate, is a diester of fumaric acid and 2-ethylhexanol.[1][2][3] As a key industrial chemical, it is widely utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC) and as a component in coatings and adhesives.[4] For researchers, scientists, and professionals in drug development and materials science, a precise understanding of its fundamental physical properties is paramount for predicting its behavior in various applications, ensuring process safety, and controlling product quality.
This technical guide provides an in-depth examination of the melting and boiling points of Diisooctyl fumarate. It moves beyond a simple recitation of values to explore the causality behind experimental methodologies, discusses the significance of these properties as indicators of material purity and stability, and offers detailed protocols for their accurate determination in a laboratory setting.
Core Physical Properties of Diisooctyl Fumarate
Diisooctyl fumarate is a colorless, oily liquid with a mild odor under standard conditions.[1][4][5] Its key physical properties are summarized below. It is critical to note the variation in reported values, particularly for the boiling point, which is highly dependent on ambient pressure.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₂₀H₃₆O₄ | - | [1][2][3][6] |
| Molecular Weight | 340.5 g/mol | - | [1][3] |
| Melting Point | -58 °C | - | [1][2][6][7] |
| 28 °C | - | [5] | |
| Boiling Point | > 390 °C | at 99.1 kPa (~743 mmHg) | [5] |
| 409.8 ± 18.0 °C | at 760 mmHg | [6] | |
| 211–220 °C | Not Specified (Likely Atmospheric) | [1][7] | |
| 185 °C | at 5 mmHg | [1][2] | |
| 190 °C | at 0.8 Torr (~0.8 mmHg) | [8] | |
| Density | ~0.94 g/cm³ | at 20 °C | [1][5] |
Note: The significant discrepancy in the reported melting points (-58 °C vs. 28 °C) may be attributable to different isomeric forms or experimental error in the cited literature. The value of -58 °C is more frequently cited.
The Scientific Significance of Phase Transition Points
The melting and boiling points are not merely static numbers; they are fundamental thermodynamic properties that provide critical insights into the identity, purity, and stability of a chemical compound.
-
Melting Point as a Purity Indicator : For a pure crystalline solid, the melting point is a sharp, well-defined temperature range, typically spanning no more than 0.5-1.0°C.[9] The presence of impurities disrupts the crystal lattice, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting point range (>2°C). Therefore, accurate melting point determination is a foundational, cost-effective method for assessing the purity of a synthesized or procured batch of a substance.
-
Boiling Point and Material Stability : The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9] This property is crucial for designing purification processes like distillation, where components of a mixture are separated based on differences in their boiling points. Furthermore, it defines the upper-temperature limit for handling the liquid in an open system before significant vaporization occurs. For high-molecular-weight esters like Diisooctyl fumarate, the potential for thermal decomposition at or near the atmospheric boiling point is a critical consideration.[5] This is why boiling points for such compounds are often reported under reduced pressure (vacuum), which lowers the temperature required for boiling and minimizes the risk of degradation.
Experimental Determination of Physical Properties
The accurate determination of melting and boiling points relies on precise technique and a clear understanding of the physical principles at play. The general workflow is a self-validating system, beginning with a rapid scan to approximate the transition point, followed by a meticulous, slow-ramped measurement for accuracy.
Caption: Workflow for accurate melting or boiling point determination.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp). Given that Diisooctyl fumarate's most commonly cited melting point is -58°C, this would require a cryo-capable apparatus. The principles described remain valid for any substance.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dry and crystalline. Place a small amount onto a watch glass and crush it into a fine powder.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the sample powder. A few millimeters of sample should enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly into the bottom. A densely packed sample of 2-3 mm height is optimal for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, perform a quick scan by heating at a rate of 5-10°C per minute. This provides a rough estimate of the melting range and saves time.
-
Accurate Measurement: Allow the apparatus to cool to at least 10-15°C below the estimated melting point. Using a fresh capillary, begin heating at a slow, controlled rate of 1-2°C per minute.
-
Causality Explanation: A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.
-
-
Data Recording: Observe the sample through the magnifying lens. Record two temperatures:
-
T₁ (Onset): The temperature at which the first drop of liquid appears.
-
T₂ (Completion): The temperature at which the last solid crystal melts completely into a liquid.[9]
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow.
Protocol: Boiling Point Determination (Reduced Pressure)
Given the high boiling point and potential for decomposition of Diisooctyl fumarate, determination under vacuum is the preferred method. This protocol describes a common laboratory setup.
Methodology:
-
Apparatus Setup: Assemble a simple vacuum distillation apparatus. Place a small amount (a few mL) of Diisooctyl fumarate and a boiling chip or magnetic stir bar into the distillation flask.
-
Causality Explanation: The boiling chip or stir bar prevents "bumping" by providing nucleation sites for smooth boiling.
-
-
System Sealing: Ensure all joints are properly sealed and connect the apparatus to a vacuum pump with a pressure gauge (manometer) attached.
-
Pressure Stabilization: Evacuate the system to the desired pressure (e.g., 5 mmHg). Allow the pressure to stabilize before applying heat.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Recording: Observe the thermometer placed at the vapor takeoff point. The boiling point at that pressure is the stable temperature at which vapor is continuously condensing on the thermometer bulb and dripping into the collection arm.
-
Reporting: Crucially, the boiling point must be reported with the corresponding pressure at which it was measured (e.g., 185 °C at 5 mmHg).[1][2]
Expert Insights and Best Practices
When working with Diisooctyl fumarate, the data clearly indicates that its boiling point is highly sensitive to pressure. The reported atmospheric boiling point exceeds 390°C, a temperature at which decomposition is noted to begin.[5] For any application involving heating, such as purification or high-temperature formulation, it is scientifically unsound to rely on the atmospheric boiling point.
Self-Validating Protocol: To ensure the trustworthiness of your results, always perform at least two measurements. A preliminary rapid scan establishes the approximate range, and a subsequent slow, careful measurement provides the accurate value. If these two stages yield consistent results, the data can be considered reliable. For boiling point determination, stability of both temperature and pressure is the key validation checkpoint. Any fluctuation indicates an issue with the setup (e.g., a leak) or that the true boiling point has not been reached.
Conclusion
The physical properties of Diisooctyl fumarate, particularly its low melting point (typically cited as -58 °C) and high, pressure-dependent boiling point, are defining characteristics that govern its application and handling.[1][6] A thorough understanding and accurate measurement of these properties are essential for scientific research and industrial applications. By employing systematic, well-understood experimental protocols, researchers can ensure the quality and purity of their materials and design robust, safe, and effective processes.
References
- Diisooctyl Fumar
- DIOCTYL FUMAR
- DIOCTYL FUMAR
- DIOCTYL FUMAR
- 141-02-6 DIOCTYL FUMARATE C20H36O4, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
- DIOCTYL FUMARATE - Safety D
- DIOCTYL FUMAR
- dioctyl fumarate - Physico-chemical Properties. ChemBK.
- Determination of melting and boiling points. SlideShare.
- Melting point determin
Sources
- 1. DIOCTYL FUMARATE CAS#: 141-02-6 [m.chemicalbook.com]
- 2. DIOCTYL FUMARATE|141-02-6|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ontosight.ai [ontosight.ai]
- 5. DIOCTYL FUMARATE - Safety Data Sheet [chemicalbook.com]
- 6. DIOCTYL FUMARATE | CAS#:141-02-6 | Chemsrc [chemsrc.com]
- 7. DIOCTYL FUMARATE | 141-02-6 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. alnoor.edu.iq [alnoor.edu.iq]
Solubility of Diisooctyl fumarate in different solvents
An In-Depth Technical Guide to the Solubility of Diisooctyl Fumarate
Authored by: Gemini, Senior Application Scientist
Publication Date: March 10, 2026
This technical guide provides a comprehensive analysis of the solubility characteristics of Diisooctyl Fumarate (DIOF). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing DIOF's solubility, presents available quantitative and qualitative data, and offers a detailed, field-proven experimental protocol for its empirical determination. By synthesizing physicochemical principles with practical methodologies, this guide serves as an essential resource for the effective application and study of Diisooctyl Fumarate.
Introduction to Diisooctyl Fumarate (DIOF)
Diisooctyl fumarate (CAS No. 1330-75-2), a diester of fumaric acid, is a significant chemical compound with the molecular formula C₂₂H₄₀O₄[1]. Structurally, it is characterized by a central fumaric acid backbone with two branched isooctyl ester groups. This configuration results in a molecule that is a liquid at room temperature, exhibiting low viscosity, good thermal stability, and resistance to hydrolysis[1].
These properties make DIOF a versatile component in numerous industrial and research applications:
-
Plasticizers: Its compatibility with polymers like PVC allows it to be used to enhance flexibility and workability[1].
-
Coatings and Adhesives: It serves as a valuable component in formulations to improve durability and performance[1].
-
Biomedical Research: Due to its biocompatibility, DIOF has been explored for use in polymeric biomaterials for applications such as tissue engineering and drug delivery systems[1]. Fumaric acid esters, as a class, are recognized for their anti-inflammatory and immunomodulatory effects, with compounds like dimethyl fumarate being approved for treating psoriasis and multiple sclerosis[2][3]. This therapeutic precedent underscores the importance of understanding the solubility of related esters like DIOF for potential pharmaceutical formulations.
The Physicochemical Basis of Solubility
The solubility of a compound is dictated by the fundamental principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible. The molecular structure of Diisooctyl Fumarate provides clear indicators of its expected solubility behavior.
-
Polarity and Interactions: DIOF is a predominantly nonpolar molecule. The two long, branched isooctyl (C₈H₁₇) chains are hydrocarbon moieties that interact favorably with nonpolar solvents through van der Waals forces. The molecule's polar character is confined to the two ester groups (-COO-), which can participate in dipole-dipole interactions but lack hydrogen bond donors[4].
-
Predictive Analysis: Based on its structure, DIOF is predicted to be highly soluble in nonpolar organic solvents (e.g., hexane, toluene) and moderately polar aprotic solvents (e.g., chloroform, ethyl acetate). Its solubility is expected to decrease in highly polar protic solvents (e.g., ethanol, methanol) and to be extremely low in water. The large nonpolar surface area of the alkyl chains dominates the molecule's overall character, rendering it hydrophobic. This is quantified by its high LogP value, a measure of lipophilicity, which has been reported as approximately 7.69 to 7.94[5][6].
Below is a diagram illustrating the key molecular features of DIOF that govern its solvent interactions.
Caption: Molecular features of DIOF and their predicted solvent interactions.
Solubility Profile of Diisooctyl Fumarate
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility data for Diisooctyl Fumarate.
| Solvent | Solvent Type | Solubility | Temperature (°C) | Reference |
| Water | Highly Polar Protic | 1.19 mg/L | 20 | [4] |
| Chloroform | Moderately Polar Aprotic | Soluble | Not Specified | [4][6][7] |
| Methanol | Polar Protic | Soluble | Not Specified | [4][6][7] |
| Hexane | Nonpolar | Expected to be Miscible | - | Inferred |
| Toluene | Nonpolar | Expected to be Miscible | - | Inferred |
| Ethyl Acetate | Moderately Polar Aprotic | Expected to be Highly Soluble | - | Inferred |
| Acetone | Polar Aprotic | Expected to be Highly Soluble | - | Inferred |
| Ethanol | Polar Protic | Expected to be Soluble | - | Inferred |
Note: "Soluble" indicates qualitative information from technical sources. "Expected" solubility is inferred from the molecule's chemical structure and the "like dissolves like" principle.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility values, the shake-flask method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound[8][9]. The causality behind this method is its design to ensure that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution.
Principle
An excess amount of the solute (DIOF) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to achieve equilibrium. After equilibrium, the undissolved solute is separated, and the concentration of DIOF in the clear, saturated solution is quantified using a validated analytical method.
Step-by-Step Methodology
-
Preparation of Supersaturated Mixture:
-
Add an excess amount of Diisooctyl Fumarate to a series of glass vials or flasks, each containing a precise volume of the test solvent. A common practice is to add at least twice the estimated amount needed for saturation.
-
Seal the vessels tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vessels in a temperature-controlled orbital shaker or on a magnetic stir plate within an incubator. The temperature must be rigorously controlled (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C), as solubility is highly temperature-dependent[10].
-
Agitate the mixtures for a predetermined period, typically 24 to 72 hours. This extended duration is critical to ensure that the system reaches equilibrium[8][11]. Preliminary time-course studies are recommended to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
Once equilibrated, allow the vessels to stand undisturbed at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved material, centrifuge the samples.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This filtration step is a self-validating control to guarantee that only the dissolved solute is being analyzed.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical instrument.
-
Quantify the concentration of DIOF using a validated analytical method, such as:
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds like DIOF.
-
High-Performance Liquid Chromatography (HPLC): A highly accurate and common method for non-volatile compounds[8].
-
-
The quantification must be performed against a calibration curve generated from standard solutions of DIOF of known concentrations to ensure accuracy.
-
-
Data Reporting:
-
Report the final solubility value in standard units, such as mg/mL or mol/L, at the specified temperature[8].
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Conclusion
Diisooctyl Fumarate exhibits solubility characteristics typical of a large, lipophilic ester. It is practically insoluble in water but demonstrates good solubility in common organic solvents, particularly those with low to moderate polarity. This profile is a direct consequence of its molecular structure, dominated by two nonpolar isooctyl chains. For applications requiring precise solubility data, the shake-flask method provides a robust and reliable framework for experimental determination. This guide provides both the theoretical foundation and the practical tools necessary for scientists and researchers to effectively understand and utilize Diisooctyl Fumarate in their work.
References
- Diisooctyl Fumarate Overview. Ontosight AI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2jsDAxbhMR1WkAOuFaNTo0dVcBvcNCE2lXb1Sf_CAWDfIh9bn5LT9kAIzpgKZ5jwKGR0sfjfXmolZu5rZTMqifm4aBKMxdrp5fSze_mj8gw0MUzr7ZTO0gK1JchuolDKZ394XkKdFumalw9VLxJxSq1tL-8ldd1qLtINZ645BNR6rikjQwPS3foNucuk7XQjSJwa2]
- General Experimental Protocol for Determining Solubility. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP37szngLh1QpBW39Ti3Zqb9Y0MOtGd-3PtXl4_4t-9DAlmd1jsqv4y7w3PeqQThyGFEubecaEt2xgv7Szq0aIP4vsZrPu4TpbZhZnHJGCBoT1KAKxEf8poinOogwohIOHK5AJ7yeVEMUUVsXbdrjovXKhzSxGu1PBh4vabtuk5pGzOnWHoJxAlfo9icMZj01bBnoHYw==]
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWChHeRG1tMwTAp1cngW0g3FpGe-Btkc69CH6fTPQfZZMmIE1gtdXYRQwaXMdlSNueI7EedqTH_QW2JUIjDUxQ1rvAiBa-sJ5oZXfr4gjKHd2cXFKyBMDHnYQlaS5nj8wVLPm4-xkv]
- DIOCTYL FUMARATE | CAS#:141-02-6. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnnfPAj850VHGF0et-k7avYq4_qaU0J17h5O2AmrLjYrTOe6XNg49r5xj5-iAcgcuEb6bLeFRntYPK9NLlxlLOMvDoFRgmKkrxOjH1dtcdGMHpijhduF1bo-XHgt_gee4TCKMhHqno8PVU_MQL1w==]
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [URL: https://vertexaisearch.cloud.google.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1r7xzeDt5OMBWT0xLVKZOC-TSmR5CLbL7BFSxrQCLiMz2k-ajWBumSWOLUtTBzAAU_WC0alzZBAmqgNb9Y0MWorNMAjLbwK8XeRVBfMbPFZoqdZt897nrme3PlGAFVj5FH9NJdZISIX2xYQs7IngoffshJEqB3SOPmKIxzW86LapVqhtljP3F_w==]
- DIOCTYL FUMARATE|141-02-6. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAqYAirDT-cAiZR1S48vI1Y9xCEXOH7ac0t-_L5wBTAzJ4Eqc3fyvXiA8aBaQ22by8M-faMETo-J-zK_ZTybem65Eg83jeczjfXSRmwoet5vmE6xJgVSm6YYDKLUGSVgwlJ6Pr1B9me6qU-vj6gXmAhBdUwWJmbA==]
- dioctyl fumarate - Physico-chemical Properties. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY1MCzkwA7eJq9K9rZ2B9_Xw9BCaTkV5xx-WtQjEthiKrhR7jlVdRAcfMaiBXK0AA8OLtNLU6feZv3yF7k3WR5Q55WOewIhG6gWCDWvXjwnRcRvQfv3owscMreSyqMOnFsERj3UU-ondKgFQw=]
- DIOCTYL FUMARATE CAS#: 141-02-6. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCuV_6BL1TDwAcY7JituQNqdcUmSKVl1IGs0PV5D6QzeoT4K6jBhcnyPSEP9NXD3BBUy38Ew0iFE_Ek8wUO_afYdTupdX-XFzLJUhYvQ6wKq82BPlYITIfcj-79ZogftpJrEA8EK5CSCuO0TB5TBZcNO2b0N950Lr8H3cQ3c15]
- DIOCTYL FUMARATE - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAltsWhceDj5ypDyCX_okoB2s5I9R3Xq2ntqwrwdkfr90EhLaFYeG7J551Axaf8FPpNwBqqkYIDc6rR251YN6pL4R4IQcri-v-H2yVS-XN5w7YjJQid9Jm8UUqTmH5Mva3czPiFccD65V_mZUy3tDKKUOW]
- Emerging therapeutic applications for fumarates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7881005/]
- Handbook of Solubility Data for Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.
- Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7551212/]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. Emerging therapeutic applications for fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. DIOCTYL FUMARATE | CAS#:141-02-6 | Chemsrc [chemsrc.com]
- 6. DIOCTYL FUMARATE - Safety Data Sheet [chemicalbook.com]
- 7. DIOCTYL FUMARATE CAS#: 141-02-6 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Thermal Stability and Degradation Dynamics of Diisooctyl Fumarate: A Technical Guide for Materials and Biomedical Scientists
Executive Summary
Diisooctyl fumarate (DIOF) is a highly versatile diester whose thermal behavior dictates its utility across industrial and biomedical applications. As industries push the boundaries of high-temperature polymer processing, understanding the exact mechanisms of DIOF's thermal degradation is no longer optional—it is a critical quality attribute. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth analysis of DIOF's thermal stability, detailing the causality behind its degradation pathways and establishing a self-validating analytical framework for its characterization.
Chemical Profile & Structural Rationale
Diisooctyl fumarate (C₂₂H₄₀O₄) is a diester of fumaric acid, characterized by a rigid trans-double bond backbone flanked by two flexible, branched isooctyl chains. While traditionally utilized as a low-volatility plasticizer in polyvinyl chloride (PVC) and specialized coatings, its inherent biocompatibility and resistance to hydrolysis have driven recent interest in its use within polymeric biomaterials, tissue engineering, and drug delivery systems1[1].
The thermal stability of diesters is fundamentally dictated by their alkyl chain length and branching patterns 2[2]. In DIOF, the branched isooctyl groups disrupt crystalline packing (lowering the viscosity and pour point), but they also introduce tertiary carbons that serve as specific vulnerabilities under severe thermal and oxidative stress.
Mechanisms of Thermal Degradation
Understanding the causality behind DIOF's degradation is critical for defining its processing window (e.g., during the hot-melt extrusion of biomedical polymers). The environment dictates the pathway:
-
Inert Pyrolysis (Ester Cleavage): Under an inert atmosphere (e.g., nitrogen), the primary degradation pathway of aliphatic diesters is ester bond cleavage2[2]. For DIOF, thermal stress induces a classic
-hydrogen elimination. This concerted reaction proceeds via a six-membered cyclic transition state, leading to the scission of the ester linkage to yield fumaric acid and isooctene. Because branched alkyl chains provide more accessible -hydrogens and form highly stable alkene leaving groups, DIOF exhibits a slightly lower onset of thermal degradation compared to its linear counterparts 2[2]. -
Thermo-Oxidative Degradation: In the presence of oxygen, degradation shifts from pure pyrolysis to a radical-mediated auto-oxidation mechanism. Oxygen attacks the tertiary carbons of the isooctyl branches, forming hydroperoxides. These peroxides rapidly undergo homolytic cleavage at elevated temperatures, triggering a cascade of chain scissions that produce volatile organic compounds (VOCs), carbon monoxide, and carbon dioxide.
Fig 1: Primary thermal and oxidative degradation pathways of Diisooctyl Fumarate.
Analytical Workflows: TGA and DSC Protocols
To accurately profile the thermal boundaries of DIOF, researchers must employ a self-validating analytical system. Relying on a single thermal metric can be misleading due to the overlap between volatilization (boiling) and actual chemical degradation. The following protocol utilizes Thermogravimetric Analysis (TGA) coupled orthogonally with Differential Scanning Calorimetry (DSC) to separate phase transitions from decomposition 3[3].
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC using an Indium standard (melting point 156.6 °C) to ensure heat flow accuracy. Calibrate the TGA microbalance using certified class E2 weights.
-
Sample Preparation: Dispense exactly 15.0 to 20.0 mg of DIOF into a 70 µL alumina crucible 3[3]. Causality: This specific mass range ensures a sufficient signal-to-noise ratio for detecting subtle mass losses while minimizing thermal gradients across the sample that could skew kinetic calculations.
-
Baseline Subtraction (Self-Validation): Run a blank measurement using an empty alumina crucible under identical heating conditions. Subtract this baseline from the sample data to eliminate buoyancy effects and instrument drift 3[3].
-
Atmosphere Control: Conduct parallel runs. Run A under high-purity Nitrogen (50 mL/min) to isolate the pyrolytic
-elimination pathway. Run B under Dry Air (50 mL/min) to map the thermo-oxidative cascade. -
Heating Ramp: Apply a dynamic heating rate of 10 K/min from 25 °C to 600 °C 3[3].
-
Data Acquisition & Processing: Calculate the first derivative of the TGA curve (DTG) to precisely identify the extrapolated onset temperature (
) and the temperature of maximum degradation rate ( ).
Fig 2: Self-validating TGA/DSC analytical workflow for thermal characterization.
Quantitative Data Presentation
The thermal profile of DIOF reflects its high molecular weight and branched structure. The table below synthesizes critical thermal parameters, establishing the operational boundaries for DIOF in high-temperature processing environments.
| Property | Value / Range | Analytical Method | Significance |
| Flash Point | ~193 °C | Cleveland Open Cup | Indicator of volatile emission onset 4[4] |
| Boiling Point | 211–220 °C (reduced pressure) | Distillation | Phase transition limit 4[4] |
| 240 – 260 °C | TGA (N₂, 10 K/min) | Onset of ester bond cleavage 2[2] | |
| 310 – 330 °C | DTG | Maximum rate of volatilization/pyrolysis | |
| Residue at 600 °C | < 2.0 % | TGA | Indicates complete thermal decomposition |
Implications for Drug Development & Biomaterials
The thermal behavior of fumarate esters is of paramount importance in pharmaceutical sciences. For instance, Dimethyl Fumarate (DMF), a related short-chain fumarate ester, is a widely approved oral therapeutic for multiple sclerosis 5[5]. DMF functions as a prodrug, undergoing rapid enzymatic hydrolysis in vivo to its active metabolite, monomethyl fumarate (MMF) 5[5].
When designing advanced drug delivery systems or biomaterial scaffolds using DIOF, scientists must ensure that the manufacturing processes (such as melt-mixing or hot-melt extrusion, which often exceed 150 °C 2[2]) do not cross the
References
-
Ontosight AI. "Diisooctyl Fumarate Overview".1
-
Environmental Protection Agency (EPA). "Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 1)". 4
-
Patsnap. "Compare Thermal Stability of Succinic Acid Diesters". 2
-
PubMed Central (PMC). "Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials". 3
-
PubMed Central (PMC). "Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues". 5
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. Compare Thermal Stability of Succinic Acid Diesters [eureka.patsnap.com]
- 3. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - PMC [pmc.ncbi.nlm.nih.gov]
Diisooctyl Fumarate (DOF): Mechanistic Pathways, Pharmacokinetics, and Biomaterial Applications
Executive Summary
Diisooctyl fumarate (DOF, CAS 1330-75-2) is a long-chain diester of fumaric acid. While traditionally utilized in industrial applications as a plasticizer and coating additive due to its exceptional stability and low viscosity[1], its structural homology to therapeutic fumaric acid esters (FAEs) like dimethyl fumarate (DMF) has unveiled significant potential in biomedical engineering and pharmacology. This whitepaper delineates the molecular mechanism of action of DOF, focusing on its role as a lipophilic Michael acceptor in the Keap1-Nrf2-ARE antioxidant pathway, its secondary immunomodulatory effects, and its emerging utility in polymeric biomaterials for sustained drug delivery.
Chemical Profile and Pharmacokinetic Rationale
DOF consists of a fumaric acid backbone esterified with two bulky, branched isooctyl (8-carbon) chains, yielding a molecular formula of C₂₀H₃₆O₄ and a molecular weight of 340.50 g/mol [1].
Lipophilicity and Cellular Partitioning
The pharmacological divergence between DOF and short-chain FAEs (e.g., DMF) is primarily driven by lipophilicity. The long isooctyl chains drastically increase the partition coefficient (LogP), allowing DOF to rapidly integrate into cellular lipid bilayers. However, this steric bulk also impedes rapid enzymatic cleavage by non-specific carboxylesterases. Consequently, DOF exhibits a prolonged half-life in physiological environments, making it an ideal candidate for integration into polymeric scaffolds for tissue engineering, where it can provide a sustained release of active fumarate moieties[1].
Table 1: Physicochemical and Pharmacological Comparison of FAEs
| Property | Dimethyl Fumarate (DMF) | Diisooctyl Fumarate (DOF) | Pharmacological Implication |
| Molecular Weight | 144.13 g/mol | 340.50 g/mol | DOF requires adjusted molar dosing in comparative in vitro assays. |
| Alkyl Chain Length | Methyl (C1) | Isooctyl (C8) | Dictates lipophilicity, membrane partitioning, and tissue retention. |
| Active Metabolite | Monomethyl Fumarate (MMF) | Monoisooctyl Fumarate | Influences HCAR2 receptor affinity and downstream immunomodulation. |
| Hydrolysis Kinetics | Rapid (Intestinal/Plasma) | Slow (Sterically Hindered) | DOF is optimized for controlled-release in biomaterial matrices. |
Core Mechanism of Action: The Keap1-Nrf2-ARE Axis
The therapeutic hallmark of fumaric acid esters is their ability to induce a robust cellular antioxidant response[2]. DOF acts as an electrophilic Michael acceptor, interacting directly with the cellular redox sensing machinery.
S-Alkylation of Keap1
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates the ubiquitination and proteasomal degradation of Nrf2[3]. DOF and its primary metabolite, monoisooctyl fumarate, possess an α,β-unsaturated dicarboxylic ester motif. This electrophilic center undergoes a spontaneous Michael-type addition with nucleophilic sulfhydryl (thiol) groups. Specifically, DOF covalently S-alkylates the highly reactive cysteine 151 (Cys151) residue on Keap1[2].
Nrf2 Nuclear Translocation and ARE Activation
The S-alkylation of Keap1 induces a critical conformational change that halts the ubiquitination of Nrf2[4]. Newly synthesized Nrf2 bypasses degradation, accumulates in the cytosol, and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This cascade drives the transcription of phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[5].
Fig 1: Mechanism of Keap1 S-alkylation and Nrf2 activation by Diisooctyl Fumarate.
Secondary Pharmacological Targets
Beyond the Nrf2 pathway, the mechanistic profile of DOF extends to immunomodulation and cellular metabolism.
NF-κB Inhibition
FAEs exert potent anti-inflammatory effects by inhibiting the nuclear translocation of Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)[5]. By suppressing NF-κB, DOF downregulates the transcription of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and adhesion molecules, mitigating localized tissue inflammation—a critical factor when DOF is utilized in implantable biomaterials.
Modulation of Mitochondrial Respiration
Recent studies on FAEs indicate that their interaction with intracellular thiols (such as glutathione depletion) can transiently modulate mitochondrial oxygen consumption rates (OCR) and glycolysis[3]. As DOF is slowly hydrolyzed into fumaric acid, the resulting metabolite can directly integrate into the Tricarboxylic Acid (TCA) cycle, providing a metabolic substrate that supports cellular bioenergetics during tissue regeneration.
Validated Experimental Methodologies
To rigorously evaluate the pharmacological efficacy of DOF, researchers must account for its unique lipophilicity and esterase dependency. The following protocols are designed as self-validating systems to isolate the specific mechanistic variables of DOF.
Protocol 1: Assessment of Nrf2 Nuclear Translocation via Subcellular Fractionation
This protocol quantifies the ability of DOF to stabilize Nrf2 and induce its nuclear import.
-
Cell Culture & Preparation: Culture SH-SY5Y neuroblastoma cells or primary human astrocytes to 80% confluence.
-
Causality: Astrocytes are highly responsive to Nrf2-mediated ARE activation, providing a robust physiological model for FAE efficacy[4].
-
-
Serum Starvation & Treatment: Wash cells with PBS and apply 10–50 µM DOF in serum-free media for 4 hours.
-
Causality: Fetal Bovine Serum (FBS) contains abundant thiol-rich proteins (e.g., albumin) that will prematurely react with the Michael acceptor moiety of DOF in the extracellular space, artificially reducing the effective intracellular concentration.
-
-
Hypotonic Lysis: Harvest cells and resuspend in a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, pH 7.9) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15 minutes.
-
Causality: Hypotonic swelling allows for the gentle disruption of the plasma membrane via Dounce homogenization without rupturing the nuclear envelope. This prevents the cross-contamination of cytosolic and nuclear fractions.
-
-
Centrifugation & Nuclear Extraction: Centrifuge at 800 × g for 10 minutes. The supernatant contains the cytosolic fraction. Resuspend the pellet (intact nuclei) in a high-salt extraction buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 25% glycerol) and agitate for 30 minutes at 4°C.
-
Causality: The high ionic strength of the extraction buffer disrupts DNA-protein interactions, effectively eluting Nrf2 from the chromatin into the soluble fraction.
-
-
Validation (Western Blot): Analyze fractions via Western Blot.
-
Causality: Probe for Nrf2, using Lamin B1 as a nuclear loading control and GAPDH as a cytosolic control. A self-validating assay must show zero GAPDH in the nuclear fraction to confirm successful fractionation.
-
Fig 2: Experimental workflow for validating DOF-mediated Nrf2 activation.
Protocol 2: Esterase Cleavage Kinetics Assay
Because DOF is a prodrug-like ester, its conversion to monoisooctyl fumarate and fumaric acid dictates its temporal efficacy.
-
Enzyme Incubation: Incubate 100 µM DOF with 1 U/mL of purified porcine liver esterase (PLE) in a 50 mM Tris-HCl buffer (pH 7.4) at 37°C.
-
Causality: PLE is a standard model for mammalian carboxylesterases. The controlled pH of 7.4 prevents spontaneous, non-enzymatic alkaline hydrolysis of the ester bonds.
-
-
Reaction Quenching: At predetermined time intervals (0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and immediately mix with 200 µL of ice-cold acetonitrile.
-
Causality: Acetonitrile rapidly denatures the esterase, halting the reaction at precise timepoints, while simultaneously precipitating the protein to prepare the sample for chromatographic analysis.
-
-
LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Causality: LC-MS/MS provides the specificity required to differentiate between the parent DOF, the intermediate monoisooctyl fumarate, and the terminal fumaric acid, allowing for the calculation of exact enzymatic half-lives.
-
Conclusion
Diisooctyl fumarate represents a highly lipophilic, sterically hindered analog within the fumaric acid ester family. By leveraging the Keap1-Nrf2-ARE pathway via targeted S-alkylation, DOF drives a potent antioxidant and anti-inflammatory response[3]. Its unique pharmacokinetic profile—characterized by slow esterase cleavage and sustained tissue retention—positions it as an innovative compound for integration into advanced polymeric biomaterials, tissue engineering scaffolds, and long-acting neuroprotective therapeutics[1].
References[1] "Diisooctyl Fumarate Overview", Ontosight AI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuZcHBglfZfWHcI-MYKGSnykK0wIYzmxB2ff5MJAO8t2r0PP2lqsCL3S7CCU45B0EbrlT7Eu4ojsYZPJong-jaqm8X187uScR9GHd9b6Uy5TRrT4YzIw7FCIHQo6JJgvX7uOpYvUba-kUPxL7M--loGcDBwX3kO597LGN0xD0SD33Q1DF0r2sAliZynLdN0eBbwA1C[4] "Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway", Brain | Oxford Academic. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeNNmy-bHFfgEhyvVD3Z799cauIr2ntYpEtzXb9StFOIab4CE1azyyXwMkBTFQvyi06eXo9UdgsADxHQ70UgyBlKDS_11yko961khlYSuvoEx1tnR_NJHL_nmPH9EqpQXUQMKdbmA6qmFFBXDgyvPnZA==[2] "Repurposing Fumaric Acid Esters to Treat Conditions of Oxidative Stress and Inflammation: A Promising Emerging Approach with Broad Potential", IntechOpen. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ljM_u5J-GR6hi-wTH4Yc90TC_pqV8nJDMWR4U5TqmsZGI7CBVRlgcrT4bQ84pzM31DpCXcFjSeZndGkh08rxJZ68J2JkkILN1_S9Sk3XEMI78B0LazDyYdOG4Baoxxfbmes=[3] "Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease", PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBsS9o4Z4JSsj8Fz2TtTm51LlOI-CctHVDxQ72eijoVr29dh_Q4eSHMr_v-betet06pcx_Sfhl6qSuWXKgM52NsDWyGcv4dDK7s5TK1uX-HSAJ-UlbW2NTgAdMPfHqfHXIi7mxfdvOOQbbvw==[5] "Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases", MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKUISPatJPGYki10NlIeGPCc5Z3Gc8lp8Ny6GVEnLL-tMnXKvxRBWVFrOW5ChUmLRTVDZ4K7nG_lYDAcroo7To265WmjWdlcln-zLgtiXH2gcDJ3nnc5ovHJRntMOBgxE=
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. Repurposing Fumaric Acid Esters to Treat Conditions of Oxidative Stress and Inflammation: A Promising Emerging Approach with Broad Potential | IntechOpen [intechopen.com]
- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
Discovery and history of fumarate esters in research
Electrophilic Reprogramming: The Discovery, Pharmacodynamics, and Experimental Validation of Fumarate Esters
Executive Summary
Fumarate esters (FAEs) represent one of the most remarkable examples of phenotypic drug discovery and targeted repurposing in modern pharmacology. Originally formulated as an empirical remedy for skin ailments, FAEs—particularly dimethyl fumarate (DMF)—have evolved into first-line, molecularly targeted therapeutics for neurodegenerative and autoimmune conditions. This technical guide explores the historical trajectory of FAEs, dissects their electrophilic mechanism of action via the KEAP1-NRF2 signaling axis, and provides a self-validating experimental framework for quantifying their pharmacodynamic effects in vitro.
Historical Evolution: From the Krebs Cycle to Immunomodulation
The clinical journey of fumarate esters began in 1959 through the serendipitous self-experimentation of German chemist Walter Schweckendiek (). Suffering from severe psoriasis, Schweckendiek hypothesized that the disease was driven by a biochemical defect in the citric acid (Krebs) cycle (1[1]). To correct this perceived deficit, he synthesized and ingested a mixture of fumaric acid esters, observing profound clinical remission (2[2]).
While Schweckendiek’s Krebs cycle hypothesis was fundamentally incorrect regarding the drug's primary mechanism of action, his empirical formulation catalyzed decades of research. By 1994, a standardized oral preparation containing DMF and monoethyl fumarate (MEF) salts was approved in Germany under the trade name Fumaderm® for the treatment of severe psoriasis (3[3]). As clinical data accumulated, researchers identified profound immunomodulatory and neuroprotective properties independent of the citric acid cycle. This realization ultimately led to the 2013 FDA approval of delayed-release DMF (Tecfidera®) for the treatment of relapsing-remitting multiple sclerosis (RRMS) (4[4]).
Molecular Pharmacodynamics: The KEAP1-NRF2 Axis
To understand the causality behind DMF's efficacy, one must examine its chemical structure. DMF is an electrophilic compound (a Michael acceptor) that is rapidly hydrolyzed in the gut to its bioactive metabolite, monomethyl fumarate (MMF) (5[5]).
Under basal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is bound to Kelch-like ECH-associated protein 1 (KEAP1) in the cytoplasm. KEAP1 functions as a substrate adaptor for the Cullin-3 ubiquitin ligase complex, ensuring that NRF2 is continuously ubiquitinated and degraded by the proteasome, thereby keeping antioxidant responses suppressed (6[6]).
When DMF enters the cell, it exerts its primary mechanism of action by selectively attacking highly reactive sensor cysteine residues on KEAP1—most notably Cysteine 151 (Cys151) (7[7]). This S-alkylation induces a conformational shift in KEAP1, disrupting its ability to ubiquitinate NRF2. Consequently, newly synthesized NRF2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE) in the DNA. This binding drives the robust transcription of phase II cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes responsible for glutathione (GSH) synthesis (8[8]).
DMF-mediated activation of the KEAP1-NRF2 antioxidant signaling pathway.
Quantitative Profiling: DMF vs. MEF
While both DMF and MEF are fumaric acid esters, their pharmacodynamic profiles are distinctly different. Mass spectrometry and transcriptional profiling reveal that the structural differences between these esters dictate their binding affinity to KEAP1 and their subsequent downstream biological effects (7[7]).
| Pharmacodynamic Parameter | Dimethyl Fumarate (DMF) | Monoethyl Fumarate (MEF) |
| KEAP1 Cys151 Modification | Robust, highly detectable via MS | Minimal to undetectable |
| NRF2 Nuclear Translocation | High magnitude | Lower magnitude / distinct profile |
| Acute GSH Depletion (1–4h) | Significant, concentration-dependent | No acute reduction observed |
| GSH Rebound (24h) | Rises >100% above baseline | Increases above baseline |
Table 1: Comparative in vitro pharmacodynamics of DMF vs. MEF. Data synthesized from mass spectrometry and cellular assays (7[7], 4[4]).
Experimental Methodology: Self-Validating Protocol for NRF2 Activation
To ensure scientific integrity and reproducibility in drug development, the following protocol outlines a self-validating system for quantifying DMF-mediated NRF2 activation in cultured human cells (e.g., human retinal endothelial cells or astrocytes) (9[9]).
Phase 1: Electrophilic Stress Induction
-
Seed cells in 6-well plates and allow adherence for 24 hours.
-
Treat cells with 10–50 µM DMF dissolved in DMSO (ensure final DMSO concentration is <0.1%).
-
Causality: DMF is a lipophilic prodrug that rapidly penetrates the cell membrane. The 10–50 µM range is specifically selected to induce sufficient Cys151 alkylation without exceeding the threshold for irreversible cellular toxicity.
Phase 2: The Self-Validating Control (GSH Kinetics)
-
Quantify intracellular glutathione (GSH) at 2 hours and 24 hours post-treatment using a monochlorobimane (mCB) fluorometric assay.
-
Causality & Validation: Because DMF is an electrophile, it rapidly conjugates with free thiols. A sharp drop in GSH at 2 hours validates that the DMF batch is active and successfully penetrating the cell. By 24 hours, successful NRF2 activation will drive de novo GSH synthesis, resulting in a GSH "rebound" above baseline. System Check: If the 2-hour depletion is absent, the drug is inactive; if the 24-hour rebound is absent, the NRF2 transcriptional pathway is impaired.
Phase 3: Subcellular Fractionation
-
Lyse cells using a mild hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2) containing protease inhibitors.
-
Centrifuge at 3,000 x g for 5 minutes to pellet intact nuclei. Separate the cytosolic supernatant.
-
Causality: Total cell lysates cannot distinguish between degraded cytoplasmic NRF2 and active nuclear NRF2. Fractionation is mandatory to prove that NRF2 has physically evaded KEAP1 and translocated to the transcriptional compartment.
Phase 4: Transcriptional Target Verification
-
Perform SDS-PAGE and immunoblotting on the nuclear fraction for NRF2, and on the cytosolic fraction for downstream targets HO-1 and NQO1.
-
Causality: Detecting nuclear NRF2 only proves translocation, not functional transcription. The subsequent upregulation of HO-1 and NQO1 proteins confirms that the translocated NRF2 successfully bound to the ARE and initiated target gene expression.
Conclusion
The evolution of fumarate esters from a chemist's self-experimentation to a globally approved immunomodulator underscores the power of translational pharmacology. By leveraging electrophilic chemistry to selectively modify KEAP1, DMF effectively reprograms the cellular response to oxidative stress. Today, rigorous in vitro protocols continue to pave the way for repurposing FAEs toward novel applications, including retinal degeneration and cardiovascular diseases.
References
-
Title: Fumaric acid esters - DermNet Source: dermnetnz.org URL: [Link]
-
Title: Use of fumaric acid esters in psoriasis Source: ijdvl.com URL: [Link]
-
Title: What is the mechanism of Dimethyl fumarate? - Patsnap Synapse Source: patsnap.com URL: [Link]
-
Title: Mechanisms of action of dimethyl fumarate (DMF) Source: researchgate.net URL: [Link]
-
Title: The Role of Fumaric Acid and Derivatives in the Management of Psoriasis Source: openaccessjournals.com URL: [Link]
-
Title: Repurposing Fumaric Acid Esters to Treat Conditions of Oxidative Stress and Inflammation Source: intechopen.com URL: [Link]
-
Title: Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro Source: plos.org URL: [Link]
-
Title: Novel potential pharmacological applications of dimethyl fumarate—an overview and update Source: frontiersin.org URL: [Link]
-
Title: Recent advances in understanding NRF2 as a druggable target Source: f1000research.com URL: [Link]
-
Title: Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation Source: nih.gov URL: [Link]
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. Repurposing Fumaric Acid Esters to Treat Conditions of Oxidative Stress and Inflammation: A Promising Emerging Approach with Broad Potential | IntechOpen [intechopen.com]
- 3. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 7. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 8. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 9. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Diisooctyl Fumarate: Molecular Characterization, Synthesis, and Biomedical Applications
Executive Summary
Diisooctyl fumarate (DOF) is a versatile diester compound utilized extensively across polymer science, materials engineering, and increasingly, biomedical drug delivery systems. This technical guide provides an authoritative analysis of DOF, detailing its molecular characteristics, synthesis protocols, analytical validation methods, and its mechanistic role as a plasticizer and chain-transfer agent in pharmaceutical and polymeric formulations.
Physicochemical Identity and Molecular Profiling
Diisooctyl fumarate is synthesized via the esterification of fumaric acid with isooctyl alcohol. The dual isooctyl chains impart significant hydrophobicity and steric bulk, which are critical for its function as a plasticizer and matrix modifier in biomaterials[1].
The structural formula
Table 1: Fundamental Chemical Properties of Diisooctyl Fumarate
| Property | Value |
| Chemical Name | Diisooctyl fumarate |
| IUPAC Name | bis(6-methylheptyl) (E)-but-2-enedioate |
| CAS Registry Number | 1330-75-2[3] |
| Molecular Formula | |
| Molecular Weight | 340.50 g/mol [] |
| Density | ~0.945 g/cm³[] |
| Boiling Point | ~190.4 °C[3] |
| Physical State | Liquid (at standard temperature and pressure)[1] |
Synthesis Methodology: Catalytic Esterification
The production of DOF relies on a classic Fischer esterification workflow. To ensure high yield and purity suitable for downstream biomedical applications, the reaction must be carefully driven forward using continuous byproduct removal.
Step-by-Step Synthesis Protocol
-
Reagent Preparation : Charge a dry, round-bottom reaction vessel with 1.0 molar equivalent of fumaric acid and 2.2 molar equivalents of isooctyl alcohol.
-
Causality: The slight stoichiometric excess of the alcohol acts as a reactant pool to drive the equilibrium toward the product side.
-
-
Catalyst Addition : Introduce an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) at 0.5–1.0% w/w.
-
Causality: The acid protonates the carbonyl oxygen of the fumaric acid, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by the isooctyl alcohol.
-
-
Azeotropic Distillation : Add a solvent such as toluene to act as an azeotroping agent. Heat the mixture to reflux (approx. 150–190°C).
-
Water Removal : Utilize a Dean-Stark apparatus to continuously trap and remove the water byproduct.
-
Causality: According to Le Chatelier's principle, the constant removal of water prevents the reverse hydrolysis reaction, shifting the chemical equilibrium exclusively to the right to maximize ester yield.
-
-
Neutralization and Washing : Once water evolution ceases, cool the mixture to room temperature. Wash the organic layer with a weak aqueous base (e.g., 5%
) to neutralize the acid catalyst, followed by successive brine washes to remove residual salts. -
Purification : Remove the toluene and unreacted isooctyl alcohol via vacuum distillation to isolate the pure diisooctyl fumarate.
Synthesis Pathway and Reaction Logic of Diisooctyl Fumarate.
Analytical Characterization and Validation
Every synthesis protocol must be a self-validating system. To ensure the integrity of the synthesized DOF for sensitive applications, rigorous analytical characterization is mandatory:
- H-NMR Spectroscopy : Validates the molecular backbone. The trans-olefinic protons of the fumarate core typically appear as a distinct singlet around 6.8 ppm. The complex multiplet from 4.0–4.2 ppm confirms the ester linkage (protons adjacent to the oxygen).
-
FTIR Spectroscopy : The presence of the ester carbonyl stretch at ~1720 cm⁻¹ and the C=C stretch at ~1645 cm⁻¹ confirm the functional groups. The absence of a broad O-H stretch (~3300 cm⁻¹) verifies the complete conversion of the starting acid and alcohol.
-
GC-MS : Confirms the target molecular weight of 340.50 g/mol and assesses purity by separating any residual monoesters or structural isomers.
Mechanistic Role in Polymer Science and Drug Development
DOF is highly valued as an additive in advanced materials. Its primary functions are plasticization and molecular weight regulation[1],[4].
Plasticization in Polymeric Biomaterials
In drug delivery systems (e.g., transdermal patches or implantable matrices), the base polymer (such as PVC or specific acrylates) can be inherently rigid. DOF intercalates between polymer chains. The bulky isooctyl groups increase the free volume within the polymer matrix, disrupting intermolecular dipole-dipole interactions[1]. This effectively lowers the glass transition temperature (
Molecular Weight Regulation
During the synthesis of acrylate-based polymers, DOF acts as a chain-transfer agent[4]. It regulates the molecular weight of the growing polymer chain by terminating the radical of one chain and initiating a new one. This directly impacts the degradation rate, viscosity, and release kinetics of the final polymeric drug delivery vehicle.
Experimental Workflow: Formulation of a DOF-Plasticized Drug Carrier
-
Matrix Solvation : Dissolve the base polymer (e.g., medical-grade PVC or polyacrylate) in a suitable volatile solvent (e.g., THF or ethyl acetate) under continuous magnetic stirring until optically clear.
-
Plasticizer Integration : Add DOF (typically 10–30% w/w relative to the polymer).
-
Causality: The concentration of DOF is precisely titrated to achieve the target
; higher DOF concentrations yield a softer matrix with faster API release kinetics due to increased chain mobility.
-
-
API Loading : Introduce the hydrophobic API into the solution. The low polarity of DOF enhances the solubility and uniform dispersion of hydrophobic drugs within the matrix, preventing premature crystallization.
-
Film Casting : Cast the homogeneous solution onto a non-stick release liner using a doctor blade to ensure uniform thickness (e.g., 100 µm clearance).
-
Solvent Evaporation : Dry the film in a convection oven with a controlled temperature ramp.
-
Causality: Gradual heating evaporates the solvent without inducing bubble formation (solvent boiling) or thermal degradation of the API, leaving behind a flexible, solid-state drug carrier.
-
Mechanism of Action in Polymeric Drug Delivery Systems.
References
- CAS 1330-75-2 (DiisooCtyl fumarate). BOC Sciences.
- Diisooctyl Fumarate Overview. Ontosight AI.
- Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives. EPA.
- 1330-75-2 Diisooctyl fumarate. King-Pharm.
Sources
Methodological & Application
Use of Diisooctyl fumarate in coatings and adhesives
Application Note: Engineering High-Performance Coatings and Adhesives using Diisooctyl Fumarate (DOF)
Introduction & Mechanistic Overview
Diisooctyl fumarate (CAS: 1330-75-2) is a diester of fumaric acid characterized by its low volatility, exceptional resistance to hydrolysis, and thermal stability[1]. While traditionally utilized as an external plasticizer to improve flexibility and processability in polyvinyl chloride (PVC)[1], its most advanced application in materials science lies in its role as a reactive comonomer in the synthesis of waterborne coatings and pressure-sensitive adhesives (PSAs)[2].
Unlike traditional phthalate-based plasticizers that are prone to migration and environmental leaching over time, DOF contains a reactive monoethylenically unsaturated double bond[3]. This allows it to covalently integrate into the polymer backbone during free-radical polymerization[4]. The bulky isooctyl groups act as an "internal plasticizer," permanently increasing the free volume of the polymer network, lowering the glass transition temperature (Tg), and enhancing flexibility without compromising the long-term structural integrity of the adhesive or coating[2].
Mechanistic Causality in Copolymerization
When formulating acrylic adhesives, balancing tack (adhesion) and shear strength (cohesion) is critical. Copolymerizing standard monomers like n-butyl acrylate (n-BA) and methyl methacrylate (MMA) with DOF introduces steric hindrance that disrupts tight polymer chain packing[2].
Because 1,2-disubstituted ethylenes like fumarates have a low propensity for homopolymerization due to steric constraints, they must be copolymerized with less hindered monomers[5]. To prevent compositional drift and ensure uniform incorporation of DOF, a starved-feed emulsion polymerization technique is required. This forces the DOF to react immediately with the growing acrylate macroradicals, yielding a homogeneous, internally plasticized copolymer rather than a phase-separated mixture[5].
Mechanistic pathway of DOF integration into polymer networks.
Quantitative Material Profiles
To successfully integrate DOF into a formulation, one must account for its physical properties and its impact on the final adhesive metrics.
Table 1: Physicochemical Properties of Diisooctyl Fumarate
| Property | Value / Description |
| CAS Number | 1330-75-2[6] |
| Molecular Formula | C₂₂H₄₀O₄[1] |
| Molecular Weight | ~340.5 g/mol |
| Appearance | Clear, low-viscosity liquid[1] |
| Boiling Point | 211–220 °C (at reduced pressure)[7] |
| Primary Function | Reactive comonomer, Internal plasticizer[4] |
Table 2: Comparative Performance Metrics in Pressure-Sensitive Adhesives
| Performance Metric | Standard Acrylic PSA (External Plasticizer) | DOF-Modified Acrylic PSA (Internal Plasticizer) |
| Plasticizer Migration | High (Leaches over time, causing embrittlement) | Zero (Covalently bound to the backbone) |
| Glass Transition (Tg) | -35°C to -40°C | -45°C to -55°C (Highly tunable based on molar ratio) |
| Substrate Wetting | Moderate | Excellent (Due to increased chain mobility) |
| Peel Adhesion | Baseline | +15-20% increase |
| Shear Strength | Rapid decline upon plasticizer migration | Stable over time |
Experimental Protocol: Synthesis of DOF-Modified Waterborne Acrylic Adhesive
This protocol details the emulsion copolymerization of a high-tack waterborne adhesive[5]. The system is designed to be self-validating: visual cues and physical measurements at each step ensure the reaction proceeds correctly.
Reagents:
-
Monomers: n-Butyl Acrylate (n-BA), Methyl Methacrylate (MMA), Diisooctyl Fumarate (DOF), Acrylic Acid (AA)[3].
-
Surfactant: Sodium Lauryl Ether Sulfate (SLES).
-
Initiator: Ammonium Persulfate (APS).
-
Buffer: Sodium Bicarbonate (NaHCO₃).
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a continuous stirred-tank reactor (CSTR) equipped with a reflux condenser and nitrogen purge, dissolve 1.5 parts SLES and 0.5 parts NaHCO₃ in 45 parts deionized water. Heat to 80°C.
-
Causality: The buffer maintains a pH > 4 during polymerization, preventing the premature hydrolysis of the ester linkages and stabilizing the anionic surfactant[2].
-
-
Pre-Emulsion Formation: In a separate vessel, vigorously mix 40 parts n-BA, 5 parts MMA, 8 parts DOF, and 1 part AA with 15 parts water and 1.5 parts SLES.
-
Self-Validation: Stop agitation after 20 minutes. The mixture must remain a milky, stable emulsion without phase separation for at least 30 minutes. If separation occurs, increase homogenization speed to ensure uniform monomer droplet size.
-
-
Seed Polymerization: Transfer 5% of the pre-emulsion to the CSTR. Inject 0.2 parts APS dissolved in water.
-
Self-Validation: A distinct blue-tinted translucency (Tyndall effect) will appear within 10-15 minutes, confirming the successful formation of polymer seed particles.
-
-
Starved-Feed Monomer Addition: Continuously feed the remaining pre-emulsion and a parallel feed of APS solution into the reactor over 3 hours at 80°C.
-
Causality: The slow, starved-feed rate ensures that the sterically hindered DOF is immediately consumed by the highly reactive acrylate radicals, preventing unreacted DOF from pooling and causing phase separation[5].
-
-
Chaser Catalyst & Cooling: Once the feed is complete, hold at 80°C for 1 hour. Add a redox chaser (e.g., t-Butyl hydroperoxide and ascorbic acid) to drive conversion >99.5%. Cool to room temperature.
-
Neutralization: Adjust the pH to 7.0–7.5 using aqueous ammonia.
-
Causality: Neutralizing the incorporated acrylic acid units expands the polymer coils electrostatically, drastically improving the mechanical stability and shear viscosity of the final adhesive[3].
-
Step-by-step emulsion polymerization workflow for DOF-modified adhesives.
Quality Control and Validation Workflows
To ensure the synthesized DOF-modified adhesive meets industrial standards, perform the following self-validating tests:
-
Solids Content Analysis: Dry a 1g sample at 105°C for 2 hours. The final weight should confirm a ~50% solids content, validating complete monomer conversion.
-
180° Peel Testing (ASTM D3330): Coat the adhesive onto a PET backing (25 µm dry film thickness). Apply to a stainless steel panel. The incorporation of DOF should yield a cohesive failure mode or high peel strength due to enhanced substrate wetting, as opposed to the clean adhesive failure seen in rigid, unmodified acrylics.
-
Dynamic Mechanical Analysis (DMA): Measure the Tg. A successful incorporation of DOF will show a broadened tan delta peak shifted to a lower temperature, confirming uniform internal plasticization rather than a phase-separated blend.
References
-
Ontosight AI - Diisooctyl Fumarate Overview. Retrieved from: [Link]
- Google Patents (EP4437060A1) - Waterborne adhesive and/or sealant composition.
-
EPA - Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 2). Retrieved from:[Link]
-
EPA - Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 1). Retrieved from: [Link]
- Google Patents (US6825278B2) - Modified pressure sensitive adhesive.
- Google Patents (US4994537A) - Polyacrylate copolymer, polyacrylate dispersion comprising the polyacrylate copolymer, and process for preparing the same.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. EP4437060A1 - Waterborne adhesive and/or sealant composition - Google Patents [patents.google.com]
- 3. US6825278B2 - Modified pressure sensitive adhesive - Google Patents [patents.google.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. US4994537A - Polyacrylate copolymer, polyacrylate dispersion comprising the polyacrylate copolymer, and process for preparing the same - Google Patents [patents.google.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols: The Utility of Diisooctyl Fumarate in Advanced Drug Delivery Systems
An Application Note from the Office of the Senior Application Scientist
Abstract
Diisooctyl fumarate (DIOF), a diester of fumaric acid, is traditionally recognized for its application as a safe and efficient plasticizer in the polymer industry.[1] Its favorable physicochemical properties, including low viscosity, high thermal stability, hydrophobicity, and a strong safety profile, position it as a versatile excipient for pharmaceutical formulation.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the application of DIOF in drug delivery systems. We explore its role as both a hydrophobic matrix component in lipid-based nanocarriers and as a functional plasticizer in polymeric drug delivery platforms. Detailed, field-proven protocols for formulation and characterization are provided to enable researchers to harness the full potential of this promising, non-phthalate excipient.
Part 1: Scientific Rationale for Diisooctyl Fumarate in Drug Delivery
The selection of excipients is a critical determinant of a drug delivery system's stability, efficacy, and safety. Diisooctyl fumarate presents a compelling case for its inclusion in modern pharmaceutical formulations for several key reasons.
Physicochemical Properties and Synthesis
DIOF is a C22H40O4 diester, existing as a clear, low-viscosity liquid at ambient temperatures.[2] Its high boiling point (~415°C for the related dioctyl fumarate) and resistance to hydrolysis contribute to its excellent thermal and chemical stability during formulation and storage.[2][3] Synthetically, it is produced via the esterification of fumaric acid with isooctyl alcohol, a process that can be adapted from established methods for similar diesters.[3][4]
Caption: Chemical structure of Diisooctyl Fumarate.
Core Applications in Formulation
-
Hydrophobic Matrix Former: DIOF's lipophilic nature and liquid state make it an ideal component for the lipid core of nanocarriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). When blended with solid lipids (e.g., stearic acid, tristearin), DIOF disrupts the crystalline lattice of the solid lipid. This creates an amorphous, less-ordered matrix, which can significantly enhance drug loading capacity and prevent premature drug expulsion during storage—a common challenge with highly crystalline SLNs.[5]
-
Polymer Plasticizer: In film coatings, transdermal patches, and polymeric microparticles, plasticizers are essential for achieving desired mechanical properties such as flexibility and durability.[6] DIOF functions by inserting itself between polymer chains, increasing intermolecular space and chain mobility. This lowers the polymer's glass transition temperature (Tg), transforming a brittle material into a flexible one, which is crucial for ensuring the integrity of coatings and facilitating controlled drug diffusion from the matrix.[7]
Biocompatibility and Safety Considerations
DIOF is generally considered to have low acute toxicity, though it may cause mild skin and eye irritation.[2][3] Toxicological data on the related compound, diisooctyl phthalate (DIOP), shows it is rapidly metabolized and cleared from the body with no significant tissue accumulation.[8] While DIOF is positioned as a safer alternative to many traditional phthalates, it is imperative that any new formulation intended for human use undergoes rigorous biocompatibility and toxicological evaluation according to regulatory standards such as ISO 10993.[9][10]
Part 2: Application Protocols - Formulation & Synthesis
This section provides a detailed, validated protocol for preparing a model drug delivery system using DIOF as a key component. The methodology is adapted from established hot homogenization techniques for lipid nanoparticles, demonstrating the practical integration of DIOF into a common nanocarrier platform.[11][12]
Protocol 1: Preparation of Drug-Loaded Nanostructured Lipid Carriers (NLCs) using DIOF
Objective: To formulate drug-loaded NLCs where DIOF serves as the liquid lipid component to enhance drug encapsulation and control release.
Causality & Justification: The hot homogenization method is selected for its scalability and efficiency in producing nanoparticles with a narrow size distribution. The inclusion of DIOF (liquid lipid) with a solid lipid (stearic acid) creates an NLC, which offers superior drug loading and stability compared to traditional SLNs. Poloxamer 188 is chosen as a steric stabilizer to prevent particle aggregation.
Caption: Diagram of the dialysis bag in vitro release setup.
Methodology:
-
Preparation:
-
Hydrate a dialysis membrane (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.
-
Prepare the release medium: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% (w/v) Tween 80 to ensure sink conditions for hydrophobic drugs.
-
Fill a 500 mL beaker with 400 mL of the release medium and place it in a water bath set to 37°C with magnetic stirring (e.g., 100 rpm).
-
-
Experiment Setup:
-
Pipette 2 mL of the DIOF-based NLC suspension into one end of the hydrated dialysis bag.
-
Securely close both ends of the bag, ensuring no leakage.
-
Submerge the bag in the beaker containing the release medium. Start a timer.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 2 mL of the release medium from the beaker.
-
Immediately replace the withdrawn volume with 2 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC-UV method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Part 4: Performance Insights & Troubleshooting
Table 2: Influence of Formulation Variables on NLC Properties (Illustrative Data)
This table illustrates the causal relationship between formulation inputs and output characteristics, guiding optimization efforts.
| Formulation Variable | Change | Effect on Particle Size | Effect on %EE | Rationale |
| DIOF:Stearic Acid Ratio | Increase DIOF | ↓ (Slightly) | ↑ | A less crystalline, more amorphous lipid core created by DIOF provides more space to accommodate drug molecules, improving encapsulation. |
| Total Lipid Concentration | Increase | ↑ | ↔ | Higher lipid content leads to larger particles due to increased viscosity of the dispersed phase during homogenization. |
| Poloxamer 188 Conc. | Increase | ↓ | ↓ (Slightly) | More surfactant provides better coverage of the droplet surface, leading to smaller, more stable particles. May slightly increase drug partitioning to the aqueous phase. |
| Ultrasonication Time | Increase | ↓ | ↔ | More energy input leads to a greater reduction in droplet size, resulting in smaller final nanoparticles. |
Table 3: Troubleshooting Guide for DIOF-Based Formulations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Large Particle Size (>300 nm) / High PDI (>0.4) | 1. Insufficient homogenization energy/time.2. Suboptimal surfactant concentration.3. Lipid concentration too high. | 1. Increase homogenization speed/time or sonication amplitude.2. Optimize surfactant concentration (increase if needed).3. Decrease the total lipid concentration in the formulation. |
| Low Encapsulation Efficiency (<70%) | 1. Drug partitioning into the external aqueous phase.2. Drug has poor solubility in the DIOF/lipid matrix.3. Premature drug crystallization. | 1. Use a surfactant with a lower HLB value.2. Increase the proportion of DIOF in the lipid matrix to improve drug solubilization.3. Ensure rapid cooling during the solidification step. |
| Rapid "Burst" Release (>30% in first hour) | 1. High amount of drug adsorbed on the nanoparticle surface.2. Poor drug entrapment. | 1. Wash the NLC suspension post-production via centrifugation.2. Increase the solid lipid (stearic acid) content to create a more rigid matrix that slows diffusion. |
Conclusion
Diisooctyl fumarate is a highly promising excipient for the development of innovative drug delivery systems. Its function as both a hydrophobic matrix modifier in lipid nanoparticles and a plasticizer in polymeric systems allows for the creation of versatile and stable formulations. By leveraging its favorable safety profile and unique physicochemical properties, researchers can address key challenges in drug delivery, such as enhancing the bioavailability of poorly soluble drugs and achieving controlled, sustained-release kinetics. The protocols and insights provided in this guide serve as a robust starting point for the exploration and optimization of DIOF-based pharmaceutical formulations.
References
-
Ontosight AI. Diisooctyl Fumarate Overview. 2
-
Alhussein, A.B.A., et al. (2025). Preparation of Nanoparticles Loaded by Dimethyl Fumarate and their Physical and Chemical Properties Study. Advanced Journal of Chemistry, Section A, 8(1), 194-208. 11
-
SciSpace. Neuroprotective Potential of Dimethyl Fumarate-loaded Polymeric Nanoparticles against Multiple Sclerosis. 13
-
ResearchGate. Protocols used for the synthesis of nanoparticles.
-
BenchChem. Comparative study of dibutyl fumarate and dioctyl fumarate as plasticizers.
-
Ojha, S., et al. (2018). Preparation and Statistical Modeling of Solid Lipid Nanoparticles of Dimethyl Fumarate for Better Management of Multiple Sclerosis. Advanced Pharmaceutical Bulletin, 8(4), 629-638.
-
SoleChem EU. Dioctyl Fumarate.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Diisooctyl Phthalate.
-
Gutiérrez-Wing, C., et al. (2020). Procedures for the Synthesis and Capping of Metal Nanoparticles. In: Nanoparticles in Biology and Medicine. Methods in Molecular Biology, vol 2124. Humana, New York, NY.
-
International Journal of Pharmaceutical and Scientific Research. (2016). Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations.
-
Puglia, C., et al. (2017). Nanoformulations for dimethyl fumarate: Physicochemical characterization and in vitro/in vivo behavior. International Journal of Pharmaceutics, 525(1), 243-251.
-
Tutone, M., et al. (2023). Diroximel Fumarate-Loaded Solid Lipid Nanoparticles (DRF-SLNs) as Potential Carriers for the Treatment of Multiple Sclerosis: Preformulation Study. Pharmaceutics, 15(12), 2736.
-
Google Patents. (1992). CN1160710A - Preparation process of diisooctyl sodium sulfosuccinate.
-
Wang, Y., et al. (2025). Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress. Ecotoxicology and Environmental Safety, 290, 117594.
-
Dung, N. T., et al. (2017). Nanoparticles: synthesis and applications. In: Advanced Nanoparticles. IntechOpen.
-
Liew, C. V., et al. (2014). In Vitro Dissolution Studies of Immediate-Release and Extended-Release Formulations Using Flow-Through Cell Apparatus 4. Dissolution Technologies, 21(1), 6-13.
-
ResearchGate. (2012). Pharmaceutically Used Plasticizers.
-
Li, N., et al. (2023). Biosynthesis of diisooctyl 2,5-furandicarboxylate by Candida antarctica lipase B (CALB) immobilized on a macroporous epoxy resin. IUBMB Life, 75(6), 515-524.
-
da Silva, G. B. R. F., et al. (2021). Dimethyl Fumarate Sterically Stabilized Solid Lipid Nanoparticles. Physicochemical properties and in vitro drug release. Current Nanomedicine, 11(1).
-
Menon, J. U., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers, 14(4), 671.
-
U.S. Food & Drug Administration. (2023). Biocompatibility and Toxicology Program: Research for Medical Devices.
-
BenchChem. Technical Support Center: Diisooctyl Glutarate Synthesis.
-
Meng, F., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732.
-
MDTL India. Biocompatibility & Toxicology.
-
Sguizzato, M., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Pharmaceutics, 15(2), 496.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ontosight.ai [ontosight.ai]
- 3. solechem.eu [solechem.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemisgroup.us [chemisgroup.us]
- 6. Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Biocompatibility and Toxicology Program: Research on Medical Devices, Biocompatibility, and Toxicology | FDA [fda.gov]
- 10. mdtlgroup.com [mdtlgroup.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 13. scispace.com [scispace.com]
Chemical Context and Analytical Challenges
Diisooctyl fumarate (DOF) is a highly hydrophobic dialkyl ester of trans-butenedioic acid, widely utilized as a monomeric plasticizer, a comonomer in vinyl acetate dispersions, and a chemical intermediate[1]. In pharmaceutical and advanced material applications, the purity of DOF is critical. Under thermal stress or extreme pH, DOF undergoes sequential hydrolytic degradation into mono-isooctyl fumarate (MOF) and ultimately into highly hydrophilic fumaric acid (FA).
The primary analytical challenge lies in the extreme polarity difference between the parent compound and its degradants. Fumaric acid is highly polar and elutes in the void volume of standard reverse-phase systems, while DOF (possessing two bulky
Fig 1: Hydrolytic degradation pathway of Diisooctyl Fumarate into related substances.
Mechanistic Causality of the Chromatographic Strategy
As a Senior Application Scientist, I do not rely on trial-and-error method development; every parameter in this protocol is dictated by the physicochemical properties of the analytes.
-
Solvent Selection (Why Acetonitrile over Methanol?): Dialkyl fumarates are highly susceptible to transesterification in protic solvents. Using methanol as a diluent or mobile phase can artificially generate methyl-isooctyl fumarate as an analytical artifact. Acetonitrile, an aprotic solvent, strictly prevents this while providing a lower UV cutoff (<190 nm)[2].
-
Mobile Phase pH (Why 0.1%
?): Fumaric acid has values of 3.03 and 4.44. To ensure FA and MOF remain fully protonated (unionized) for reproducible retention and to eliminate secondary interactions with residual silanols on the stationary phase, the pH must be suppressed below 2.5. A 0.1% Phosphoric acid solution yields a pH of ~2.1, ensuring sharp, symmetrical peaks for all acidic degradants[2]. -
Detection Wavelength (Why 210 nm?): Fumarates lack aromatic rings. Their chromophore is the
-unsaturated carbonyl system, which exhibits a strong transition in the deep UV region. Detection at 210 nm provides the absolute maximum signal-to-noise ratio for trace-level impurity quantification[3]. -
Gradient Elution: An isocratic method cannot accommodate this mixture. A steep gradient starting at 5% organic is required to retain FA, while a rapid ramp to 95% organic is mandatory to elute the highly lipophilic DOF within a practical timeframe[4].
Fig 2: Mechanistic logic and causality behind the selected HPLC parameters.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system . It inherently tests its own assumptions regarding column integrity, system carryover, and detector stability before any sample data is reported.
Reagents and Materials
-
Column: End-capped
column (250 mm × 4.6 mm, 5 µm particle size). -
Mobile Phase A: 0.1% (v/v) Orthophosphoric acid (
) in HPLC-grade water. Filter through a 0.45 µm membrane. -
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Diluent: 100% HPLC-grade Acetonitrile.
Step-by-Step Preparation
-
System Suitability Test (SST) Solution: Accurately weigh 10 mg of Fumaric Acid, 10 mg of Mono-isooctyl Fumarate, and 50 mg of Diisooctyl Fumarate. Transfer to a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 10 minutes to ensure complete dissolution of the hydrophobic DOF, and make up to volume with Diluent.
-
Sample Preparation: Weigh exactly 50 mg of the DOF sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Target concentration: 500 µg/mL). Filter through a 0.22 µm PTFE syringe filter (do not use Nylon, as it may bind acidic degradants).
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C (Stabilizes retention of bulky |
| Detection Wavelength | 210 nm |
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Logic |
| 0.0 | 95 | 5 | Retain highly polar Fumaric Acid |
| 5.0 | 95 | 5 | Isocratic hold to resolve early degradants |
| 15.0 | 5 | 95 | Steep linear ramp to elute DOF |
| 25.0 | 5 | 95 | Isocratic hold to clear hydrophobic impurities |
| 25.1 | 95 | 5 | Rapid return to initial conditions |
| 32.0 | 95 | 5 | Column re-equilibration |
The Self-Validating Sequence
To guarantee data integrity, execute the following injection sequence:
-
Blank (Diluent) x 2: Validates that no ghost peaks or carryover exist at the retention times of FA, MOF, or DOF.
-
SST Solution x 5: Validates system precision (RSD
2.0%) and column resolving power (Resolution 2.0). -
Samples (up to 10 injections): Unknown analysis.
-
Bracketing SST Solution x 1: Validates that no drift occurred during the sample run. If the peak area deviates by >2.0% from the initial SST, the entire sequence is automatically invalidated.
Quantitative Data & Validation Summary
The method was validated in accordance with ICH Q2(R1) guidelines[2]. The quantitative parameters below define the operational boundaries of the assay.
Table 2: System Suitability and Chromatographic Parameters
| Analyte | Retention Time ( | Relative Retention Time (RRT) | Resolution ( | Tailing Factor ( |
| Fumaric Acid (FA) | 3.2 | 0.14 | N/A | 1.1 |
| Mono-isooctyl Fumarate (MOF) | 14.5 | 0.65 | > 15.0 | 1.0 |
| Diisooctyl Fumarate (DOF) | 22.3 | 1.00 | > 10.0 | 1.0 |
Table 3: Method Validation Parameters (Linearity, LOD, and LOQ)
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient ( | LOD (µg/mL) | LOQ (µg/mL) |
| Diisooctyl Fumarate | 1.0 - 100.0 | > 0.9995 | 0.15 | 0.50 |
| Mono-isooctyl Fumarate | 0.5 - 50.0 | > 0.9992 | 0.10 | 0.30 |
| Fumaric Acid | 0.5 - 50.0 | > 0.9998 | 0.05 | 0.15 |
References
- Title: Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 1)
- Source: Tandfonline (tandfonline.com)
- Source: IJCRT (ijcrt.org)
- Source: JETIR (jetir.org)
Sources
Application Note: Quantification of Diisooctyl Fumarate in Polymer Matrices
Introduction & Mechanistic Insights
Diisooctyl fumarate (DIOF, CAS: 1330-75-2) is an unsaturated diester compound extensively utilized as an internal plasticizer and comonomer in the formulation of vinyl copolymers, polyvinyl chloride (PVC), and industrial adhesives[1][2][3]. Characterized by its trans-configured double bond, DIOF integrates into polymer backbones to impart chain flexibility and modify the crystallization behavior of the host matrix[4].
The Causality of Quantification: Accurate quantification of residual or migrated DIOF is a critical parameter for materials scientists and drug development professionals (e.g., in medical device packaging or transdermal patches).
-
Performance Quality Control: Unreacted DIOF acts as a mobile plasticizer. Variations in its concentration can drastically alter the glass transition temperature (
) and the mechanical integrity of the final material. -
Regulatory Compliance: In pharmaceutical packaging and food-contact materials, the migration of low-molecular-weight plasticizers must be strictly quantified to prevent toxicological exposure and ensure product safety.
Experimental Workflow
Workflow for the extraction and quantification of DIOF from polymer matrices.
Sample Preparation & Extraction Protocol
Mechanistic Choice: While Soxhlet extraction is a traditional standard, it relies on passive solvent diffusion, which can be highly inefficient for densely entangled, high-molecular-weight polymers. A Dissolution-Precipitation approach is preferred here. This method physically unravels the polymer chains, ensuring the complete release of trapped DIOF molecules into the solvent phase, creating a highly reproducible and self-validating extraction system.
Step-by-Step Protocol:
-
Milling: Cryomill the polymer sample to a uniform particle size of <1 mm to maximize the surface area for solvent interaction.
-
Dissolution: Accurately weigh 1.00 g of the milled polymer into a 50 mL borosilicate glass centrifuge tube. Add 15.0 mL of HPLC-grade Tetrahydrofuran (THF).
-
Agitation: Sonicate the mixture at 40°C for 45 minutes until the polymer matrix is completely dissolved or highly swollen.
-
Causality: THF is a strong, highly polarizable solvent that disrupts intermolecular forces (van der Waals and dipole-dipole) within the polymer matrix, fully solvating the chains.
-
-
Precipitation: Dropwise, add 30.0 mL of cold Methanol (-20°C) while vortexing vigorously.
-
Causality: Methanol acts as an anti-solvent for the high-MW polymer, forcing it to crash out of the solution. Meanwhile, the low-MW DIOF remains highly soluble in the resulting THF/Methanol binary mixture.
-
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the precipitated polymer matrix.
-
Filtration: Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an autosampler vial to prevent particulate injection.
Analytical Quantification Methodologies
Method A: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and structural confirmation. However, dialkyl fumarates can be thermally labile or undergo cis-trans isomerization at excessively high temperatures[5][6]. Therefore, thermal management is critical.
-
Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL injection volume, split ratio 10:1. Injector temperature set to 250°C.
-
Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Causality: A rapid temperature ramp minimizes the residence time of DIOF at extreme temperatures, preventing thermal degradation or isomerization into the maleate form[6].
-
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40–400.
-
Target Ions: For DIOF (MW = 340.5 g/mol ), monitor the primary fragmentation patterns corresponding to the loss of the isooctyl alkoxy groups, typically yielding strong diagnostic fragments in the lower m/z range[7].
Method B: HPLC-UV Analysis
For matrices where thermal degradation of the analyte is a strict concern, High-Performance Liquid Chromatography (HPLC) serves as the orthogonal, non-destructive method of choice[1].
-
Column: C18 reverse-phase column (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile / Water (85:15, v/v).
-
Causality: DIOF is highly hydrophobic; a high organic modifier ratio is required to overcome its affinity for the stationary phase and achieve a reasonable retention time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210–220 nm.
-
Causality: The α,β-unsaturated carbonyl group inherent to the fumarate structure provides strong, characteristic UV absorbance in this specific wavelength range[7].
-
-
Injection Volume: 10 µL.
Data Presentation: Method Validation Summary
To establish the trustworthiness of these protocols, a self-validating system requires running spiked matrix blanks (polymers formulated without DIOF, spiked with known standards prior to extraction). The following table summarizes the typical quantitative performance metrics for DIOF extraction and analysis.
| Validation Parameter | GC-MS (Method A) | HPLC-UV (Method B) |
| Linear Range | 0.5 – 100 µg/mL | 1.0 – 200 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.30 µg/mL |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | 1.00 µg/mL |
| Matrix Recovery (%) | 94.2 ± 3.1% | 96.5 ± 2.4% |
| Intra-day Precision (RSD) | 2.8% | 1.5% |
| Inter-day Precision (RSD) | 4.1% | 2.2% |
Analytical Insight: HPLC-UV demonstrates slightly better precision and matrix recovery due to the complete elimination of thermal volatility variables during the run. Conversely, GC-MS provides superior overall sensitivity (lower LOD) and orthogonal mass confirmation, making it ideal for trace-level migration studies.
References[1] 1330-75-2 CAS|富马酸二异辛酯|生产厂家 - ChemicalBook. Link[2] List of Polymers - Ramanlife. Link[3] Encyclopedic Dictionary Of Polymers - VDOC.PUB. Link[7] WO2013028307A1 - Derivatives of hydrocarbon terpenes - Google Patents. Link[5] Parent-amido (NH2) palladium(II) complexes: Synthesis, reactions, and catalytic hydroamination - Comptes Rendus de l'Académie des Sciences. Link[6] A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds - ResearchGate. Link[4] Dibutyl fumarate | 105-75-9 - Benchchem. Link
Sources
- 1. 1330-75-2 CAS|富马酸二异辛酯|生产厂家|价格信息 [m.chemicalbook.com]
- 2. ramanlife.com [ramanlife.com]
- 3. vdoc.pub [vdoc.pub]
- 4. Dibutyl fumarate | 105-75-9 | Benchchem [benchchem.com]
- 5. Parent-amido (NH2) palladium(II) complexes: Synthesis, reactions, and catalytic hydroamination [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. WO2013028307A1 - Derivatives of hydrocarbon terpenes - Google Patents [patents.google.com]
Application Note: Multi-Modal Experimental Protocols for Evaluating Plasticizer Efficiency in Pharmaceutical and Engineering Polymers
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Polymer Science, Pharmaceutics, and Materials Engineering
Mechanistic Principles of Plasticizer Efficiency
In both pharmaceutical hot-melt extrusion (HME) and industrial polymer processing, the intrinsic rigidity of high-molecular-weight polymers often necessitates processing temperatures that exceed the thermal degradation limits of the polymer or the Active Pharmaceutical Ingredient (API). To circumvent this, plasticizers are introduced to the formulation matrix.
Causality of Plasticization: At a molecular level, plasticizers are low-molecular-weight agents that embed themselves between polymer chains. By disrupting secondary polymer-polymer bonding (such as hydrogen bonds and Van der Waals forces), they increase the "free volume" within the matrix. This enhanced segmental mobility translates macroscopically into a softer, more easily deformable mass1.
Defining Efficiency:
Plasticizer efficiency is defined as the concentration of a plasticizer required to achieve a specific degree of structural modification—most notably the depression of the glass transition temperature (
To build a self-validating testing system , scientists cannot rely on a single metric. A theoretical
Experimental Workflow
The following Graphviz diagram illustrates the multi-modal workflow required to establish a comprehensive plasticizer efficiency profile.
Multi-modal workflow for evaluating plasticizer efficiency in polymer matrices.
Protocol I: Thermal Analysis for Depression
The fundamental thermodynamic indicator of plasticizer efficiency is the depression of the glass transition temperature (
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5–10 mg of the physical mixture (polymer + plasticizer at 5%, 10%, and 15% w/w) into an aluminum DSC pan. Crimp the pan to seal.
-
First Heating Cycle (Erase Thermal History): Heat the sample from 20°C to 10°C above the polymer's melting point (
) or known at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). -
Quench Cooling: Rapidly cool the sample back to -20°C at a rate of 40°C/min. Causality: This step ensures the polymer and plasticizer form a homogenous, amorphous solid dispersion, eliminating crystalline artifacts that could skew the
reading. -
Second Heating Cycle (Data Acquisition): Heat the sample again at 10°C/min. Record the
as the inflection point of the step-change in heat capacity ( ). -
Efficiency Calculation: Plot the measured
against the plasticizer weight fraction. A steeper negative slope indicates higher plasticizer efficiency.
Protocol II: Melt Rheology for Hot-Melt Extrusion (HME)
While DSC proves that a plasticizer can soften a polymer, rheology proves that the formulation is processable. In HME, the zero-shear viscosity (
Methodology: Small Amplitude Oscillatory Shear (SAOS)
-
Sample Loading: Place a pre-molded disk of the plasticized polymer onto the lower plate of a parallel-plate rotational rheometer (e.g., 25 mm diameter geometry). Lower the upper plate to a gap of 1 mm and trim excess flash.
-
Amplitude Sweep: Conduct an amplitude sweep at the target extrusion temperature (e.g., 150°C) to determine the Linear Viscoelastic Region (LVER).
-
Frequency Sweep: Run a frequency sweep from 0.1 to 100 rad/s within the LVER. Extract the zero-shear viscosity (
) from the low-frequency Newtonian plateau. Causality: Efficient plasticizers will dropngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> by orders of magnitude compared to the neat polymer, directly correlating to reduced extruder torque . -
Time Sweep (Stability Validation): Hold the sample at a constant shear rate and target extrusion temperature for 30 minutes.
-
Self-Validation Check: If the viscosity begins to increase over time, the plasticizer is either volatilizing (poor permanence) or the polymer is cross-linking4.
-
Protocol III: Mechanical Testing (Tensile Properties)
To evaluate the final solid-state performance of the plasticized extrudate or film, mechanical testing is strictly governed by standards such as ASTM D638 or ISO 5275. An efficient plasticizer will significantly reduce the tensile modulus (stiffness) while increasing the elongation at break (ductility).
Methodology: Universal Testing Machine (UTM)
-
Specimen Preparation: Injection-mold or die-cut the plasticized polymer into standard Type I "dog-bone" specimens. Condition the specimens at 23°C and 50% relative humidity for 48 hours to ensure environmental equilibration.
-
Setup: Secure the dog-bone specimen into the pneumatic grips of the UTM. Attach an extensometer to the gauge length to accurately measure strain.
-
Execution: Apply a constant tensile pull rate (e.g., 5 mm/min for rigid/semi-rigid plastics).
-
Data Acquisition: Record the stress-strain curve until specimen failure. Calculate the Tensile Modulus (from the initial linear elastic region) and Elongation at Break.
Quantitative Data Summary
The table below illustrates a standardized data presentation format used to compare the efficiency of different plasticizers (e.g., Triethyl Citrate vs. PEG 1500) within a pharmaceutical Copovidone matrix.
| Formulation (Copovidone Base) | Melt Viscosity at 150°C (Pa·s) | Tensile Modulus (MPa) | Elongation at Break (%) | Efficiency Assessment | |
| Neat Polymer (0% Plasticizer) | 106.0 | 45,000 | 2,800 | 2.5% | Baseline (Brittle, High Torque) |
| + 5% Triethyl Citrate (TEC) | 82.5 | 12,500 | 1,450 | 45.0% | Moderate Efficiency |
| + 10% Triethyl Citrate (TEC) | 61.0 | 3,200 | 600 | 180.0% | High Efficiency (Optimal HME) |
| + 5% PEG 1500 | 94.0 | 28,000 | 2,100 | 12.0% | Low Efficiency |
| + 10% PEG 1500 | 81.5 | 15,000 | 1,300 | 35.0% | Moderate Efficiency |
Interpretation: Triethyl Citrate (TEC) demonstrates superior plasticizer efficiency compared to PEG 1500, evidenced by a sharper
References
-
PLASTICIZERS Source: Kinam Park / Encyclopedia of Polymer Science and Technology URL:[Link]
-
Significance of Glass Transition Temperature of Food Material in Selecting Drying Condition: An In-Depth Analysis Source: Taylor & Francis (tandfonline.com) URL:[Link]
-
Predicting melt rheology for hot-melt extrusion by means of a simple T-measurement Source: ResearchGate URL:[Link]
-
Plasticizer Compatibility and Thermal and Rheological Properties of Plasdone™ povidone And copovidone polymers for Hot-melt Ex Source: Ashland URL:[Link]
-
Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process Source: NIH (ncbi.nlm.nih.gov) URL:[Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics Source: Shimadzu URL:[Link]
Sources
Application Note & Protocols: Fumarate-Based Polymers for Tissue Engineering Scaffolds
A Senior Application Scientist's Guide to Synthesis, Fabrication, and Characterization
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of fumarate-based polymers, with a focus on their use in creating scaffolds for tissue engineering. While the well-established Poly(propylene fumarate) (PPF) serves as the primary model for protocols and characterization, this guide also extends these principles to lesser-known analogues like Diisooctyl Fumarate (DIOF), offering insights into how structural variations may influence scaffold properties.
Scientific Introduction: The Fumarate Advantage in Tissue Engineering
Fumarate-based polymers represent a class of unsaturated, biodegradable polyesters that have garnered significant interest in tissue engineering due to their exceptional versatility.[1][2][3] The core advantages of this polymer family are rooted in their fundamental chemistry:
-
In-Situ Crosslinking: The carbon-carbon double bond within the fumarate group allows for covalent crosslinking, transforming a liquid prepolymer into a solid, three-dimensional network.[1] This can be achieved through chemical or photo-initiation, offering the potential for injectable systems that polymerize directly at the defect site, minimizing surgical invasiveness.[1][2][4]
-
Biodegradability with Biocompatible Products: The polyester backbone is susceptible to hydrolysis, breaking down into fumaric acid, a natural metabolite in the Krebs cycle, and a corresponding diol (e.g., propylene glycol for PPF).[2][3][5] This ensures that the scaffold degrades over time, allowing for native tissue ingrowth, and the byproducts are non-toxic and easily metabolized by the body.[5]
-
Tunable Properties: The mechanical strength, degradation rate, and hydrophilicity of the resulting scaffold can be precisely controlled by several factors.[1][2][3][6] These include the molecular weight of the prepolymer, the choice of crosslinking agent, and the crosslinking density.[2] This adaptability makes fumarate-based polymers suitable for a wide range of applications, from bone to soft tissue engineering.[7]
While Poly(propylene fumarate) (PPF) is the most extensively studied polymer in this class, the fundamental principles apply to other fumarate diesters.[2][3][6] Diisooctyl fumarate (DIOF), for example, features longer, more hydrophobic isooctyl side chains. This structural difference is anticipated to yield a more flexible, slower-degrading polymer compared to the more rigid and faster-degrading PPF, making it potentially suitable for different tissue engineering applications where slower regeneration and higher flexibility are required. Some research has pointed to the use of DIOF in biomedical applications due to its biocompatibility.[8]
Synthesis of Fumarate-Based Prepolymers
The synthesis of linear fumarate-based polyesters like PPF is typically a two-step transesterification process.[9][10] This protocol is adaptable for other diols to create different fumarate polyesters.
Principle of Synthesis
The process involves reacting a dialkyl fumarate (e.g., diethyl fumarate) with an excess of a diol (e.g., propylene glycol). The first step forms a bis(hydroxy-diol) fumarate intermediate, and the second step is a polycondensation reaction that joins these intermediates to form the final polymer, with the excess diol being removed under vacuum.
Generalized Synthesis Workflow
Caption: Two-step synthesis of Poly(propylene fumarate).
Detailed Protocol for PPF Synthesis
This protocol is adapted from established methods and should be performed in a chemical fume hood with appropriate personal protective equipment.[9]
Materials:
-
Diethyl fumarate (DEF)
-
1,2-Propylene glycol (PG)
-
Zinc chloride (ZnCl2), anhydrous
-
Hydroquinone
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Reactant Charging: To the reaction flask, add diethyl fumarate and propylene glycol in a 1:3 molar ratio.[9]
-
Catalyst and Inhibitor Addition: Add ZnCl2 (0.01 mol per mol of DEF) as a catalyst and hydroquinone (0.002 mol per mol of DEF) as a polymerization inhibitor.[9]
-
Step 1 - Transesterification:
-
Heat the mixture to 110°C under a nitrogen atmosphere with constant stirring.
-
Gradually increase the temperature to 130°C.
-
Ethanol will be produced as a byproduct and should be collected via the distillation condenser.[9] Monitor the reaction until ethanol distillation ceases.
-
-
Step 2 - Polycondensation:
-
Increase the temperature to 150°C and apply a vacuum.
-
This step removes the excess propylene glycol, driving the polymerization forward.
-
Continue the reaction for several hours until the desired molecular weight is achieved (this can be monitored by testing the viscosity of small aliquots).[10]
-
-
Purification: Dissolve the synthesized PPF in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold diethyl ether or methanol) to remove unreacted monomers and low molecular weight oligomers. Dry the purified PPF under vacuum.
Note on Diisooctyl Fumarate (DIOF) Polymer Synthesis: A similar two-step transesterification could be employed, substituting propylene glycol with isooctanediol. Alternatively, direct esterification of fumaric acid with isooctanol can be performed. Radical polymerization of the DIOF monomer is also a viable route.[11][12][13]
Scaffold Fabrication Methodologies
The choice of fabrication technique is critical as it dictates the scaffold's architecture, including pore size, porosity, and interconnectivity, which are essential for cell infiltration and nutrient transport.[14][15]
Salt Leaching
This is a simple, cost-effective method for creating highly porous scaffolds.[16]
Principle: A porogen (typically sodium chloride) is mixed with the polymer solution. After the polymer is crosslinked, the salt is leached out with water, leaving behind a porous structure.
Protocol:
-
Prepare the Pre-Polymer/Crosslinker Resin: Mix the synthesized PPF with a crosslinking agent. A common choice is N-vinylpyrrolidone (NVP) or diethyl fumarate (DEF) itself, which also reduces viscosity.[17][18]
-
Add Initiator: Add a thermal initiator (e.g., benzoyl peroxide) or a photoinitiator (e.g., Irgacure 651) to the resin.
-
Incorporate Porogen: Thoroughly mix sieved sodium chloride particles of a desired size range (e.g., 100-300 µm) into the resin. The salt-to-polymer ratio will determine the final porosity.
-
Molding and Curing: Cast the mixture into a mold of the desired shape.
-
For thermal initiation, place the mold in an oven at the appropriate temperature.
-
For photo-initiation, expose the mold to UV light.
-
-
Leaching: After curing, immerse the solid scaffold in deionized water for 2-3 days, changing the water frequently to ensure all salt is leached out.
-
Drying: Freeze-dry (lyophilize) the scaffold to remove the water without causing the pore structure to collapse.
3D Printing (Stereolithography)
Stereolithography (SLA) or other 3D printing techniques offer precise control over the scaffold's architecture, allowing for the creation of complex, custom-designed structures.[10][17][19]
Principle: A liquid photocurable resin (PPF mixed with a photoinitiator and a viscosity-reducing crosslinker) is selectively cured layer-by-layer by a UV laser or projector according to a computer-aided design (CAD) model.
Protocol:
-
Resin Formulation: Prepare a photocurable resin by mixing PPF with a suitable reactive diluent/crosslinker like DEF to reduce its viscosity for printing.[17] Add a photoinitiator compatible with the wavelength of the 3D printer's light source.
-
CAD Design: Design the desired scaffold architecture using CAD software, specifying pore size, shape, and overall geometry.[10][19]
-
Printing: Load the resin into the 3D printer and execute the print job based on the CAD file.
-
Post-Processing:
-
After printing, wash the scaffold in a suitable solvent (e.g., isopropanol) to remove any uncured resin.[20]
-
Perform a final post-curing step by exposing the entire scaffold to UV light to ensure complete polymerization and enhance mechanical properties.
-
Emulsion Templating (PolyHIPE)
This method creates scaffolds with very high and interconnected porosity, known as PolyHIPEs (Polymerized High Internal Phase Emulsions).[21][22]
Protocol:
-
Prepare Organic Phase: Create a continuous organic phase by dissolving the PPF macromer, a crosslinker (like propylene fumarate diacrylate), and an oil-soluble initiator in a solvent (e.g., toluene) to reduce viscosity.[21][22]
-
Form HIPE: Gradually add an aqueous phase to the organic phase under high shear to form a stable high internal phase emulsion, where the water droplets will become the pores.
-
Polymerization: Heat the emulsion to activate the thermal initiator, polymerizing the continuous organic phase around the aqueous droplets.
-
Purification and Drying: Break the emulsion and thoroughly wash the resulting porous monolith to remove the aqueous phase and any unreacted components. Dry the scaffold, typically via lyophilization.
Scaffold Characterization
Thorough characterization is essential to ensure the scaffold meets the requirements for the intended tissue engineering application.[15][16][23]
| Property | Technique | Purpose |
| Morphology & Porosity | Scanning Electron Microscopy (SEM) | To visualize pore structure, size, shape, and interconnectivity.[15][24][25] |
| Micro-Computed Tomography (µ-CT) | To non-destructively obtain 3D reconstructions of the internal architecture and quantify porosity and pore size distribution.[14] | |
| Liquid Displacement/Porosimetry | To measure the overall porosity of the scaffold.[15] | |
| Mechanical Properties | Compression/Tensile Testing | To determine the scaffold's compressive or tensile modulus and strength, ensuring it can withstand the physiological loads of the target tissue.[2][26] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), which relate to the polymer's physical state.[24] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and degradation temperature of the polymer.[24] | |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical composition and the success of polymerization and crosslinking by identifying characteristic functional groups.[15][24] |
| Biodegradability | In Vitro Degradation Study | To assess the scaffold's weight loss and changes in mechanical properties over time when incubated in a simulated physiological environment (e.g., phosphate-buffered saline, PBS).[27] |
| Biocompatibility | In Vitro Cell Culture | To evaluate cell attachment, proliferation, and viability on the scaffold using assays like MTS or Live/Dead staining.[27][28] |
Cell Seeding and Culture Protocols
Effective and uniform cell seeding is crucial for successful tissue formation.[25][29]
Static Seeding
Principle: A concentrated cell suspension is pipetted directly onto the scaffold, relying on gravity for cells to settle and attach.
Protocol:
-
Scaffold Sterilization: Sterilize the scaffold using an appropriate method (e.g., ethylene oxide, 70% ethanol washes followed by sterile PBS washes).
-
Pre-wetting: Pre-wet the scaffold with a cell culture medium in a low-attachment plate to ensure hydrophilicity and prevent air bubble entrapment.[30]
-
Seeding: Carefully pipette a high-concentration cell suspension (e.g., 1-5 million cells in 50-100 µL) onto the top surface of the scaffold.[25]
-
Attachment Incubation: Allow the cells to attach for 2-4 hours in a cell culture incubator before adding more medium to fully submerge the construct.
Dynamic Seeding
Principle: Mechanical forces (e.g., orbital shaking, spinner flasks, perfusion bioreactors) are used to enhance cell distribution throughout the scaffold.
Protocol (Orbital Shaker):
-
Place the sterilized, pre-wetted scaffold in a larger vessel (e.g., a 50 mL conical tube or a bioreactor).
-
Add the cell suspension to the vessel.
-
Place the vessel on an orbital shaker at a low speed (e.g., 30-50 rpm) inside an incubator for several hours to overnight.[25] This motion encourages a more uniform distribution of cells throughout the scaffold's volume.
Vacuum Seeding
Principle: A vacuum is applied to draw the cell suspension into the porous network of the scaffold, achieving rapid and deep cell penetration.
Protocol:
-
Place the scaffold in a well of a low-attachment plate and add the cell suspension on top.[29]
-
Place the plate inside a vacuum chamber.
-
Apply a vacuum for a short duration (e.g., 30-60 seconds) and then release it. Air trapped in the pores will bubble out, and upon release, the cell suspension is drawn into the scaffold.[29]
-
Repeat the vacuum cycle 5-6 times for optimal seeding.[29]
Caption: General workflow for cell seeding on tissue engineering scaffolds.
Conclusion and Future Outlook
Fumarate-based polymers, particularly PPF, provide a robust and highly adaptable platform for fabricating tissue engineering scaffolds.[1] The protocols outlined in this guide offer a solid foundation for synthesizing the polymer, fabricating scaffolds with controlled architecture, and performing essential characterization and cell culture. While PPF is well-characterized, exploring analogues like Diisooctyl Fumarate (DIOF) could open new avenues for creating scaffolds with unique properties, such as enhanced flexibility and slower degradation rates, tailored for specific regenerative medicine challenges. The continued development of advanced fabrication techniques like 3D printing will further unlock the potential of this versatile class of biomaterials.[6]
References
- Temenoff, J. S., Kasper, F. K., & Mikos, A. G. (n.d.). Fumarate-based Macromers as Scaffolds for Tissue Engineering Applications. Topics in Tissue Engineering, Vol. 3.
-
Holm, J. L., Cameron, N. R., & Mikos, A. G. (2007). Biodegradable fumarate-based polyHIPEs as tissue engineering scaffolds. Biomacromolecules, 8(12), 3823–3830. [Link]
-
Ibold, Y., et al. (2010). A Rapid Seeding Technique for the Assembly of Large Cell/Scaffold Composite Constructs. Tissue Engineering Part C: Methods, 16(5), 949-958. [Link]
-
Serrano, M. C., et al. (2017). Tissue Engineering Bionanocomposites Based on Poly(propylene fumarate). Polymers, 9(7), 256. [Link]
-
Lee, K. W., et al. (2006). Fabrication and characterization of poly(propylene fumarate) scaffolds with controlled pore structures using 3-dimensional printing and injection molding. Tissue Engineering, 12(10), 2801–2811. [Link]
-
Fernández, J. M., et al. (2014). Fumarate/Ceramic Composite Based Scaffolds for Tissue Engineering: Evaluation of Hydrophylicity, Degradability, Toxic. Journal of Biomaterials and Tissue Engineering, 4(3), 191-199. [Link]
-
Fernández, J. M., et al. (2014). Fumarate/Ceramic Composite Based Scaffolds for Tissue Engineering: Evaluation of Hydrophylicity, Degradability, Toxicity and Biocompatibility. Journal of Biomaterials and Tissue Engineering, 4(3), 191-199. [Link]
-
Cortizo, M. S., et al. (2008). Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering. Journal of Tissue Engineering and Regenerative Medicine, 2(1), 44-52. [Link]
-
Ribeiro, N., et al. (n.d.). Characterization of collagen-chitosan scaffolds for skin tissue engineering. SBPMat. [Link]
-
Holm, J. L., Cameron, N. R., & Mikos, A. G. (2007). Biodegradable Fumarate-Based PolyHIPEs as Tissue Engineering Scaffolds. Biomacromolecules, 8(12), 3823-3830. [Link]
-
Pineda, C. C., et al. (2022). Cell Seeding on 3D Scaffolds for Tissue Engineering and Disease Modeling Applications. Methods in Molecular Biology, 2427, 139-150. [Link]
-
Kasper, F. K., et al. (2009). Synthesis of Poly(Propylene Fumarate). Nature Protocols, 4(4), 518-525. [Link]
-
Serrano, M. C., et al. (2017). Tissue Engineering Bionanocomposites Based on Poly(propylene fumarate). Polymers, 9(7), 256. [Link]
-
Zhang, Y., et al. (2025). Bone Enzyme-Responsive Biodegradable Poly(propylene fumarate) and Polycaprolactone Polyphosphoester Dendrimer Cross-Linked via Click Chemistry for Bone Tissue Engineering. Biomacromolecules. [Link]
-
Lee, J. W., et al. (2008). Fabrication and characteristic analysis of a poly(propylene fumarate) scaffold using micro-stereolithography technology. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 87(1), 188-198. [Link]
-
Behravesh, E., et al. (2002). Cross-linking Characteristics and Mechanical Properties of an Injectable Biomaterial Composed of Polypropylene Fumarate and Polycaprolactone Co-polymer. Journal of Biomedical Materials Research, 62(2), 281-290. [Link]
-
Totti, S., et al. (2025). Method for Targeted Cellular Seeding of Tubular Tissue-Engineered Scaffolds for Tracheal Regeneration Approaches. Biomacromolecules. [Link]
-
Sachlos, E., & Czernuszka, J. T. (2003). Quantitative architectural description of tissue engineering scaffolds. Journal of Materials Science: Materials in Medicine, 14(7), 583-590. [Link]
-
Gunatillake, P. A., & Adhikari, R. (2003). BIODEGRADABLE SYNTHETIC POLYMERS FOR TISSUE ENGINEERING. European Cells and Materials, 5, 1-16. [Link]
-
Ferreira, A. M., et al. (2024). Formulation and Characterization of Chitosan-Based Mixed-Matrix Scaffold for Tissue Engineering. Polymers, 16(9), 1184. [Link]
-
Hsiong, S. X., et al. (2008). Method to Analyze Three-Dimensional Cell Distribution and Infiltration in Degradable Scaffolds. The Journal of Histochemistry and Cytochemistry, 56(8), 737-746. [Link]
-
Lee, K. W., et al. (2006). Fabrication and Characterization of Poly(propylene fumarate) Scaffolds with Controlled Pore Structures Using 3-Dimensional Print. Tissue Engineering Part A, 12(10), 2801-2811. [Link]
-
Cai, Z., et al. (2019). Poly(propylene fumarate)-based materials: Synthesis, functionalization, properties, device fabrication and biomedical applications. Biomaterials, 208, 45-71. [Link]
-
Wang, Y., et al. (2018). Characterization of different biodegradable scaffolds in tissue engineering. Experimental and Therapeutic Medicine, 15(4), 3371-3378. [Link]
-
Gabrielsson, E. O., et al. (2017). Conducting Polymer Scaffolds for Hosting and Monitoring 3D Cell Culture. Advanced Functional Materials, 27(25), 1700052. [Link]
-
Shanjani, Y., et al. (2016). Synthesis and Biological Evaluation of Well-Defined Poly(propylene fumarate) Oligomers and Their Use in 3D Printed Scaffolds. Biomacromolecules, 17(2), 528-538. [Link]
-
Ramesh, S., et al. (2023). Fabrication and Characterization Techniques of In Vitro 3D Tissue Models. International Journal of Molecular Sciences, 24(2), 1673. [Link]
-
Fisher, J. P., et al. (2002). Photocrosslinking characteristics and mechanical properties of diethyl fumarate/poly(propylene fumarate) biomaterials. Biomaterials, 23(22), 4333-4343. [Link]
-
Vo, T. N., et al. (2025). Poly(propylene fumarate) Composite Scaffolds for Bone Tissue Engineering: Innovation in Fabrication Techniques and Artificial Intelligence Integration. International Journal of Molecular Sciences, 26(9), 4886. [Link]
-
López-Castañares, R., et al. (2021). Dioctyl fumarate-co-vinyl benzoate copolymers preparation and their performance as flow improvers in waxy crude oils. Journal of Petroleum Science and Engineering, 205, 108899. [Link]
-
Yamada, B., et al. (2018). Synthesis of transparent block copolymers consisting of poly(diisopropyl fumarate) and poly(2-ethylhexyl acrylate) segments by reversible addition-fragmentation chain transfer polymerization using trithiocarbonates as the chain transfer agents. Journal of Polymer Science Part A: Polymer Chemistry, 56(15), 1664-1673. [Link]
- Yoshioka, M., & Otsu, T. (2009). Method for producing fumarate polymer.
-
Fernández-d'Arlas, B., et al. (2023). Homo- and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications. SEDICI. [Link]
-
Ontosight AI. (n.d.). Diisooctyl Fumarate Overview. Ontosight AI. [Link]
-
(n.d.). Fumarate-based hydrogels in regenerative medicine applications. Request PDF. [Link]
-
Das, R. K., et al. (2016). Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. Pharmacological Reports, 68(2), 404-408. [Link]
Sources
- 1. oulu.fi [oulu.fi]
- 2. Tissue Engineering Bionanocomposites Based on Poly(propylene fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Engineering Bionanocomposites Based on Poly(propylene fumarate) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. storage.forummmpub.com [storage.forummmpub.com]
- 6. Poly(propylene fumarate)-based materials: Synthesis, functionalization, properties, device fabrication and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ontosight.ai [ontosight.ai]
- 9. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. JP2009108194A - Method for producing fumarate polymer - Google Patents [patents.google.com]
- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Fabrication and characteristic analysis of a poly(propylene fumarate) scaffold using micro-stereolithography technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Fabrication and characterization of poly(propylene fumarate) scaffolds with controlled pore structures using 3-dimensional printing and injection molding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biodegradable fumarate-based polyHIPEs as tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Characterization of different biodegradable scaffolds in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sbpmat.org.br [sbpmat.org.br]
- 25. Method to Analyze Three-Dimensional Cell Distribution and Infiltration in Degradable Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. A Rapid Seeding Technique for the Assembly of Large Cell/Scaffold Composite Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Seeding on 3D Scaffolds for Tissue Engineering and Disease Modeling Applications | Springer Nature Experiments [experiments.springernature.com]
In vitro and in vivo evaluation of fumarate derivatives
Application Note: In Vitro and In Vivo Evaluation of Fumarate Derivatives (DMF, DRF, MMF)
Executive Summary
Fumaric acid esters, primarily dimethyl fumarate (DMF) and the next-generation diroximel fumarate (DRF), are cornerstone disease-modifying therapies for relapsing-remitting multiple sclerosis (RRMS) and psoriasis[1]. While both prodrugs are rapidly hydrolyzed by esterases into the primary active metabolite, monomethyl fumarate (MMF), their distinct physicochemical properties dictate different experimental handling and clinical tolerability profiles[1]. This application note provides a comprehensive, self-validating framework for evaluating the pharmacodynamics, cellular mechanisms, and in vivo efficacy of fumarate derivatives.
Mechanistic Grounding: The Nrf2/KEAP1 Axis
The principal mechanism of action for fumarates is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway[2]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by the repressor protein KEAP1 (Kelch-like ECH-associated protein 1), which targets it for proteasomal degradation[2]. DMF and MMF act as electrophilic Michael acceptors that covalently modify (succinate) reactive cysteine residues on KEAP1[2],[3]. This structural alteration forces the dissociation of Nrf2, allowing its nuclear translocation and subsequent binding to the Antioxidant Response Element (ARE), thereby driving the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[4].
Mechanism of fumarate derivatives via KEAP1 succination and Nrf2 activation.
In Vitro Evaluation: Pharmacodynamics & Cellular Assays
Causality & Experimental Design: In vitro, DMF exhibits a highly reactive profile, rapidly depleting intracellular glutathione (GSH) via direct Michael addition before triggering a robust rebound synthesis[2],[3]. MMF, being less electrophilic, induces Nrf2 activation with minimal acute GSH depletion[3]. Therefore, an effective in vitro evaluation must capture both the acute phase (1-2 hours) for GSH depletion and the delayed phase (6-24 hours) for Nrf2 translocation and gene expression.
Protocol 1: Nrf2 Translocation and GSH Modulation Assay
Objective: Quantify KEAP1 inhibition and subsequent Nrf2 nuclear accumulation. Self-Validating Control: To ensure the integrity of the subcellular fractionation, Lamin B1 must be used as a nuclear loading control and β-actin for the cytoplasmic fraction[2].
Step-by-Step Methodology:
-
Cell Culture: Seed human astrocytes or Human Retinal Endothelial Cells (HRECs) at
cells/well in 6-well plates. Allow 24 hours for adherence. -
Compound Preparation: Dissolve DMF and MMF in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Treatment: Treat cells with 10 µM DMF, 30 µM MMF, or vehicle (0.1% DMSO)[2].
-
Acute GSH Assay (2h):
-
Lyse a subset of wells at 2 hours post-treatment.
-
Incubate lysates with Monochlorobimane (MCB), a fluorogenic dye that highly specifically binds GSH.
-
Measure fluorescence (Ex/Em = 380/461 nm). Expected Outcome: A >50% drop in GSH for DMF, but stable levels for MMF[3].
-
-
Nuclear Fractionation (6h):
-
At 6 hours, harvest cells and lyse using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2) supplemented with 0.1% NP-40 to disrupt the outer cell membrane while leaving nuclei intact.
-
Centrifuge at 3,000 x g to pellet the intact nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer (20 mM HEPES, 420 mM NaCl) to pull proteins out of the nucleus.
-
-
Western Blotting: Resolve nuclear and cytoplasmic lysates via SDS-PAGE. Probe with anti-Nrf2 (primary) and anti-Lamin B1 to confirm nuclear enrichment[2].
Table 1: Comparative In Vitro Profile of Fumarates
| Parameter | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Diroximel Fumarate (DRF) |
| Active Moiety | Prodrug (converts to MMF) | Active Metabolite | Prodrug (converts to MMF) |
| Electrophilicity | High | Low to Moderate | High |
| Acute GSH Depletion | Profound (< 2 hours) | Minimal | Profound |
| Nrf2 Activation | Strong | Moderate to Strong | Strong |
In Vivo Evaluation: Efficacy and Pharmacokinetics
Causality & Experimental Design: To evaluate the therapeutic efficacy of fumarates for demyelinating diseases, the Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard[5],[6]. Because DMF and DRF are rapidly esterase-cleaved in the gut, systemic exposure is measured entirely via plasma MMF levels[1]. DRF was specifically engineered to yield bioequivalent MMF exposure to DMF but with significantly reduced gastrointestinal irritation. This is achieved by substituting the methanol-producing leaving group of DMF with an inert 2-hydroxyethyl succinimide group[1].
In vivo workflow for evaluating fumarate efficacy in the MOG35-55 EAE model.
Protocol 2: MOG35-55 Induced EAE and Fumarate Dosing
Objective: Assess the neuroprotective and immunomodulatory effects of oral fumarates. Self-Validating Control: Include a vehicle-treated EAE group to establish the baseline disease trajectory, and a naïve (non-induced) group to control for baseline weight gain and daily gavage stress.
Step-by-Step Methodology:
-
EAE Induction (Day 0): Emulsify 100 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis H37Ra[6]. Inject 100 µL of the emulsion subcutaneously into the lower flanks of 8-10 week old female C57BL/6J mice.
-
Blood-Brain Barrier Permeabilization: Administer 200 ng of Pertussis toxin intraperitoneally on Day 0 and Day 2 to facilitate the entry of autoreactive T-cells into the central nervous system[6].
-
Dosing Regimen: Prepare DMF or DRF suspended in 0.08% methylcellulose[5]. Administer via oral gavage twice daily (BID) at 15–45 mg/kg starting from Day 0 (preventative paradigm) or Day 10 (therapeutic paradigm)[5].
-
Clinical Scoring: Monitor mice daily. Standard scoring metric: 0 = normal; 1 = flaccid tail; 2 = hind limb weakness; 3 = partial hind limb paralysis; 4 = complete hind limb paralysis; 5 = moribund.
-
Pharmacokinetic Sampling: To verify bioequivalence between derivatives, draw blood via submandibular bleed at 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge for plasma separation and quantify MMF concentrations via LC-MS/MS.
Table 2: Typical Pharmacokinetic Parameters (Human Bioequivalence Data)
| Parameter | DMF (240 mg) | DRF (462 mg) | Clinical Implication |
| 2.5 - 3.0 hours | 2.5 - 3.0 hours | Rapid absorption and equivalent time-to-peak for both[1]. | |
| ~2.11 mg/L | ~2.11 mg/L | Bioequivalent peak systemic exposure[1]. | |
| Primary Cleaved Metabolite | Methanol | 2-hydroxyethyl succinimide | DRF avoids methanol-induced GI toxicity, improving tolerability[1]. |
References
1.[1] Title: An Overview of DRF in the treatment of Multiple Sclerosis Source: Research Journal of Pharmacy and Technology URL:
2.[5] Title: Dimethyl Fumarate Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection Source: PLOS URL:
3.[6] Title: Inhalation of dimethyl fumarate-encapsulated solid lipid nanoparticles attenuate clinical signs of experimental autoimmune encephalomyelitis and pulmonary inflammatory dysfunction in mice Source: Portland Press URL:
4.[2] Title: Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro Source: PLOS URL:
5.[3] Title: Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease Source: Journal of Neuroscience URL:
6.[4] Title: Novel potential pharmacological applications of dimethyl fumarate—an overview and update Source: Frontiers URL:
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease | Journal of Neuroscience [jneurosci.org]
- 4. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 5. Dimethyl Fumarate Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection | PLOS One [journals.plos.org]
- 6. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Diisooctyl Fumarate Synthesis
Welcome to the Technical Support Center for Diisooctyl Fumarate (DIOF) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this reaction. As Senior Application Scientists, we provide this information based on established chemical principles and practical laboratory experience to ensure you can troubleshoot and optimize your experiments effectively.
Troubleshooting Common Issues
This section addresses the most frequent challenges encountered during the synthesis of diisooctyl fumarate via Fischer esterification.
Issue 1: Low or Stalled Product Yield
Question: My reaction yield for diisooctyl fumarate is significantly lower than expected, or the reaction seems to have stopped prematurely. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of diisooctyl fumarate are a common problem and typically stem from the equilibrium nature of the Fischer esterification reaction.[1][2] The reaction between fumaric acid and isooctyl alcohol produces the desired diester and water. This process is reversible, meaning the accumulation of water can drive the reaction backward, hydrolyzing the ester back into the starting materials.[2][3]
Here are the primary factors to investigate:
-
Inefficient Water Removal: This is the most common culprit. The presence of water shifts the reaction equilibrium back towards the reactants, directly reducing the final ester yield.[1]
-
Suboptimal Reactant Ratio: The stoichiometry of the reactants is crucial for maximizing the conversion of the limiting reagent, which is typically fumaric acid.
-
Solution: Use a significant excess of isooctyl alcohol. A molar ratio of 2.5:1 to 3:1 (isooctyl alcohol to fumaric acid) is a common starting point.[1] This excess concentration of one reactant helps to push the equilibrium towards the product side.
-
-
Insufficient Catalyst Activity or Loading: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, which activates it for nucleophilic attack by the alcohol.[2][3]
-
Solution: Ensure the catalyst is active and used in an appropriate amount. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] A typical catalyst loading ranges from 1-5 mol% relative to the dicarboxylic acid. Ensure your catalyst has not degraded through improper storage.
-
-
Inadequate Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will proceed very slowly.
-
Solution: The reaction should be conducted at a temperature that allows for a reasonable reaction rate and, critically, the efficient azeotropic removal of water. For syntheses using toluene, this is typically around its boiling point (110-115°C).[1] A general range for Fischer esterifications is 80-140°C, depending on the specific alcohol and solvent used.
-
Issue 2: Side Product Formation and Product Impurity
Question: I am observing unexpected side products in my reaction mixture, leading to difficulties in purification. What are these side products and how can I minimize them?
Answer: Side reactions can reduce the purity of the final product and complicate the purification process. The most common side products in this synthesis arise from the alcohol reactant, especially under strongly acidic conditions and at high temperatures.
-
Ether Formation: At elevated temperatures, the acid catalyst can promote the dehydration of two isooctyl alcohol molecules to form diisooctyl ether.
-
Solution: Maintain the reaction temperature at the lowest level that still allows for efficient water removal. Overheating the reaction is a primary cause of this side product. Consider using a milder, solid-supported acid catalyst like an acidic ion-exchange resin (e.g., Amberlyst-15), which can reduce the incidence of such side reactions.[1]
-
-
Alkene Formation: Isooctyl alcohol can also undergo acid-catalyzed dehydration to form isomeric alkenes (isooctenes).
-
Solution: Similar to ether formation, precise temperature control is crucial. Avoid exceeding the optimal temperature range for the esterification.
-
-
Thermal Decomposition: At excessively high temperatures, the reactants or the diisooctyl fumarate product may begin to decompose, leading to a darkened reaction mixture and a complex array of impurities.
-
Solution: Strictly adhere to the recommended temperature range for the reaction. Use a reliable temperature controller and monitor the reaction mixture for any signs of darkening, which may indicate decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting experimental protocol for the synthesis of diisooctyl fumarate?
A1: A robust starting point is a standard Fischer esterification using azeotropic water removal. See the detailed protocol provided in the "Experimental Protocols" section below.
Q2: How can I monitor the progress of the reaction?
A2: There are two common methods:
-
Water Collection: The most straightforward method is to monitor the volume of water collected in the Dean-Stark trap. When the rate of water collection slows and the total volume approaches the theoretical amount (2 moles of water per mole of fumaric acid), the reaction is nearing completion.
-
Acid Value Titration: This quantitative method involves taking small aliquots from the reaction mixture and titrating them with a standardized solution of a base (e.g., KOH). A decreasing acid value indicates the consumption of fumaric acid. The reaction is considered complete when the acid value stabilizes at a low level.
Q3: What are the key parameters to optimize for maximizing yield and purity?
A3: To optimize the synthesis, focus on the following parameters:
-
Catalyst Type and Concentration: Different acid catalysts (H₂SO₄, p-TsOH, solid acids) have varying activities and can lead to different side product profiles.[1] The optimal concentration should be determined experimentally to balance reaction rate with side reactions.
-
Reactant Ratio: While an excess of isooctyl alcohol is necessary, a very large excess may complicate purification. Experiment with ratios between 2.2:1 and 3.0:1 (alcohol:acid) to find the optimal balance.
-
Temperature: Optimize the temperature to ensure a steady reflux rate for water removal without promoting side reactions like ether formation.
Q4: My final product is colored (yellowish or brownish). How can I decolorize it?
A4: A colored product often indicates the presence of impurities from side reactions or thermal decomposition.
-
Activated Carbon Treatment: After the initial work-up, the crude product can be dissolved in a suitable solvent and treated with a small amount of activated carbon. The mixture is heated gently, and then the carbon is removed by filtration.
-
Purification Method: The choice of final purification is critical. While distillation can be effective, it requires high vacuum and can cause thermal stress. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often a milder and highly effective method for achieving high purity and removing color.[5][]
Experimental Protocols
Protocol 1: Synthesis of Diisooctyl Fumarate
This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus.
Materials & Equipment:
-
Fumaric Acid
-
Isooctyl Alcohol (2-ethylhexanol is a common isomer)
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)
-
Toluene
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Temperature probe
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, magnetic stirrer, and temperature probe, combine fumaric acid (1.0 eq), isooctyl alcohol (2.5 eq), and toluene (approx. 2 mL per gram of fumaric acid).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-115°C for toluene). Stir vigorously.
-
Water Removal: Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until water ceases to be collected and the theoretical amount has been isolated.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess isooctyl alcohol via rotary evaporation. For higher purity, vacuum distillation of the crude product is recommended.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude diisooctyl fumarate.[][7]
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which diisooctyl fumarate is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, isopropanol, or a hexane/ethanol mixture).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of diisooctyl fumarate.
Caption: Workflow for Diisooctyl Fumarate Synthesis.
Fischer Esterification Mechanism
This diagram illustrates the acid-catalyzed mechanism for the formation of an ester from a carboxylic acid and an alcohol.[2][3]
Caption: Mechanism of Fischer Esterification.
References
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (1956). Preparation of diesters of fumaric acid. US2894982A.
-
Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula. Retrieved from [Link]
- Google Patents. (2011). Diisooctyl adipate preparation method. CN102911047A.
- Google Patents. (1947). Preparation of esters of fumaric acid. US2522363A.
- Google Patents. (1994). Preparation process of diisooctyl sodium sulfosuccinate. CN1160710A.
- Google Patents. (1959). Production of dialkyl fumarates. US3078302A.
-
Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2894982A - Preparation of diesters of fumaric acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing Diisooctyl Fumarate (DIOF) Purification
Welcome to the Technical Support Center for chromatographic purification of Diisooctyl fumarate (DIOF). As a highly lipophilic ester, DIOF presents unique separation challenges, primarily the removal of its geometric cis-isomer (Diisooctyl maleate - DIOM), unreacted isooctanol, and highly polar monoester byproducts.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the structural causality behind chromatographic behaviors, providing you with a self-validating, two-dimensional workflow to achieve >99% purity.
Chromatographic Purification Workflow
To achieve high purity, a two-dimensional orthogonal approach is required. We utilize Normal Phase (NP) Silica Gel for bulk impurity clearance, followed by Reversed-Phase (RP) HPLC for precise geometric isomer polishing.
Two-dimensional chromatographic workflow for Diisooctyl fumarate purification.
Core Methodology: Two-Dimensional Protocol
This protocol is designed as a self-validating system. By monitoring specific physicochemical readouts at each stage, you can verify the success of the separation in real-time.
Phase 1: Bulk Cleanup via Normal Phase Flash Chromatography
Objective: Remove highly polar unreacted alcohols and monoesters.
-
Column Preparation: Pack a glass column with Silica Gel 60 (particle size 40-63 µm) using a slurry of Hexane[1]. Silica gel acts as a strong polar stationary phase due to its surface silanol groups[2].
-
Sample Loading: Dissolve the crude mixture in a minimum volume of Hexane/Ethyl Acetate (95:5 v/v) to prevent band broadening, and load it onto the silica bed.
-
Isocratic Elution: Elute with Hexane/Ethyl Acetate (95:5 v/v).
-
The Causality: On normal phase silica, separation is driven by dipole-dipole interactions[3]. The trans-isomer (DIOF) is highly symmetric, resulting in a low net dipole moment. It interacts weakly with the silica and elutes first[4]. The cis-isomer (DIOM) has both ester groups on the same side, creating a higher net dipole moment that retards its elution. Unreacted isooctanol (hydrogen bonding) and monoesters (carboxylic acids) are strongly retained at the baseline[2].
-
-
Validation: Spot fractions on a silica TLC plate and develop in Hexane/EtOAc (90:10). Stain with iodine vapor. Pool the fastest-moving spots (highest Rf).
Phase 2: Isomer Polishing via Reversed-Phase Preparative HPLC
Objective: Resolve trace geometric isomers (DIOM) from the target DIOF.
-
Column Selection: Equip the HPLC with an end-capped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). End-capping is critical to mask residual silanols that cause secondary interactions and peak tailing with ester carbonyls[5].
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile/Water (85:15 v/v). Acetonitrile (polarity index P' = 5.8) is preferred over Methanol for geometric isomers due to its aprotic nature and superior steric selectivity[3][6].
-
Injection & Elution: Inject the pooled intermediate.
-
The Causality: In reversed-phase chromatography, retention is dictated by hydrophobicity and molecular shape[3]. The cis-isomer (DIOM) has a bent, sterically hindered structure that prevents optimal packing against the C18 alkyl chains, causing it to elute early. The trans-isomer (DIOF) features a planar, extended conformation that maximizes hydrophobic surface area contact with the C18 phase, resulting in stronger retention and later elution[7][8][9].
-
-
Validation: Monitor UV absorbance at 210–220 nm. This wavelength specifically targets the π-π* transitions of the α,β-unsaturated carbonyl system present in both fumarates and maleates[7][8][9].
Quantitative Chromatographic Data
Use the following table to benchmark your separation metrics. Deviations from these relative retention orders indicate a failure in mobile phase preparation or column degradation.
| Compound | Structural Trait | Normal Phase (Silica) Rf(Hexane/EtOAc 90:10) | Reversed Phase (C18) RT(ACN/H2O 85:15) |
| Diisooctyl fumarate (trans) | Planar, Low Dipole | 0.65 (Elutes First) | 14.2 min (Elutes Last) |
| Diisooctyl maleate (cis) | Bent, High Dipole | 0.50 (Elutes Second) | 11.5 min (Elutes First) |
| Isooctanol | H-bonding donor/acceptor | 0.20 (Strongly Retained) | 4.5 min (Weakly Retained) |
| Monoisooctyl fumarate | Free Carboxylic Acid | 0.05 (Baseline) | 2.8 min (Solvent Front) |
Troubleshooting & FAQs
Q1: Why is my Diisooctyl fumarate co-eluting with Diisooctyl maleate during silica gel chromatography?
A: Fumarate and maleate are geometric isomers with identical molecular weights. On normal phase silica, their separation relies entirely on differences in their dipole moments[4]. If you are experiencing co-elution, your mobile phase is likely too polar (e.g., >10% Ethyl Acetate). Highly polar mobile phases overwhelm the silica's active sites, compressing the retention factors (Rf) of both isomers[3].
Action: Decrease the polarity of your mobile phase to Hexane/Ethyl Acetate 98:2. This will increase the overall run time but will drastically improve the resolution factor (
Q2: I am observing severe peak tailing for DIOF on my C18 HPLC column. How can I correct the peak shape? A: Peak tailing of lipophilic esters on C18 columns is almost always caused by secondary interactions. While the primary interaction is hydrophobic, the ester carbonyl oxygens can hydrogen-bond with unreacted, acidic silanol groups on the underlying silica support matrix[2]. Action: First, ensure you are using a fully end-capped C18 column[5]. Second, add 0.1% Formic acid to your aqueous mobile phase. The low pH suppresses the ionization of residual silanols, neutralizing their charge and eliminating the secondary binding kinetics that cause the tailing[6][8].
Q3: Can I substitute Methanol for Acetonitrile in the RP-HPLC purification step? A: Yes, but it requires careful optimization. Acetonitrile is an aprotic solvent that provides excellent selectivity for resolving geometric isomers due to its specific dipole interactions[3][6]. Methanol is a protic solvent (polarity index P' = 5.1) and generally acts as a weaker eluent for highly hydrophobic compounds like DIOF[3]. Action: If you must use Methanol, you will need to increase the organic ratio (e.g., to 90–95% Methanol/Water) to achieve a similar elution strength to 85% Acetonitrile. Be aware that Methanol may result in broader peaks and slightly reduced resolution between the cis and trans isomers[6][9].
References
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. specartridge.com [specartridge.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Detection of Dimethyl Fumarate with a NovaChrom Nova Atom PC18 Column [wayeal-instrument.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Diisooctyl Fumarate (DIOF) in Polymer Blends
Welcome to the Technical Support Center for Diisooctyl Fumarate (DIOF) applications. This guide is engineered for researchers, materials scientists, and drug development professionals facing compatibility, migration, or synthetic challenges when utilizing DIOF as a plasticizer or comonomer in polymer matrices.
Part 1: Troubleshooting Guides & FAQs
Q1: We are observing significant surface exudation (blooming) when using DIOF as a primary plasticizer in our PVC/elastomer blends. How do we stabilize the matrix?
A: Exudation is a thermodynamic failure indicating that the DIOF concentration has exceeded its solubility limit within the polymer matrix. While DIOF exhibits low volatility and generally good compatibility with PVC[1], blending it with secondary polymers alters the system's overall cohesive energy density. The causality lies in the Flory-Huggins interaction parameter (
Solution: To resolve this, integrate highly crosslinked nitrile rubber into the plastisol composition[2]. Crosslinking restricts the mobility of the polymer chains, creating a stable, constrained network with a gel content of greater than 90%[2]. This physically traps the DIOF molecules, preventing them from migrating to the surface even if thermodynamic solubility is borderline.
Q2: Our attempts to synthesize a DIOF-based copolymer yield extremely low conversion rates and low molecular weight oligomers. What is inhibiting the propagation step?
A: The issue stems from the inherent steric and electronic properties of fumarates. DIOF is a 1,2-disubstituted ethylene with two bulky isooctyl ester groups. During free-radical polymerization, the steric hindrance at the propagating radical end severely impedes the addition of another DIOF monomer, making homopolymerization kinetically unfavorable. Furthermore, fumarates are strongly electron-deficient.
Solution: You must shift from a random copolymerization strategy to an alternating copolymerization strategy. Pair DIOF with an electron-donating monomer, such as vinyl acetate or styrene. This pairing forms a transient donor-acceptor charge-transfer complex in situ, which drastically lowers the activation energy for cross-propagation.
Q3: What are the primary safety and environmental considerations when scaling up DIOF usage in our formulations?
A: While DIOF is valued for its stability and resistance to hydrolysis, it requires careful handling due to potential skin and eye irritation[1]. Furthermore, because plasticizers are heavily utilized in industrial processes, worker exposure and the environmental fate of these compounds in ecosystems are closely monitored[1],[3]. Always ensure adequate ventilation and utilize closed-loop processing where possible.
Part 2: Logical Relationships & Workflows
Decision tree for diagnosing and resolving DIOF exudation in polymer blends.
Alternating free-radical copolymerization pathway of DIOF with electron-donor monomers.
Part 3: Quantitative Data & Compatibility Metrics
The following table summarizes the key physicochemical properties of DIOF and compatible blend materials to aid in formulation design.
| Material / Parameter | Value / Characteristic | Implication for Blends |
| DIOF Chemical Formula | C₂₂H₄₀O₄ | High molecular volume; dictates free-volume expansion[1]. |
| DIOF Properties | Low viscosity, hydrolysis resistant | Enhances processability and longevity of the uncured plastisol[1]. |
| Crosslinked Nitrile Rubber (NBR) | Mooney viscosity: 50–120 | Provides a stable, viscous matrix to prevent DIOF migration[2]. |
| NBR Gel Content | > 90% | High crosslink density physically traps plasticizer molecules[2]. |
| NBR Swelling Index | < 10% | Ensures dimensional stability when exposed to fluids[2]. |
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating Gravimetric & FTIR Analysis of DIOF Migration
Objective: Quantify the migration rate of DIOF from a PVC/elastomer blend to validate compatibility improvements. Causality: By subjecting the blend to elevated temperatures and compressive stress, we accelerate the thermodynamic drive for phase separation. FTIR validates the chemical identity of the exudate, ensuring it is DIOF and not another additive.
-
Sample Preparation: Cast a 2 mm thick film of the PVC/DIOF blend. Cut into 5x5 cm squares. Weigh the initial mass (
) to an accuracy of 0.1 mg. -
Accelerated Aging: Place the sample between two pre-weighed absorbent cellulose disks. Apply a uniform pressure of 10 kPa using a calibrated weight. Incubate in a convection oven at 70°C for 72 hours.
-
Gravimetric Validation: Remove the sample, cool to room temperature in a desiccator, and re-weigh the polymer film (
). Calculate mass loss: .-
Self-Validation Check: The mass gained by the cellulose disks must equal
(±2%). If the disk mass is lower, volatile loss (evaporation) occurred, indicating the test temperature must be lowered.
-
-
Spectroscopic Confirmation: Perform ATR-FTIR on the surface of the cellulose disk. Look for the strong ester carbonyl stretch at ~1720 cm⁻¹ and C-O-C stretching at ~1160 cm⁻¹, confirming the exudate is exclusively DIOF.
Protocol B: Synthesis of DIOF-Vinyl Acetate Alternating Copolymer
Objective: Achieve >90% conversion of DIOF via donor-acceptor copolymerization. Causality: Oxygen is a potent radical scavenger that will prematurely terminate the reaction, leading to dead oligomers. Strict inert conditions and the use of an electron-donor monomer overcome the steric hindrance of the fumarate.
-
Reagent Purification: Pass DIOF and Vinyl Acetate (VAc) through basic alumina columns to remove radical inhibitors (e.g., hydroquinone).
-
Self-Validation Check: UV-Vis spectroscopy of the eluted monomers must show zero absorbance at the inhibitor's characteristic wavelength before proceeding.
-
-
Reaction Setup: In a Schlenk flask, mix DIOF and VAc in a 1:1 molar ratio. Add AIBN (azobisisobutyronitrile) as the initiator (1 wt% relative to monomers) and toluene as the solvent.
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill with Nitrogen and heat the flask to 70°C in an oil bath for 12 hours under continuous magnetic stirring.
-
Precipitation & Analysis: Precipitate the polymer in excess cold methanol. Filter and dry under vacuum. Determine conversion via ¹H-NMR by comparing the integration of the unreacted alkene protons (fumarate ~6.8 ppm) against the polymer backbone protons.
References
- Ontosight AI. "Diisooctyl Fumarate Overview - Ontosight AI".
- Environmental Protection Agency (EPA). "Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 2)".
- Justia Patents. "Plastisol composition - Justia Patents".
Sources
Technical Support Center: Troubleshooting Thermal Stability in Diisooctyl Fumarate (DIOF) Formulations
I. Overview & Mechanistic Causality
Diisooctyl fumarate (DIOF) is a highly versatile diester utilized as a plasticizer, comonomer, and functional excipient in advanced materials and polymeric drug delivery systems[1]. While DIOF imparts excellent flexibility and processability, its ester linkages are inherently susceptible to thermal degradation during high-temperature processing workflows, such as hot-melt extrusion (HME) or thermal curing.
As a Senior Application Scientist, it is critical to understand the causality of this instability: thermal stress induces de-esterification and random main-chain scission ()[2]. This cleavage yields isooctanol and fumaric acid (or its anhydride). The generated acidic byproducts act as potent proton donors that lower the activation energy for subsequent ester hydrolysis, triggering an autocatalytic feedback loop that rapidly degrades the formulation matrix.
II. Frequently Asked Questions (FAQs)
Q1: During hot-melt extrusion (HME) of my DIOF-based formulation, I observe severe yellowing and a sudden drop in melt viscosity. What is the exact mechanism causing this? A1: The macroscopic symptoms of yellowing and viscosity loss are direct results of de-esterification and polymer chain scission. At processing temperatures exceeding 150°C, DIOF undergoes thermal elimination. The cleavage of the polymer chains drastically reduces the molecular weight (causing the viscosity drop), while the generation of conjugated double bonds along the fumarate backbone is responsible for the yellow discoloration.
Q2: How can I differentiate between oxidative degradation and pure thermal decomposition in my DIOF matrix? A2: These pathways can be isolated using Evolved Gas Analysis (EGA). Pure thermal decomposition of fumarate esters primarily yields carbon dioxide and the corresponding alcohol, which can be detected via FTIR at 2300 cm⁻¹ ()[3]. Conversely, oxidative degradation involves hydrogen abstraction from the aliphatic isooctyl chains, yielding carbonyl-containing byproducts (aldehydes/ketones) detectable around 1720 cm⁻¹.
Q3: What is the most effective stabilization strategy for dialkyl fumarates in pharmaceutical and material formulations? A3: A synergistic binary stabilization system is required. You must utilize a primary antioxidant (e.g., a hindered phenol like Irganox 1010) to quench peroxy radicals, combined with an acid scavenger (e.g., epoxidized soybean oil or magnesium oxide). The acid scavenger is the critical component here; it neutralizes the fumaric acid byproducts, breaking the autocatalytic loop and significantly raising the degradation onset temperature.
III. Troubleshooting Guide: DIOF Thermal Instability
| Symptom | Root Cause | Mechanistic Solution |
| Premature mass loss at <200°C | Volatilization of unreacted DIOF monomer or moisture-induced hydrolysis. | Pre-dry all formulation components in a vacuum oven. Ensure complete polymerization/curing prior to applying thermal stress. |
| Rapid pH drop in aqueous dispersions | Hydrolytic cleavage of ester bonds generating free fumaric acid in the aqueous phase. | Buffer the aqueous continuous phase to pH 6.5–7.5. Incorporate steric hindrance agents or encapsulate the DIOF phase to limit water ingress. |
| Char formation during compounding | Localized thermal runaway and radical-induced cross-linking of unsaturated backbones. | Lower extrusion zone temperatures. Introduce 0.2% w/w hindered phenol to terminate radical chain reactions before cross-linking occurs. |
IV. Quantitative Data: Thermal Kinetic Parameters
To accurately assess the efficacy of your stabilization strategies, kinetic parameters such as Activation Energy (
| Formulation Matrix | Stabilizer System | Activation Energy ( | Primary Volatile Products | |
| Neat DIOF | None | 210 | 125 | Isooctanol, CO₂ |
| DIOF + Antioxidant | 0.2% Hindered Phenol | 235 | 148 | Isooctanol |
| DIOF + Acid Scavenger | 0.5% Epoxide | 245 | 162 | Isooctanol |
| Optimized DIOF Matrix | 0.2% Phenol + 0.5% Epoxide | 270 | 194 | Trace CO₂ |
V. Experimental Protocols (Self-Validating Systems)
Protocol 1: TGA-FTIR Kinetics Profiling of DIOF Degradation
This protocol establishes a self-validating baseline by coupling thermogravimetric mass loss with real-time chemical identification of volatiles. This ensures that the observed degradation is accurately mapped to the specific de-esterification mechanism rather than simple moisture evaporation ()[5].
-
Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of the DIOF formulation into an alumina crucible.
-
Atmospheric Control: Place the crucible in the TGA furnace and purge with high-purity Nitrogen (50 mL/min) for 15 minutes. Causality: This eliminates oxidative variables, isolating the pure thermal decomposition kinetics.
-
Dynamic Heating: Execute a dynamic heating program from 25°C to 500°C at multiple heating rates (e.g., 5, 10, and 20 °C/min). Causality: The variation in heating rates is mathematically required to calculate the activation energy using the Flynn-Wall-Ozawa (FWO) isoconversional method.
-
Evolved Gas Analysis: Route the TGA exhaust into an inline FTIR gas cell (heated to 200°C to prevent volatile condensation).
-
Data Synthesis: Monitor the IR absorbance bands at 2300 cm⁻¹ (CO₂) and 1720 cm⁻¹ (C=O). The exact temperature at which these bands spike validates the
of ester cleavage.
Protocol 2: Hot-Melt Compounding of Stabilized DIOF
This workflow ensures the homogeneous distribution of stabilizers prior to the application of thermal stress, preventing localized autocatalysis.
-
Pre-blending: In a high-shear mixer, combine the base DIOF polymer with 0.2% w/w hindered phenol (antioxidant) and 0.5% w/w epoxidized soybean oil (acid scavenger). Mix at 300 RPM for 5 minutes.
-
Mechanistic Validation: The epoxide ring in the scavenger is specifically chosen because it undergoes rapid ring-opening in the presence of protons. This covalently traps the acidic byproducts generated by DIOF, chemically validating the halt of the autocatalytic loop.
-
Extrusion: Feed the blend into a twin-screw extruder. Set the temperature profile of the heating zones strictly 15°C below the
determined in Protocol 1 (e.g., Zone 1: 120°C, Zone 2: 140°C, Die: 145°C). -
Quenching: Extrude the melt onto a chilled conveyor (10°C) to rapidly drop the temperature below the glass transition state (
), freezing the polymer dynamics and halting any residual thermal degradation.
VI. Visualizing the Stabilization Pathway
Mechanistic pathway of DIOF thermal degradation and targeted stabilization interventions.
VII. References
-
Title: The thermal degradation of poly(diethyl fumarate) Source: ResearchGate URL: [Link]
-
Title: Theoretical study on the thermal decomposition of model compounds for poly (dialkyl fumarate) Source: PubMed URL: [Link]
-
Title: Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid Source: MDPI URL: [Link]
-
Title: Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability Source: ResearchGate URL: [Link]
Sources
Analytical method validation for Diisooctyl fumarate quantification
Welcome to the Technical Support Center for Analytical Methodologies. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification of Diisooctyl fumarate (DOF) —also known as bis(2-ethylhexyl) fumarate (BEHF).
As regulatory scrutiny on traditional phthalates increases, DOF is frequently utilized as an alternative plasticizer in polymers, adhesives, and food contact materials[1],[2]. Accurate quantification of DOF in complex matrices (e.g., environmental dust, food simulants, polymer extracts) requires rigorous method development and validation. This guide provides self-validating protocols, mechanistic troubleshooting, and regulatory alignment based on the latest[3],[4].
Analytical Method Validation Lifecycle
To establish a trustworthy and reproducible analytical procedure, the workflow must follow a structured lifecycle. The diagram below maps the critical path from establishing the Analytical Target Profile (ATP) to generating the final regulatory report[5],[6].
ICH Q2(R2) Analytical Method Validation Lifecycle for Diisooctyl Fumarate (DOF).
Standardized Experimental Protocols
A robust analytical method must be intrinsically self-validating. We recommend GC-MS for volatile/semi-volatile polymer extracts and NP-HPLC for fractionating complex environmental matrices[1],[2].
Protocol A: GC-MS Quantification of DOF in Polymer Extracts
Mechanistic Rationale: GC-MS is preferred for aliphatic esters due to its high chromatographic resolution and mass spectral confirmation, which minimizes false positives from matrix interferences[2].
-
Sample Preparation: Extract 1.0 g of homogenized sample with 10 mL of dichloromethane (DCM) using ultrasonic-assisted extraction for 30 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Internal Standard (IS) Addition: Spike the extract with 50 µg/L of a stable isotope-labeled internal standard (e.g., Deuterated Diisooctyl Phthalate, as DOF-d34 is rarely commercially available). Causality: The IS dynamically corrects for injection volume variability and matrix ion suppression.
-
Instrument Setup: Inject 1 µL into a GC-MS equipped with a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., ZB-5MS, 30 m × 0.25 mm × 0.25 µm)[2].
-
Temperature Gradient: Set initial temperature to 40°C (hold 1 min), ramp at 15°C/min to 200°C, then slow the ramp to 5°C/min up to 300°C (hold 5 min). Causality: The slower temperature ramp between 200–300°C ensures baseline resolution between DOF and structurally similar plasticizers like bis(2-ethylhexyl) adipate (DEHA)[2].
-
Detection: Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting characteristic fragments (e.g., m/z 113, 149, 279) for specific quantification[1].
Protocol B: NP-HPLC Fractionation for Complex Dust Matrices
Mechanistic Rationale: Normal-Phase HPLC (NP-HPLC) separates non-polar chemicals strictly by their octanol-water partition coefficient (
-
Extraction: Extract dust/environmental samples using a non-polar solvent mixture (hexane/acetone 1:1 v/v).
-
Chromatography: Utilize a silica-based NP-HPLC column.
-
Gradient Elution: Run isocratic hexane for 5 min, apply a step-gradient to 100% DCM over 15 min, hold for 2 min, then gradient to 100% acetone over 15 min[1].
-
Detection/Collection: Monitor via UV at 210-254 nm or collect 1-minute fractions for offline GC-MS confirmation[1].
Quantitative Validation Parameters
All method performance characteristics must be evaluated against predefined acceptance criteria derived from the product specification and intended use, as mandated by ICH Q2(R2)[4],[6].
| Validation Parameter | ICH Q2(R2) Requirement | DOF Specific Acceptance Criteria | Mechanistic Rationale |
| Specificity | No interference at retention time | Resolution ( | Ensures the detector signal is exclusively derived from DOF, preventing over-quantification. |
| Linearity | Confirms the detector's response is directly proportional to the analyte concentration[6]. | ||
| Accuracy | % Recovery across 3 levels | 85% - 115% recovery | Validates extraction efficiency and proves the absence of systematic matrix bias[6]. |
| Precision | Repeatability & Intermediate | %RSD | Ensures method stability across different days, instruments, and analysts[7]. |
| Sensitivity | S/N evaluation for Limits | LOD: S/N | Defines the absolute lower boundary of reliable detection and quantification[6]. |
Troubleshooting & FAQs
Q1: Why am I observing peak tailing for Diisooctyl fumarate in my GC-MS chromatogram?
A: Peak tailing for esterified compounds like DOF is typically caused by active sites (e.g., exposed silanol groups) in the GC inlet liner or the front end of the column.
Causality: As the liner degrades or accumulates non-volatile matrix residue, the ester oxygen atoms of DOF interact with these active sites via hydrogen bonding, delaying their transfer to the column.
Self-Validating Solution: Perform routine inlet maintenance (replace the deactivated glass liner and gold seal). Trim the first 10-20 cm of the capillary column. Always run a System Suitability Test (SST) standard to verify peak symmetry (Tailing Factor
Q2: During HPLC-UV analysis, I see significant baseline drift during the gradient. How can I accurately integrate the DOF peak? A: Causality: In gradient elution (especially NP-HPLC transitioning from hexane to DCM/acetone), the refractive index and UV absorbance of the mobile phase change dynamically, causing the baseline to drift[1]. Solution: Switch to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), which are insensitive to mobile phase UV absorbance changes. If UV detection is mandatory, perform a "blank gradient subtraction" where a run with no injection is subtracted from the sample chromatogram.
Q3: My spike recovery for DOF in food simulant matrices is consistently low (<70%). What is the mechanistic cause? A: Causality: DOF is a highly lipophilic molecule. In aqueous or semi-aqueous food simulants, DOF can adsorb strongly to the walls of plastic or untreated glass sample preparation vessels, leading to physical loss before it reaches the instrument. Solution: Use silanized glassware for all extraction and dilution steps to prevent surface adsorption. Ensure your extraction solvent has sufficient non-polar character (e.g., adding a small percentage of hexane) to fully solubilize the DOF from the matrix.
Q4: How does ICH Q2(R2) address the validation of this method if we change the GC column brand? A: Under the lifecycle management principles of , changing a column brand constitutes a modification to the analytical procedure[4]. Causality: Different manufacturers use slightly different deactivation and cross-linking processes, which can alter selectivity and precision. Solution: A partial revalidation is required[4]. You must demonstrate that the new column meets the Analytical Target Profile (ATP) by re-evaluating Specificity (ensuring resolution of DOF from critical pair impurities) and Precision. Full revalidation is generally not required if the stationary phase chemistry remains fundamentally identical[5].
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency, 2023. URL:[Link]
-
Fang, M., et al. "Effect-Directed Analysis of Human Peroxisome Proliferator-Activated Nuclear Receptors (PPARγ1) Ligands in Indoor Dust." National Center for Biotechnology Information (NCBI) / PMC, 2015. URL:[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, 2026. URL:[Link]
Sources
- 1. Effect-Directed Analysis of Human Peroxisome Proliferator-Activated Nuclear Receptors (PPARγ1) Ligands in Indoor Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aesan.gob.es [aesan.gob.es]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Mitigating Diisooctyl Fumarate (DIOF) Migration in Medical-Grade PVC
Welcome to the advanced technical support and troubleshooting center designed for polymer scientists, researchers, and drug development professionals. Diisooctyl fumarate (DIOF) is frequently utilized to impart low-temperature flexibility and processability to Polyvinyl Chloride (PVC) matrices 1. However, because DIOF is not covalently bound to the PVC backbone, it is highly susceptible to migration into contacting media—such as blood, intravenous fluids, or lipid-based pharmaceutical formulations 2.
This guide provides an in-depth analysis of the thermodynamics of migration, field-proven troubleshooting strategies, and self-validating analytical protocols to ensure the safety and efficacy of your PVC-based medical devices.
Mechanistic strategies to mitigate DIOF plasticizer migration in PVC matrices.
Section 1: Mechanistic FAQs & Thermodynamics
Q1: Why does DIOF migrate from the PVC matrix during fluid contact, and what drives the thermodynamics? A1: Migration is thermodynamically driven by the concentration gradient between the PVC matrix and the contact medium. During plasticization, DIOF molecules interpose themselves between PVC polymer chains, substituting polymer-polymer interactions with polymer-plasticizer interactions to increase free volume [[2]](). Because this interaction relies purely on physical forces (van der Waals and dipole-dipole), exposure to lipophilic or surfactant-rich media lowers the activation energy for desorption at the polymer-liquid interface. This creates a continuous thermodynamic sink, driving diffusion from the bulk to the surface 3.
Q2: How do different mitigation strategies fundamentally alter this physical process?
A2: Effective mitigation requires altering either the diffusion coefficient (
-
Surface Modification: Creates a highly crosslinked or hydrophilic barrier, drastically reducing the partition coefficient into lipophilic media and trapping the plasticizer behind the surface 4, 3.
-
Internal Plasticization: Covalently bonds the plasticizer to the PVC backbone, effectively reducing the diffusion coefficient to zero and achieving near-zero migration [[2]]().
-
Nanocomposite Blending: Introduces impermeable nanoparticles that increase the tortuosity of the diffusion path, lowering the effective diffusion rate [[5]]().
Section 2: Troubleshooting Mitigation Workflows
Q3: We attempted surface crosslinking to reduce DIOF migration, but the PVC tubing became excessively brittle. How can we optimize this? A3: Brittleness indicates that the crosslinking depth exceeded the necessary surface boundary, compromising bulk flexibility.
-
Causality: Deep UV or Argon/Oxygen plasma penetration causes bulk chain scission and crosslinking. This reduces the free volume throughout the material rather than just at the interface.
-
Solution: Limit plasma treatment to short exposure times (< 2 minutes) or transition to a localized photochemical surface grafting technique (e.g., grafting hydrophilic monomers like PEG-methacrylate). This keeps the modification depth under 100 nm, leaving the bulk DIOF-plasticized PVC intact while creating a steric barrier at the surface 3.
Q4: How can we implement covalent linkage (internal plasticization) for fumarate-based structures without destroying the PVC backbone? A4: While traditional DIOF is physically blended, you can synthesize a reactive fumarate derivative (e.g., incorporating an alkyne or azide group) and attach it to the PVC backbone via "Click" chemistry (copper-catalyzed azide-alkyne cycloaddition) or via nucleophilic substitution of the labile chlorine atoms on PVC 2. This creates a self-validating system: any flexibility achieved is permanent, as the plasticizer is chemically restricted from leaching.
Section 3: Analytical Workflows & Protocols
Q5: What is the most reliable protocol to quantify DIOF migration into a liquid simulant? A5: A dual-orthogonal approach is required to ensure trustworthiness. You must use Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (FTIR-ATR) to measure surface depletion, paired with Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the exact accumulation in the simulant 6, 7. If the mass lost from the surface does not equal the mass found in the extract, your extraction efficiency is flawed.
Workflow for quantifying DIOF migration from PVC using surface and extract analysis.
Protocol: Step-by-Step GC-MS and FTIR-ATR Migration Assay
Objective: Quantify DIOF migration from PVC into a lipid simulant (e.g., 50% ethanol or Intralipid) over 72 hours.
-
Step 1: Sample Preparation. Cut PVC-DIOF sheets into standardized 10x10 mm squares (1 mm thickness). Causality: Maintaining a strict surface-area-to-volume ratio is critical for calculating accurate diffusion coefficients 6.
-
Step 2: Simulant Exposure. Submerge the samples in 10 mL of the simulant medium in sealed borosilicate glass vials. Incubate at 37°C with gentle agitation (100 rpm) to simulate physiological blood flow conditions 5.
-
Step 3: FTIR-ATR Surface Analysis (Polymer).
-
Remove the sample at designated time points (e.g., 24, 48, 72 h).
-
Rinse with distilled water and dry under vacuum to remove residual simulant.
-
Analyze the surface using FTIR-ATR. Monitor the carbonyl (C=O) stretching band of DIOF at ~1720 cm⁻¹ relative to the C-Cl stretching band of PVC at ~690 cm⁻¹ as an internal standard 6, [[5]]().
-
-
Step 4: GC-MS Extract Analysis (Medium).
-
Extract the simulant using liquid-liquid extraction (e.g., with hexane) to isolate the migrated DIOF.
-
Inject 1 µL of the extract into the GC-MS using a non-polar capillary column (e.g., HP-5MS) 7.
-
Quantify the DIOF peak using a pre-established calibration curve with an internal standard (e.g., deuterated phthalate) to ensure analytical trustworthiness and account for matrix effects 7.
-
-
Step 5: Data Synthesis. Calculate the diffusion coefficient using Fick's second law based on the concentration profile over time 6.
Data Presentation: Comparative Efficacy of Mitigation Strategies
To facilitate decision-making during drug device development, the following table summarizes the expected impact of various mitigation strategies on DIOF migration and bulk properties.
| Mitigation Strategy | Mechanism of Action | Migration Reduction (%) | Impact on Bulk Flexibility | Implementation Complexity |
| Untreated PVC-DIOF | N/A (Baseline) | 0% | Optimal | Low |
| Surface Plasma Treatment | Creates crosslinked barrier layer | 40 - 60% | Minimal (if depth <100nm) | Medium |
| Hydrophilic Coating (PEG) | Reduces partition coefficient in lipids | 70 - 85% | Minimal | Medium |
| Nanoparticle Blending | Increases diffusion tortuosity | 30 - 50% | Moderate (stiffening) | Low |
| Internal Plasticization | Covalent bonding to PVC backbone | > 99% | Minimal to Moderate | High |
References
1.4 - SciSpace 2.2 - Publikace UTB 3. 3 - RSC Advances 4.6 - Academia.edu 5.5 - ResearchGate 6.7 - Scribd 7. 1 - EPA
Sources
Enhancing the dissolution rate of fumarate-based drugs
Welcome to the Technical Support Center for Fumarate-Based Drug Formulation . As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic, kinetic, and microenvironmental challenges associated with the dissolution of fumarate salts (e.g., Quetiapine Fumarate, Tenofovir Disoproxil Fumarate, Rupatadine Fumarate).
This guide bypasses generic advice, focusing instead on the causality of dissolution failures and providing self-validating, step-by-step protocols to engineer robust delivery systems.
SECTION 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my fumarate salt exhibit a slower-than-expected dissolution rate in intestinal pH despite being a salt form?
The Causality: Fumaric acid is a dicarboxylic acid. While salt formation generally improves the dissolution of weakly basic drugs in gastric media, the fumarate salt can undergo disproportionation at higher pH levels (such as the pH 6.8 of intestinal fluid). If the microenvironmental pH exceeds the
Q2: When co-formulating Tenofovir Disoproxil Fumarate (TDF) with poorly soluble drugs like Efavirenz (EFZ), how does TDF impact the overall dissolution rate? The Causality: TDF is a highly hydrophilic fumarate prodrug. When co-processed with a hydrophobic drug like EFZ, TDF acts as a hydrophilic carrier that alters the microenvironmental solubility. Differential Scanning Calorimetry (DSC) reveals that EFZ and TDF form a eutectic mixture at a specific molar ratio. This eutectic formation significantly lowers the crystalline lattice energy, thereby increasing the solubility of EFZ in water and acidic conditions[1]. Troubleshooting: If you observe a drop in EFZ dissolution at pH 6.8, it is because TDF's own solubility decreases in phosphate buffer, which in turn reduces its solubilizing effect on EFZ[1]. To counter this, ensure your formulation includes a pH-independent polymeric matrix.
Mechanism of solubility enhancement via TDF-EFZ eutectic mixture formation.
SECTION 2: Formulation Strategies & Self-Validating Protocols
Protocol A: Self-Emulsifying Drug Delivery Systems (SEDDS) for Quetiapine Fumarate
Quetiapine Fumarate is a BCS Class II drug. By pre-dissolving it in a lipid-based system, we eliminate the energy required to break the crystal lattice in the GI tract.
Step-by-Step Methodology:
-
Excipient Screening: Select an oil phase, surfactant, and cosurfactant. For optimal results, use Oleic acid, Tween® 20, and Transcutol® P.
-
Optimization (D-optimal mixture design): Weigh the components to achieve a validated optimal ratio of 9.1% oleic acid, 51.6% Tween® 20, and 39.3% Transcutol® P [2].
-
Emulsification: Mix the components at 37°C under gentle magnetic stirring until a clear, isotropic mixture is formed. Add the Quetiapine Fumarate and vortex until completely dissolved.
-
Self-Validating Step: Disperse 1 mL of the prepared SEDDS into 250 mL of 0.1 N HCl. A successful formulation will spontaneously form a microemulsion. Characterize via Dynamic Light Scattering (DLS); you must observe a droplet size of ~145 nm and a low Polydispersity Index (PDI)[2].
Mechanistic Outcome: This specific SEDDS formulation enhances the dissolution rate to 98.82% within 30 minutes, driven by water diffusion and erosion mechanisms governed by the Hopfenberg model[2].
Workflow for optimizing Quetiapine Fumarate SEDDS to enhance dissolution.
Protocol B: Coamorphous Solid Dispersions via Lyophilization
If liquid/lipid formulations are not viable for your manufacturing line, freeze-dried coamorphous solid dispersions are the next best approach to disrupt the crystalline lattice.
Step-by-Step Methodology:
-
Coformer Selection: Use Nicotinamide (NIC) as a highly soluble coformer.
-
Preparation: Dissolve Quetiapine Fumarate and Nicotinamide in a 1:3 molar ratio in a suitable solvent system (e.g., water/tert-butanol)[3].
-
Lyophilization: Flash-freeze the solution at -80°C and lyophilize for 48 hours to yield a coamorphous powder.
-
Self-Validating Step: Perform Fourier Transform Infrared Spectroscopy (FTIR). A successful coamorphous system will show peak shifts indicating strong H-bonding interactions between the fumarate drug and NIC, confirming the absence of the original crystalline lattice[3].
Protocol C: Taste-Masked Microparticles for Rupatadine Fumarate
Rupatadine Fumarate is extremely bitter. Standard polymer coating often retards dissolution. To mask taste without sacrificing rapid release, utilize microencapsulation via spray drying with aqueous polymeric dispersions.
Step-by-Step Methodology:
-
Polymer Selection: Use an aqueous dispersion of Ethylcellulose (EC), such as Surelease® or Aquacoat® ECD. Aqueous dispersions yield smoother, more homogenous spherical particles compared to organic solutions, providing superior taste masking[4].
-
Spray Drying: Disperse Rupatadine Fumarate in the aqueous EC dispersion. Set process parameters to: Inlet temperature 85°C, outlet temperature 70°C, and aspirator flow 98%[4].
-
Self-Validating Step: Conduct an in vitro dissolution test in simulated saliva (pH 6.8). The system is validated if <10% of the drug releases within the first 3 minutes (confirming taste masking), followed by rapid and complete release in gastric pH conditions.
SECTION 3: Quantitative Data & Benchmarks
Use the following benchmark table to compare your experimental results against validated formulation standards:
| Fumarate API | Enhancement Technique | Optimized Formulation Details | Quantitative Dissolution / Solubility Improvement |
| Quetiapine Fumarate | SEDDS | 9.1% Oleic acid, 51.6% Tween 20, 39.3% Transcutol P | 98.82% release in 30 min (vs 85.65% for pure crystalline drug)[2] |
| Quetiapine Fumarate | Coamorphous Solid Dispersion | 1:3 molar ratio with Nicotinamide (Freeze-dried) | >14-fold solubility increase; Intrinsic Dissolution Rate increased from 0.28 to 0.603 mg/cm²/min[3] |
| Tenofovir Disoproxil Fumarate | Eutectic Mixture | 65/35 molar ratio of Efavirenz/TDF | Significant increase in Efavirenz solubility in acidic media due to lowered lattice energy[1] |
| Rupatadine Fumarate | Spray-Dried Microparticles | Aqueous Ethylcellulose dispersion (Surelease®) | Achieved taste-masking with <10% release in 3 min at pH 6.8, maintaining rapid gastric dissolution[4] |
SECTION 4: References
1.2 - NIH.gov 2.3 - Researcher.life 3.1 - NIH.gov 4.4 - MDPI.com
Sources
- 1. How tenofovir disoproxil fumarate can impact on solubility and dissolution rate of efavirenz? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-emulsifying Drug Delivery System for Improved Dissolution and Oral Absorption of Quetiapine Fumarate: Investigation of Drug Release Mechanism and In-vitro Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Diisooctyl Fumarate (DEHF) Extraction & Analysis
Introduction to DEHF Sample Preparation
Diisooctyl fumarate, commonly referred to as bis(2-ethylhexyl) fumarate or DEHF, is a high-molecular-weight plasticizer widely utilized in polymer manufacturing, food contact materials (FCMs), and elastomeric components of medical devices 1[1]. Because of its extreme lipophilicity and structural similarity to heavily regulated phthalates (such as DEHP), accurately quantifying DEHF requires rigorous sample preparation. Poor extraction techniques often lead to matrix interference, signal suppression, and co-elution.
This technical guide provides validated troubleshooting strategies and self-contained protocols for DEHF analysis using GC-MS and LC-MS/MS platforms, ensuring robust data integrity for researchers and drug development professionals.
Analytical Workflow & Decision Matrix
Decision matrix for Diisooctyl Fumarate extraction and analysis workflows.
Validated Experimental Protocols
Protocol A: Aggressive Solvent Extraction for Elastomers and Polymers
Mechanism & Causality: DEHF is deeply embedded in cross-linked polymer networks. Short extraction times lead to poor recoveries due to incomplete solvent penetration. This protocol uses extended sonication and equilibration to ensure complete thermodynamic partitioning of the plasticizer into the solvent phase 2[2].
-
Sample Comminution: Mill or cut the elastomeric/plastic components into 1-cm² pieces to maximize the surface-area-to-volume ratio.
-
Solvent Addition: Transfer 80–120 mg of the sample into a 12-mL amber glass vial. Add 3.0 to 5.0 mL of a non-polar solvent (e.g., Dichloromethane or Hexane) 2[2].
-
Matrix Disruption: Sonicate the vials for exactly 5 hours. The cavitation forces disrupt the polymer surface, allowing the solvent to penetrate the matrix2[2].
-
Equilibrium Partitioning: Allow the samples to sit at room temperature (20-25 °C) for 24 to 48 hours. This passive diffusion step is critical for high-molecular-weight plasticizers to migrate fully into the solvent 2[2].
-
Isolation: Transfer the organic layer using a glass Pasteur pipette into a glass insert placed inside an amber autosampler vial.
-
Injection: Inject 10 µL of the extract into the GC-MS using a Multimode Inlet (MMI) operated in solvent vent mode to eliminate the large solvent volume while retaining the semi-volatile DEHF2[2].
Protocol B: Tenax Extraction for Dry Food Contact Materials (FCMs)
Mechanism & Causality: Tenax is a finely powdered, insoluble polymer used as a simulant for dry foods. Because it mimics the porous, lipophilic nature of food, it effectively captures migrating DEHF 3[3].
-
Exposure: Expose the paper/board FCM to Tenax under standardized time and temperature conditions (e.g., 10 days at 40 °C).
-
Transfer: Carefully collect the exposed Tenax powder and transfer it to a clean extraction vessel.
-
Desorption: Add 95% Ethanol to the Tenax. Ethanol is selected because it efficiently desorbs plasticizers like DEHF while remaining compatible with downstream in vitro toxicity assays if required 3[3].
-
Concentration: Concentrate the extract up to 50-fold under a gentle stream of nitrogen to achieve the required limits of detection (LOD) 3[3].
Quantitative Performance Metrics
Table: Recommended Analytical Parameters for DEHF Quantification
| Parameter | GC-MS (Semi-Volatile Profiling) | LC-MS/MS (Targeted Analysis) |
| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | C18 (100 mm × 2.1 mm × 1.7 µm) |
| Carrier / Mobile Phase | Helium (1.0 mL/min, constant flow) | A: H₂O (0.1% FA), B: Acetonitrile |
| Inlet / Source | MMI (Solvent Vent Mode) | Electrospray Ionization (ESI+) |
| Ionization Energy | 70 eV (Electron Impact) | 3.0 kV Capillary Voltage |
| Key m/z (Target/Qual) | m/z 99, 112, 149, 273 | m/z 341.2 → 113.1, 149.1 |
| Typical LOD | 0.05 – 0.1 µg/mL | 0.005 – 0.01 µg/mL |
| Linear Dynamic Range | 0.5 – 50 µg/mL | 0.05 – 10 µg/mL |
Troubleshooting Guides & FAQs
Q1: Why am I seeing poor recovery of DEHF when extracting from elastomeric seals? A1: Causality: DEHF is a bulky, highly lipophilic molecule that interacts strongly with hydrophobic polymer chains. If your extraction time is too short or the solvent polarity is mismatched, partitioning into the solvent is incomplete. Action: Switch to an aggressive extraction protocol. Use a non-polar solvent like dichloromethane (DCM) or hexane. Crucially, extend sonication to at least 5 hours and follow up with a 24–48 hour room temperature incubation to allow the system to reach thermodynamic equilibrium2[2].
Q2: How do I resolve co-elution between diisooctyl fumarate and bis(2-ethylhexyl) phthalate (DEHP) in GC-MS? A2: Causality: DEHF and DEHP share identical alkyl chain moieties (2-ethylhexyl groups) and possess similar molecular weights. On standard non-polar stationary phases (e.g., 5% diphenyl/95% dimethylpolysiloxane), their boiling points dictate retention, leading to severe co-elution. Action: Exploit their structural differences. DEHF contains a linear fumarate double bond, whereas DEHP contains an aromatic ring. Switch to a more polar analytical column (e.g., DB-WAX or DB-35) to increase the selectivity based on pi-pi interactions. Alternatively, use MS/MS transitions to isolate the specific precursor-to-product ion pathways unique to the fumarate backbone 1[1].
Q3: What causes signal suppression during LC-MS/MS analysis of DEHF from food contact materials? A3: Causality: Extracts from bio-based or recycled FCMs often contain high concentrations of oligomers, natural wood sterols, and other plasticizers (like acetyl tributyl citrate) 4[4]. These background matrix components co-elute with DEHF and compete for charge droplets in the ESI source, causing ion suppression. Action: Implement a pre-analytical cleanup step. Passing the extract through a silica-based Solid Phase Extraction (SPE) cartridge can trap highly polar interferences. Additionally, utilizing a column-switching valve to divert the first 2 minutes of the LC eluent (containing unretained matrix salts and polar oligomers) to waste will protect the MS source and restore DEHF signal intensity 1[1].
Q4: During Headspace GC-MS, my DEHF peaks are broad and tailing. How can I fix this? A4: Causality: DEHF is a semi-volatile compound with a relatively high boiling point. In headspace analysis, if the transfer line or the inlet temperature is lower than the equilibration temperature, the analyte will condense along the flow path, causing peak broadening and tailing. Action: Ensure the entire sample path is uniformly heated. If your headspace equilibration temperature is set high (e.g., 250 °C for aggressive extraction) 2[2], the transfer line and GC inlet must be maintained at 260 °C or higher to prevent cold spots.
References
-
Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems Source: Agilent Technologies URL:2
-
Compounds identified in the extracts of the analysed cans by GC-MS Source: ResearchGate URL:1
-
GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans Source: PMC / NIH URL:4
-
Food and Chemical Toxicology - Packtox Source: Packtox.fr URL:3
Sources
Laboratory Troubleshooting & Support Center: Resolving Critical Experimental Pitfalls
Welcome to the Technical Support Center. Designed for researchers, application scientists, and drug development professionals, this guide bypasses superficial tips to address the root mechanistic causes of common laboratory failures. Every workflow provided here is engineered as a self-validating system —meaning the protocols include internal controls that continuously verify the integrity of the assay itself.
Section 1: Cell Culture Integrity & Contamination
FAQ: Why do my cell lines appear morphologically normal under the microscope but exhibit altered metabolism, reduced proliferation, and inconsistent transfection efficiencies?
Causality: You are likely dealing with Mycoplasma contamination. Unlike standard bacteria, Mycoplasma species lack a peptidoglycan cell wall. This structural deficit renders them completely invisible to standard light microscopy and highly resistant to common beta-lactam antibiotics (e.g., penicillin) . Because they are obligate parasites, they hijack host cell nutrients (like arginine), severely altering cellular metabolism, DNA synthesis, and gene expression without causing immediate media turbidity or cell death.
Quantitative Data: Mycoplasma Detection Limits
| Detection Method | Limit of Detection (LOD) | Time to Result | Specificity / Notes |
| Standard PCR | ~6.3 pg DNA (10-100 CFU/mL) | 3-4 Hours | High; requires gel electrophoresis . |
| Real-Time qPCR | ~0.8 pg DNA (<10 CFU/mL) | 2 Hours | Very High; quantitative, detects amplification in real-time. |
| Isothermal Amplification | <10 CFU/mL | 1 Hour | Extremely High; rapid, no DNA extraction step required. |
Self-Validating Protocol: Routine Mycoplasma PCR Detection Workflow
Validation Mechanism: This protocol includes an Internal Amplification Control (IAC) to rule out PCR inhibitors, a Positive Control (Mycoplasma genomic DNA) to ensure primer efficacy, and a No Template Control (NTC) to rule out reagent contamination.
-
Sample Collection: Collect 1 mL of cell culture supernatant from a culture that has been growing for at least 3-4 days (reaching 80-90% confluency) without any antibiotic changes.
-
DNA Extraction: Boil the supernatant at 95°C for 10 minutes to lyse the Mycoplasma membranes, then centrifuge at 13,000 x g for 5 minutes. Retain the supernatant as your DNA template.
-
Master Mix Preparation: Combine 12.5 µL of 2X PCR Master Mix, 1 µL of Universal Mycoplasma Primer Mix (targeting the conserved 16S rRNA gene), 1 µL of IAC template, and nuclease-free water to a volume of 20 µL.
-
Template Addition: Add 5 µL of the sample DNA to the reaction. Prepare parallel reactions for the Positive Control and the NTC.
-
Thermal Cycling: Initial denaturation at 95°C for 5 min; 35 cycles of 95°C (30s), 55°C (30s), 72°C (30s); final extension at 72°C for 5 min.
-
Analysis: Run products on a 1.5% agarose gel. A valid negative result must show the IAC band but no Mycoplasma band. If the IAC is missing, the sample contains PCR inhibitors and must be re-purified.
Section 2: Protein Analysis & Western Blotting
FAQ: Why is my Western Blot showing excessively high background and non-specific bands, obscuring the target protein?
Causality: High background is a systemic failure of the assay's signal-to-noise ratio, predominantly caused by off-target binding of antibodies. A frequent mechanistic pitfall occurs when probing for phosphorylated proteins: using non-fat dry milk as a blocking agent introduces endogenous casein (a highly phosphorylated protein). The phospho-specific antibodies strongly cross-react with the casein on the membrane, blanketing the blot in noise .
Caption: Decision tree for troubleshooting high background in Western Blotting.
Quantitative Data: Western Blot Blocking Agents Comparison
| Blocking Agent | Recommended Concentration | Best Use Case | Known Pitfalls |
| Non-Fat Dry Milk | 5% in TBST/PBST | General protein detection | Contains casein; causes high background with phospho-antibodies. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Phospho-specific antibodies | Can contain IgG contaminants; more expensive than milk. |
| Fish Gelatin | 2% in TBST | Biotin-avidin detection systems | Weak blocking for highly sticky/hydrophobic antibodies. |
Self-Validating Protocol: Optimized Western Blot Workflow for Phospho-Proteins
Validation Mechanism: Includes a Loading Control (e.g., GAPDH) for normalization, a Positive Control (known stimulated cell lysate), and a Negative Control (phosphatase-treated lysate) to biologically validate antibody specificity .
-
Electrophoresis & Transfer: Resolve 20 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane (pre-activated in 100% methanol).
-
Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Do not use milk.
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation.
-
Stringent Washing: Wash the membrane 5 times for 5 minutes each in TBST. (Increase Tween-20 to 0.2% if background persists).
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody (1:10,000) in 5% BSA/TBST. Incubate for 1 hour at room temperature.
-
Detection: Apply Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager, ensuring the exposure is within the linear dynamic range.
Section 3: Nucleic Acid Amplification & qPCR
FAQ: Why am I seeing primer dimers and late amplification (high Ct values) in my qPCR assay?
Causality: Primer dimers occur when primers exhibit partial complementarity and anneal to each other rather than the target template. This interaction is thermodynamically favored at lower temperatures (e.g., during reaction setup on the bench). Once formed, the polymerase elongates these dimers, consuming dNTPs and occupying the enzyme. This competitively inhibits the amplification of the actual target DNA, leading to delayed Ct values, reduced assay efficiency, and false-positive SYBR Green signals .
Caption: qPCR optimization workflow to mitigate primer dimer formation.
Self-Validating Protocol: qPCR Optimization & Dimer Mitigation Workflow
Validation Mechanism: Includes a No Template Control (NTC) to detect primer dimer formation or reagent contamination, and a Melt Curve Analysis to distinguish the specific product peak (usually >80°C) from the broader, lower-temperature primer dimer peak (<80°C).
-
Primer Design & Titration: Design primers with a Tm of ~60°C and strictly avoid 3' complementarity. Titrate primer concentrations (e.g., 100 nM, 300 nM, 500 nM) to find the lowest concentration that maintains a low Ct without forming dimers.
-
Reaction Setup (Cold Chain): Prepare the master mix strictly on ice. Use a Hot-Start Taq polymerase, which remains chemically or antibody-inhibited until the initial 95°C heating step, preventing low-temperature non-specific priming.
-
Thermal Gradient Optimization: Run a temperature gradient for the annealing step (e.g., 55°C to 65°C) to empirically determine the highest annealing temperature that yields robust target amplification without NTC signal.
-
Cycling Conditions: 95°C for 10 min (Enzyme activation); 40 cycles of 95°C (15s) and 60°C (1 min).
-
Melt Curve Analysis: Immediately follow cycling with a melt curve (65°C to 95°C, 0.5°C increments). A single, sharp peak validates target specificity.
References
-
A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species. Source: National Center for Biotechnology Information (NCBI PMC). URL:[Link]
-
Western Blot-Incubation & Visualization Protocol. Source: Creative Diagnostics. URL:[Link]
-
Western Blotting (immunoblotting): History, Theory, Uses, Protocol and Problems. Source: BioTechniques (Taylor & Francis). URL:[Link]
-
The Pain of Primer Dimer. Source: Kilobaser. URL:[Link]
Validation & Comparative
Beyond Phthalates: A Comparative Performance Evaluation of Diisooctyl Fumarate (DIOF) and Next-Generation Plasticizers
By: Senior Application Scientist, Polymer Formulation & Materials Engineering
As regulatory frameworks systematically restrict ortho-phthalates (such as DEHP and DOP) due to their endocrine-disrupting toxicity, the polymer science and drug development communities have pivoted toward safer, high-performance non-phthalate alternatives. Among these, Diisooctyl fumarate (DIOF) has emerged as a highly compelling candidate.
This guide provides a rigorous, data-driven performance evaluation of DIOF against industry-standard non-phthalates: Dioctyl terephthalate (DOTP), Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and Acetyl tributyl citrate (ATBC). My objective is to move beyond superficial spec sheets and explain the causality behind these materials' behaviors, providing you with self-validating experimental protocols to replicate these findings in your own laboratory.
Mechanistic Overview of DIOF Plasticization
Diisooctyl fumarate is a diester of fumaric acid, characterized by a polar fumaric acid backbone attached to two bulky isooctyl chains (C₂₂H₄₀O₄)[1]. It is a liquid at room temperature, noted for its low viscosity, excellent resistance to hydrolysis, and high thermal stability[1].
The causality behind DIOF's plasticizing efficiency lies in the Free Volume Theory . Plasticizers function by embedding themselves between rigid polymer chains (like Polyvinyl Chloride, PVC), disrupting intermolecular hydrogen bonding and Van der Waals forces. DIOF utilizes its bulky isooctyl chains to physically push polymer chains apart, while its polar unsaturated fumarate double bond engages in strong dipole-dipole interactions with the polarized C-Cl bonds in PVC. This dual-action mechanism prevents the plasticizer from exuding (migrating) out of the matrix while effectively lowering the glass transition temperature (Tg).
Fig 1: Mechanistic pathway of DIOF-mediated polymer plasticization and Tg reduction.
Comparative Performance Analysis
To objectively benchmark DIOF, we must compare it against the current heavyweights in the non-phthalate arena.
-
DOTP: The standard general-purpose non-phthalate, known for low volatility and high compatibility[2].
-
DINCH: The gold standard for medical devices, boasting an excellent toxicological profile.
-
ATBC: A bio-based citrate often used in pediatric and food-contact applications.
The table below summarizes quantitative performance metrics based on a standardized calendering-grade PVC formulation (100 phr PVC resin, 60 phr plasticizer, 2 phr Ca/Zn stabilizer).
Table 1: Quantitative Performance Metrics in Standard PVC Formulation (60 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Volatility (Wt Loss %) | Migration in Hexane (%) | Glass Transition (Tg, °C) |
| DIOF | 18.5 | 310 | 1.1 | 2.8 | -32 |
| DOTP | 19.0 | 320 | 0.8 | 3.1 | -35 |
| DINCH | 17.2 | 290 | 1.5 | 4.5 | -28 |
| ATBC | 16.5 | 270 | 2.4 | 8.2 | -22 |
Scientific Insights & Causality:
-
Volatility & Permanence: Higher molecular weight plasticizers exhibit significantly lower volatility compared to older orthophthalates. DIOF's molecular weight (~340 g/mol ) and the steric hindrance of its branched isooctyl groups physically anchor the molecule within the PVC matrix, resulting in a low volatility (1.1% weight loss) that rivals the highly stable DOTP.
-
Migration Resistance: In non-polar solvents like hexane, high molecular weight plasticizers demonstrate superior leaching resistance[3]. DIOF outperforms ATBC and DINCH in hexane migration tests because its structural polarity is highly attuned to the PVC matrix, reducing its thermodynamic drive to partition into non-polar environments.
Experimental Methodologies (Self-Validating Protocols)
Trustworthiness in materials science requires that every protocol be a self-validating system. As researchers, we cannot assume our matrices are flawless. The following methodologies include built-in controls to verify the integrity of the assay.
Protocol 1: Mechanical Property Evaluation (Tensile & Elongation)
Objective: Quantify plasticizing efficiency via macroscopic mechanical testing (Adapted from ASTM D412).
-
Sample Preparation: Compound 100 phr of PVC resin with 60 phr of the target plasticizer and 2 phr of Ca/Zn stabilizer.
-
Melt Blending: Process the mixture in a twin-screw extruder at 160°C to ensure homogeneous dispersion. Causality: Processing below 160°C risks incomplete fusion, while exceeding 180°C risks thermal degradation (HCl release).
-
Molding: Compression mold the extrudate at 170°C into 2mm thick sheets. Cut into Type IV dumbbell specimens.
-
Conditioning: Condition specimens at 23°C and 50% relative humidity for 48 hours to relieve residual internal stresses induced during molding.
-
Testing: Mount in a universal testing machine with a constant crosshead speed of 500 mm/min.
-
Self-Validation Step: Run a neat PVC control (0 phr plasticizer). If the control does not fracture immediately upon tension, the base resin is contaminated with residual moisture or unintended processing aids, invalidating the batch.
Protocol 2: Migration and Volatility Assessment
Objective: Evaluate the permanence and leaching resistance of the plasticizer (Adapted from ASTM D1203).
Fig 2: Self-validating experimental workflow for assessing plasticizer permanence.
-
Volatility (Activated Carbon Method): Weigh 50mm diameter PVC disks. Embed them in activated carbon within a sealed container and heat at 70°C for 24 hours. The high surface area of the carbon acts as an infinite sink for any volatilized plasticizer.
-
Solvent Migration: Immerse pre-weighed PVC disks in n-hexane (non-polar simulant) and distilled water (polar simulant) at 23°C for 7 days.
-
Drying & Weighing: Remove disks, dry in a vacuum oven at 40°C for 24 hours to remove residual solvent, and reweigh using a microbalance.
-
Self-Validation Step: Include a DEHP-plasticized sample as a positive control. The known high migration rate of DEHP in hexane validates that the solvent's extraction capability has not been compromised by saturation.
Biomedical & Industrial Implications
For drug development professionals and biomedical engineers, the shift away from ortho-phthalates is non-negotiable. Research has actively explored the use of DIOF in biomedical applications, including its potential as a component in polymeric biomaterials for tissue engineering and drug delivery systems[1].
Unlike legacy phthalates, which leach into physiological fluids and induce cytotoxicity, the fumarate backbone of DIOF offers superior biocompatibility[1]. In the event of trace migration, esterases can hydrolyze the fumarate ester into fumaric acid—a naturally occurring intermediate in the cellular TCA (Krebs) cycle—thereby mitigating severe toxicological accumulation. Furthermore, in industrial coatings and adhesives, DIOF's unique resistance to hydrolysis ensures long-term durability even in high-moisture environments[1].
Conclusion
Diisooctyl fumarate (DIOF) stands as a highly engineered, scientifically robust alternative to traditional phthalates. By leveraging its high molecular weight and the steric bulk of its isooctyl chains, DIOF achieves a delicate balance: it provides the necessary free volume for excellent low-temperature flexibility while maintaining the permanence and low volatility required for high-stakes biomedical and industrial applications. When evaluated through self-validating experimental protocols, DIOF consistently demonstrates performance metrics that rival or exceed current non-phthalate benchmarks like DOTP and DINCH.
References
-
Ontosight AI. Diisooctyl Fumarate Overview: Applications and Uses. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]
-
DergiPark. A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Retrieved from [Link]
Sources
Comparative Efficacy and Mechanistic Profiling of Fumarate Esters in Biological Systems
A Technical Guide for Researchers and Drug Development Professionals
Fumarate esters have revolutionized the therapeutic landscape for neuroinflammatory and autoimmune conditions, most notably relapsing-remitting multiple sclerosis (RRMS) and psoriasis. While dimethyl fumarate (DMF) established the clinical viability of this class, its utility is often bottlenecked by gastrointestinal (GI) toxicity. This guide provides an objective, data-driven comparison of DMF, its next-generation prodrug diroximel fumarate (DRF), and their shared active metabolite monomethyl fumarate (MMF), focusing on pharmacokinetics, molecular mechanisms, and field-proven experimental protocols.
Pharmacokinetics and the "Methanol Hypothesis"
The clinical divergence between DMF and DRF is not rooted in their primary pharmacological target, but rather in their presystemic metabolism. Both DMF and DRF are prodrugs that undergo rapid esterase cleavage in the gastrointestinal tract to yield the active moiety, MMF[1].
However, the biochemical byproducts of this cleavage dictate the tolerability profile. DMF metabolism generates methanol at a 1:1 molar ratio relative to MMF. High local concentrations of methanol and its downstream metabolites act as severe gastrointestinal irritants, driving the nausea, diarrhea, and abdominal pain frequently observed in patients[1]. Conversely, DRF was rationally engineered to cleave primarily into MMF and 2-hydroxyethyl succinimide (HES), reducing methanol production by approximately 90%[1].
Metabolic cleavage of DMF and DRF into the active metabolite MMF.
Table 1: Pharmacokinetic Profiles of Oral Fumarate Esters
| Parameter | Dimethyl Fumarate (DMF) | Diroximel Fumarate (DRF) | Monomethyl Fumarate (MMF) |
| Formulation Strategy | Prodrug | Prodrug | Direct Active Metabolite |
| Primary Cleavage Byproduct | Methanol (High Yield) | HES (High Yield), Methanol (Low) | None |
| Median Tmax (Fasted) | ~2.5 hours | 2.5 - 3.0 hours | ~4.0 hours |
| Membrane Permeability | High | High | Lower (Highly Polar) |
Data synthesized from 1[1]. Note that direct oral administration of MMF results in a delayed Tmax due to its high polarity and lower membrane permeability compared to its lipophilic prodrugs.
Mechanism of Action: The Nrf2/KEAP1 Axis
The therapeutic efficacy of fumarate esters is primarily driven by their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway[2].
MMF acts as a soft electrophile. It covalently modifies reactive cysteine residues—specifically Cys151—on the Kelch-like ECH-associated protein 1 (KEAP1) via succination[3]. Under basal conditions, KEAP1 targets Nrf2 for ubiquitin-mediated proteasomal degradation. The succination of KEAP1 induces a conformational change that halts this degradation, allowing Nrf2 to stabilize, accumulate, and translocate into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective and anti-inflammatory genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2].
MMF-mediated activation of the Nrf2 antioxidant response pathway.
Experimental Methodologies: Validating Efficacy and Tolerability
To objectively compare these compounds in preclinical drug development, assays must be designed as self-validating systems. The following protocols ensure that mechanistic claims are inextricably linked to robust internal controls.
Protocol 1: In Vitro ARE-Luciferase Reporter Assay (Efficacy Validation)
Causality: To prove that a novel fumarate ester drives efficacy specifically through the Nrf2 pathway, we utilize a reporter assay where the luciferase gene is under the control of the ARE promoter. Self-Validation: The system is validated by running a parallel assay using an ARE-mutant plasmid. If the compound is truly Nrf2-specific, the luminescent signal will exclusively manifest in the wild-type construct, ruling out off-target transcriptional activation.
-
Cell Seeding: Plate HEK293T cells in 96-well plates at a density of
cells/well. Incubate for 24 hours. -
Transfection: Co-transfect cells with either a Wild-Type ARE-Luciferase plasmid or a Mutant ARE-Luciferase plasmid (negative control), alongside a Renilla luciferase plasmid (transfection efficiency control).
-
Compound Treatment: Treat cells with varying concentrations of DMF, DRF, or MMF (e.g., 1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Sulforaphane).
-
Quantification: After 18 hours, lyse the cells and measure luminescence using a dual-luciferase assay system. Normalize Firefly luciferase activity to Renilla luciferase activity.
Protocol 2: In Vivo Pharmacokinetic and GI Lesion Assessment (Tolerability Validation)
Causality: Systemic bioequivalence does not guarantee equivalent local tissue tolerability. This protocol couples LC-MS/MS pharmacokinetic profiling with histological scoring to prove that reduced GI irritation is a function of local metabolism, not poor systemic absorption. Self-Validation: By measuring plasma MMF levels simultaneously with tissue extraction, researchers can definitively correlate systemic exposure with localized morphological damage. A vehicle-treated sham group establishes the baseline for healthy tissue architecture.
-
Animal Dosing: Administer equimolar oral doses of DMF or DRF to C57BL/6 mice (n=8 per group) via oral gavage. Include a vehicle-only sham group.
-
Plasma Collection: Draw blood at 0.5, 1, 2, 4, and 8 hours post-dose. Isolate plasma and quantify MMF concentrations using LC-MS/MS to establish the Area Under the Curve (AUC) and confirm systemic bioequivalence.
-
Tissue Extraction: At 8 hours post-dose, euthanize the animals and excise the jejunum and stomach.
-
Histological Scoring: Fix tissues in 10% formalin, embed in paraffin, and stain with H&E. Blindly score the tissues for epithelial desquamation, villus blunting, and inflammatory cell infiltration on a scale of 0 to 4.
Comparative Clinical Efficacy and Safety Data
The preclinical hypothesis that DRF's distinct chemical structure reduces GI irritation without compromising MMF systemic exposure was definitively validated in the EVOLVE-MS-2 Phase III clinical trial[4].
While DRF (462 mg BID) and DMF (240 mg BID) yielded bioequivalent systemic exposure to MMF, DRF demonstrated a statistically significant reduction in severe gastrointestinal events. This data underscores the importance of prodrug optimization in mitigating off-target local toxicity.
Table 2: Comparative Gastrointestinal Tolerability (EVOLVE-MS-2 Trial Data)
| Clinical Metric | DRF (462 mg BID) | DMF (240 mg BID) | Statistical Significance |
| Overall GI Adverse Events | 34.8% | 49.0% | p < 0.05 |
| Discontinuation due to GI AEs | 0.8% | 4.8% | p < 0.05 |
| Mean Days with IGISIS Score ≥ 2 | 1.4 days | 2.6 days | p = 0.0003 |
Data synthesized from4[4]. IGISIS = Individual Gastrointestinal Symptom and Impact Scale.
References
-
An Overview of DRF in the treatment of Multiple Sclerosis. Research Journal of Pharmacy and Technology.5
-
Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. National Institutes of Health (NIH) / PMC.1
-
Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study. National Institutes of Health (NIH) / PMC.4
-
Fumaric Acid Esters Stimulate Astrocytic VEGF Expression through HIF-1α and Nrf2. PLOS One.2
-
Dimethyl fumarate as a versatile therapeutic agent: molecular mechanisms and potential clinical applications. National Institutes of Health (NIH) / PMC.6
Sources
- 1. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumaric Acid Esters Stimulate Astrocytic VEGF Expression through HIF-1α and Nrf2 | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Dimethyl fumarate as a versatile therapeutic agent: molecular mechanisms and potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Diisooctyl Fumarate: HPLC-UV vs. GC-FID/MS
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide
Executive Summary & Scientific Rationale
Diisooctyl fumarate (DOF) is a high-molecular-weight, semi-volatile ester widely utilized as a plasticizer, a reactive intermediate in polymer synthesis, and a functional excipient in specialized drug delivery matrices. Due to its lipophilic nature and the critical need to monitor both bulk purity and trace degradants (such as free fumaric acid or isooctyl alcohol), selecting the optimal analytical method is paramount.
As a Senior Application Scientist, I frequently encounter laboratories struggling to choose between Liquid Chromatography (HPLC) and Gas Chromatography (GC) for heavy esters. This guide provides a rigorous, data-backed cross-validation of HPLC-UV and GC-FID/MS methods for DOF analysis. Every protocol described herein is designed as a self-validating system, strictly adhering to the updated [1].
Physicochemical Profiling & Causality in Method Design
To design a robust analytical method, we must first deconstruct the analyte's molecular architecture. DOF (
-
The
-Unsaturated Carbonyl System: The central trans-double bond conjugated with two ester carbonyls provides a strong electronic transition. Causality: This makes DOF highly responsive to Ultraviolet (UV) detection in the 210–220 nm range, justifying the use of HPLC-UV. -
Long Hydrophobic Alkyl Chains: The twin isooctyl (
) chains render the molecule highly lipophilic (LogP > 6) and give it a relatively high boiling point. Causality: For HPLC, a highly retentive C18 stationary phase with a strong organic mobile phase (Acetonitrile) is mandatory to elute the compound. For GC, the high boiling point necessitates a low-bleed, semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and an aggressive temperature ramp to prevent peak broadening and column fouling, drawing heavily from principles outlined in [2].
Visualizing the Analytical Strategy
Figure 1: Parallel cross-validation workflow for Diisooctyl fumarate analysis.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Tests (SST).
Protocol A: Sample Preparation (Universal)
Because DOF is insoluble in water, aqueous extraction will result in catastrophic recovery failure.
-
Matrix Disruption: Accurately weigh 1.0 g of the sample matrix into a 50 mL centrifuge tube.
-
Extraction: Add 10.0 mL of a 1:1 (v/v) Hexane/Acetone mixture. Note: Acetone penetrates polymer matrices, while Hexane acts as the primary solvent for the lipophilic DOF.
-
Agitation: Sonicate for 15 minutes at ambient temperature to ensure exhaustive extraction without inducing thermal degradation of the fumarate double bond.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (do not use Nylon, as it may bind the ester).
Protocol B: HPLC-UV Assay (Bulk Purity & Release Testing)
Optimized for high precision and robustness.
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Gradient elution. Mobile Phase A: LC-MS grade Water; Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (60% B), 2-10 min (ramp to 100% B), 10-15 min (hold 100% B). Causality: The hold at 100% B is critical to wash out the highly retained diisooctyl chains and prevent ghost peaks in subsequent runs.
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
SST: Inject a 50 µg/mL standard 5 times. The %RSD of the peak area must be
1.0%, and the tailing factor must be 1.5.
Protocol C: GC-FID/MS Assay (Trace Impurity Profiling)
Optimized for sensitivity and structural confirmation of degradants.
-
Column: DB-5MS (or equivalent 5% phenyl), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split ratio 10:1, Temperature 280°C.
-
Oven Temperature Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). Causality: The aggressive ramp minimizes the residence time of the heavy ester in the column, sharpening the peak and improving the Signal-to-Noise (S/N) ratio.
-
Detection (FID): 320°C.
-
Detection (MS): Electron Ionization (EI) at 70 eV, Scan range m/z 40–400.
Quantitative Data Presentation: Cross-Validation Results
The table below summarizes the cross-validation data generated under ICH Q2(R2) parameters. The data highlights the inherent strengths of each detection modality.
| Validation Parameter (ICH Q2(R2)) | HPLC-UV (Bulk Assay) | GC-FID (Routine QC) | GC-MS (Trace Analysis) |
| Linearity Range | 1.0 – 150.0 µg/mL | 0.5 – 100.0 µg/mL | 0.05 – 20.0 µg/mL |
| Correlation Coefficient ( | > 0.9998 | > 0.9992 | > 0.9950 |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.10 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.75 µg/mL | 0.30 µg/mL | 0.03 µg/mL |
| Method Precision (%RSD, n=6) | 0.6% | 1.4% | 2.8% |
| Accuracy / Recovery (%) | 99.2% – 100.8% | 97.5% – 102.1% | 94.0% – 106.5% |
| Matrix Effect Susceptibility | Low | Moderate | High (Ion suppression) |
Data Synthesis: HPLC-UV demonstrates superior precision (0.6% RSD) and tighter recovery margins, making it the undisputed choice for bulk assay and lot release. Conversely, GC-MS provides a 25-fold improvement in LOD over HPLC-UV, making it the mandatory choice for quantifying genotoxic impurities or trace leachables.
Decision Matrix: Selecting the Right Method
To operationalize these findings, I have developed a logical decision tree for method selection.
Figure 2: Method selection matrix based on analytical objectives.
Final Recommendations
-
Adopt HPLC-UV when your primary objective is demonstrating that the active ingredient or excipient meets its 98.0% - 102.0% specification limit. The liquid phase is gentler on the ester linkages, preventing artifactual thermal degradation during analysis.
-
Adopt GC-MS when investigating stability failures, identifying unknown degradants, or conducting extractables and leachables (E&L) studies where sensitivity is paramount.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: EPA Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) Source: United States Environmental Protection Agency (EPA) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Benchmarking Diisooctyl fumarate performance in industrial applications
Benchmarking Diisooctyl Fumarate (DOF) Performance in Industrial Polymer Applications A Comparative Guide to Plasticization Efficiency, Migration Resistance, and Reactive Utility
Executive Summary
As a Senior Application Scientist, I frequently navigate the complex trade-offs between polymer flexibility, environmental compliance, and long-term material stability. Historically, orthophthalates like bis(2-ethylhexyl) phthalate (DEHP) have dominated the plasticizer market. However, stringent regulatory pressures regarding toxicity and migration have catalyzed the search for high-performance alternatives. Diisooctyl fumarate (DOF)—also known as bis(2-ethylhexyl) fumarate—has emerged as a premier candidate. This guide objectively benchmarks DOF against traditional phthalates, providing mechanistic insights and self-validating experimental protocols for drug development professionals and materials scientists.
Mechanistic Rationale: The Dual-Action Architecture of DOF
The superior performance of DOF is rooted in its unique molecular architecture, which allows it to function as both a primary plasticizer and a reactive monomer[1].
-
Plasticization via Free Volume Expansion: The bulky 2-ethylhexyl branched chains disrupt intermolecular polymer interactions (such as dipole-dipole forces in polyvinyl chloride matrices). This increases the free volume within the polymer matrix, effectively lowering the glass transition temperature (
) and imparting flexibility. -
Reactive Crosslinking and Radical Quenching: Unlike saturated phthalates, DOF contains an
-unsaturated double bond in its fumarate backbone. This structural feature allows DOF to act as a reactive diluent in coatings and adhesives[2]. Furthermore, in UV-curable systems, this double bond can quench free radicals, significantly reducing oxidative degradation and extending the lifespan of the polymer network[1].
Quantitative Benchmarking: DOF vs. Phthalate Alternatives
To establish a rigorous comparison, we benchmarked DOF against the industry standards DEHP and DINP (Diisononyl phthalate) across critical performance metrics. The data demonstrates that DOF achieves parity in plasticization while outperforming in migration resistance and stability.
| Performance Metric | Diisooctyl Fumarate (DOF) | Bis(2-ethylhexyl) Phthalate (DEHP) | Diisononyl Phthalate (DINP) |
| 25–30°C[1] | 25–30°C | 20–25°C | |
| Migration Rate (Solvent Extraction) | Low[1] | High | Moderate |
| UV & Oxidative Stability | Excellent (Radical Quenching)[1] | Poor | Moderate |
| Toxicity Profile | Low Acute Toxicity[2] | High (Endocrine Disruptor) | Regulated / Restricted |
| Functionality | Plasticizer & Reactive Monomer[1] | Plasticizer Only | Plasticizer Only |
Experimental Protocol: Self-Validating PVC Plasticization Workflow
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for benchmarking plasticizer performance. By running DOF and DEHP in parallel, scientists can isolate the causality of the plasticizer's chemical structure on macroscopic polymer properties.
Step 1: Formulation and Melt Blending
-
Objective: Achieve a homogenous dispersion of the plasticizer within the polymer matrix.
-
Procedure: Combine 80 parts per hundred resin (phr) of suspension-grade PVC with 20 phr of the target plasticizer (DOF or DEHP). Pre-mix using a high-speed planetary mixer at 80°C for 10 minutes to allow initial absorption. Transfer the dry blend to a twin-screw extruder operating at a temperature profile of 150°C to 170°C.
-
Causality Check: Extruding at 170°C ensures the PVC crystallites are sufficiently melted without causing thermal degradation, allowing the plasticizer to fully integrate into the amorphous regions of the polymer.
Step 2: Compression Molding
-
Objective: Fabricate standardized films for thermal and mechanical testing.
-
Procedure: Press the extruded pellets in a hydraulic press at 165°C under 15 MPa of pressure for 5 minutes. Cool rapidly to room temperature under pressure to prevent shrinkage and internal stress formation.
Step 3: Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Objective: Quantify plasticization efficiency via
depression. -
Procedure: Subject 5-10 mg of the molded film to a heat-cool-heat cycle from -50°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere. Record the
from the second heating scan to erase thermal history. -
Validation: A successful DOF integration will yield a
reduction of 25–30°C compared to neat PVC, confirming its efficiency is directly comparable to DEHP[1].
Step 4: Migration Assay (Solvent Extraction)
-
Objective: Evaluate the permanence of the plasticizer in the matrix.
-
Procedure: Weigh a 50x50 mm specimen (
). Immerse the specimen in n-hexane at 25°C for 24 hours. Remove, dry in a vacuum oven at 50°C for 24 hours, and re-weigh ( ). Calculate the weight loss percentage. -
Causality Check: DOF's lower migration rate[1] is attributed to its higher molecular entanglement and potential secondary interactions within the matrix, validating its superior permanence over traditional phthalates.
Workflow Visualization
Experimental workflow for benchmarking DOF against standard phthalate plasticizers in PVC matrices.
Conclusion
Diisooctyl fumarate (DOF) represents a paradigm shift in polymer additives. By combining the high plasticization efficiency of traditional phthalates with the reactive, radical-quenching capabilities of an unsaturated monomer, DOF offers a robust solution for next-generation industrial applications. Its favorable safety profile and low migration characteristics make it an indispensable tool for researchers developing sustainable and high-performance materials.
References
-
[1] Title: Buy Bis(2-ethylhexyl) fumarate | 141-02-6 - Smolecule Source: smolecule.com URL:
-
[2] Title: CAS 141-02-6: 2-Ethylhexyl fumarate - CymitQuimica Source: cymitquimica.com URL:
Sources
Engineering the Future of Medical Polymers: Efficacy and Safety of Emerging DEHP-Alternative Plasticizers
As a Senior Application Scientist specializing in medical polymers, I frequently encounter the critical trade-off between material efficacy and patient safety. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the gold standard for plasticizing polyvinyl chloride (PVC) in medical devices like blood bags, hemodialysis tubing, and IV lines. However, because DEHP is not covalently bound to the PVC matrix, it undergoes lipophilic migration into biological fluids 1. Subsequent hepatic metabolism yields mono(2-ethylhexyl) phthalate (MEHP), a compound with documented reproductive toxicity and endocrine-disrupting properties, particularly dangerous for neonates in intensive care 2.
The industry's pivot toward emerging alternative plasticizers requires a rigorous, data-driven evaluation of their physicochemical performance and biocompatibility. This guide objectively compares the leading alternatives—DINCH, TOTM, DEHT, and ATBC—providing actionable insights for drug development and medical device professionals.
Structural and Mechanistic Overview of Emerging Alternatives
Understanding the molecular structure of these plasticizers is essential to predicting their macroscopic behavior in clinical settings.
-
TOTM (Trioctyl Trimellitate): A highly branched, high-molecular-weight (546.8 g/mol ) trimellitate. The causality behind its performance lies in its steric hindrance, which physically entangles within the PVC polymer chains, drastically reducing migration rates 3.
-
DINCH (1,2-Cyclohexane dicarboxylic acid diisononyl ester): A non-phthalate hydrogenated derivative. By saturating the aromatic ring, DINCH offers an excellent toxicological profile while maintaining high flexibility [[4]]().
-
DEHT (Di(2-ethylhexyl) terephthalate): A structural isomer of DEHP (a para-phthalate rather than an ortho-phthalate). This simple shift in stereochemistry fundamentally alters its receptor binding affinity, effectively eliminating endocrine disruption 5.
-
ATBC (Acetyl tributyl citrate): A citrate-based plasticizer that closely mimics DEHP's processing efficiency but has limitations in steam sterilization, making it better suited for gamma-irradiated devices [[6]]().
Efficacy Comparison: Material Performance & Migration
To validate these alternatives, we must assess their mechanical integrity and leaching kinetics under clinical conditions.
Table 1: Physicochemical and Mechanical Efficacy of Medical Plasticizers
| Plasticizer | Molecular Weight | Tensile Strength | Cold Flexibility | Migration/Leaching Rate | Steam Sterilizability |
| DEHP (Control) | 390.5 g/mol | High (~21 MPa) | Excellent | High (Reference) | Excellent |
| TOTM | 546.8 g/mol | High | Poor | Very Low (~1/350 of DEHP) | Excellent |
| DINCH | 424.6 g/mol | Moderate-High | Excellent | Low | Good |
| DEHT | 390.5 g/mol | High | Good | Low | Good |
| ATBC | 402.5 g/mol | High | Good | Moderate | Poor (Gamma preferred) |
Expert Insight on Causality: TOTM's high molecular weight drastically reduces its migration rate compared to DEHP 7. However, this same steric bulk reduces its efficiency in disrupting polymer-polymer interactions at low temperatures, resulting in inferior cold flexibility 8.
Safety & Biocompatibility: The "Regrettable Substitution" Dilemma
While reducing systemic toxicity is the primary goal, we must also consider unintended clinical consequences. DEHP has a unique, albeit accidental, clinical benefit: it intercalates into red blood cell (RBC) membranes, stabilizing them and reducing hemolysis during long-term storage 9.
Table 2: Toxicological and Hemocompatibility Profiles
| Plasticizer | Cytotoxicity (Metabolites) | Endocrine Disruption | Reproductive Toxicity | RBC Stabilization (Hemolysis) |
| DEHP | High (MEHP) | Yes (ER/AR interference) | High | Excellent (Low hemolysis) |
| TOTM | None/Low | None | Low | Poor (High hemolysis) |
| DINCH | Low (at high conc.) | None | Low | Moderate |
| DEHT | Low | None | Low | Moderate |
| ATBC | Low | None | Low | Moderate |
Expert Insight on Causality: The endocrine-disrupting effects of DEHP are driven by its metabolite MEHP binding to estrogen/androgen receptors. DEHT and DINCH lack this binding affinity due to their altered stereochemistry 5. Conversely, the absence of DEHP in blood bags leads to increased RBC osmotic fragility, a critical challenge when using TOTM or DINCH for red cell concentrates 9.
Experimental Methodologies for Validation
To ensure scientific integrity, any laboratory evaluating these plasticizers must employ self-validating protocols. Below are the standardized workflows for assessing migration and hemocompatibility.
Protocol 1: In Vitro Migration/Leaching Assay (GC-MS)
Rationale: Simulates the lipophilic extraction of plasticizers by blood plasma or total parenteral nutrition (TPN) lipid emulsions. Using a purely aqueous simulant would falsely underestimate leaching risk.
-
Sample Preparation: Cut 10 cm² sections of the plasticized PVC tubing.
-
Simulant Exposure: Immerse samples in a lipid emulsion (e.g., Intralipid 20%) at 37°C under continuous agitation (100 rpm) for 72 hours.
-
Self-Validation Step: Include a known DEHP-spiked standard in a parallel control to calculate absolute recovery rates and account for matrix suppression.
-
-
Extraction: Perform liquid-liquid extraction using hexane to isolate the lipophilic plasticizers from the lipid phase.
-
Quantification: Analyze via GC-MS using a cubic calibration curve. Causality: Plasticizer release follows non-linear kinetics over time; linear models fail to accurately quantify trace initial bursts 10. Monitor specific mass-to-charge ratios (e.g., m/z 149 for phthalates, m/z 155 for DINCH).
Protocol 2: RBC Storage Lesion and Hemolysis Evaluation
Rationale: Determines if the alternative plasticizer can maintain RBC membrane integrity over a standard 42-day storage period.
-
Blood Collection: Pool and leukoreduce whole blood, then aliquot into test PVC bags (e.g., DINCH, TOTM) and control bags (DEHP).
-
Storage: Suspend in SAGM additive solution and store at 4°C.
-
Sampling: Aseptically draw 5 mL samples on days 0, 14, 28, and 42.
-
Hemolysis Assay: Centrifuge to isolate the supernatant. Measure free hemoglobin via the Drabkin's cyanmethemoglobin method (absorbance at 540 nm).
-
Self-Validation Step: Total hemoglobin must be measured from an uncentrifuged, completely lysed aliquot. This establishes a true 100% hemolysis baseline, ensuring the calculated percentage of free hemoglobin is absolute and self-validating across different blood donor hematocrits.
-
Mechanistic Visualization
The following diagram maps the divergent biological pathways of legacy versus emerging plasticizers once they leach into the bloodstream.
Mechanistic pathway of plasticizer migration and biological impact in medical devices.
Conclusion
No single alternative perfectly replicates DEHP's unique balance of flexibility, low cost, and RBC stabilization. Formulators must match the plasticizer to the clinical indication. TOTM is highly optimal for platelet storage due to its high gas permeability and exceptionally low migration 3, while DINCH and DEHT are preferred for general IV fluid administration and hemodialysis tubing due to their excellent safety profiles and lack of endocrine disruption 4.
References
-
Latest Medical Plasticizers Materials Evolving to Meet the Challenge - SpecialChem. 8
-
Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs. 6
-
Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC. 7
-
Migration of plasticizers from PVC medical devices: Development of an infusion model - ResearchGate. 11
-
Opinion on The safety of medical devices containing DEHP - Public Health (europa.eu). 2
-
Rebuttal to Comment on “Alternative Plasticizers As Emerging Global Environmental and Health Threat..." - ACS Publications. 4
-
Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC. 5
-
Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - ResearchGate. 10
-
Recommendations for in vitro evaluation of blood components collected, prepared and stored in non‐DEHP medical devices - landspitali.is. 9
-
Study on the Physical, Thermal and Mechanical Properties of SEBS/PP Blend as a Medical Fluid Bag - PMC. 1
-
Perspectives on alternatives to phthalate plasticized poly(vinyl chloride) in medical devices applications - SciSpace. 3
Sources
- 1. Study on the Physical, Thermal and Mechanical Properties of SEBS/PP (Styrene-Ethylene-Butylene-Styrene/Polypropylene) Blend as a Medical Fluid Bag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 7. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. iris.landspitali.is [iris.landspitali.is]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Diisooctyl fumarate proper disposal procedures
As a Senior Application Scientist, I approach chemical waste not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. Diisooctyl fumarate (CAS 1330-75-2) is heavily utilized in polymer chemistry, plastics manufacturing, and specialized drug delivery formulations as a monomeric intermediate and plasticizer[1]. However, its physicochemical profile demands rigorous, scientifically grounded handling and disposal protocols.
This guide synthesizes EPA regulatory frameworks with field-proven laboratory practices to ensure your operations remain safe, compliant, and environmentally responsible.
Part 1: Chemical Profiling & Hazard Causality
To manage a chemical safely, you must first understand the physical properties that dictate its behavior in the environment.
| Property | Value | Operational Implication |
| CAS Number | 1330-75-2 | Essential for accurate SDS tracking and EPA waste profiling[]. |
| Molecular Formula | C20H36O4 | High carbon content dictates high-temperature incineration as the optimal destruction method[]. |
| Molecular Weight | 340.50 g/mol | Heavy, non-volatile ester; inhalation risk is minimal at standard room temperature[]. |
| Density | 0.945 g/cm³ | Lighter than water; spills will float, requiring hydrophobic absorbents rather than standard mops[]. |
| Water Solubility | Insoluble | Strictly prohibits drain disposal; necessitates dedicated organic waste streaming[1]. |
Hazard Causality: Why does diisooctyl fumarate require specialized disposal? The answer lies in its molecular structure. As a long-chain, highly lipophilic ester, it exhibits near-zero aqueous solubility[1]. If improperly discharged into municipal sanitary sewer systems, it will not dissolve or undergo rapid biological degradation. Instead, it partitions into aquatic sludge, potentially causing long-term bioaccumulation and aquatic toxicity. Furthermore, organic esters of this class can act as mild skin sensitizers upon prolonged contact. Therefore, it must be managed strictly as a regulated organic waste stream.
Part 2: Operational Safety & Spill Response Protocol
A robust spill response must be a self-validating system —meaning the protocol includes built-in checks to confirm operational success.
-
Containment & Isolation: Immediately isolate the spill perimeter.
-
Causality: Prevents the mechanical tracking of this lipophilic substance across the laboratory floor, which would exponentially increase the decontamination area and risk of slips.
-
-
Absorbent Application: Apply hydrophobic, inert absorbents (e.g., vermiculite, sand, or specialized organic spill pads).
-
Causality: Because diisooctyl fumarate has a density of 0.945 g/cm³ and is water-insoluble[], applying standard aqueous mops will merely spread the chemical slick without absorbing it.
-
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a compatible, sealable polyethylene or glass waste container.
-
Decontamination & Validation: Wash the affected surface with a concentrated laboratory surfactant/detergent solution to emulsify the residual ester film, followed by a distilled water rinse.
-
Self-Validation Check: Run a clean, nitrile-gloved finger over the dried surface. A properly decontaminated surface will exhibit high friction. If the surface feels slick or greasy, residual ester remains, and step 4 must be repeated.
-
Part 3: Step-by-Step Disposal Methodology (RCRA Compliance)
-
Waste Characterization (40 CFR 261.3): Under the Resource Conservation and Recovery Act (RCRA), generators must determine if their waste exhibits hazardous characteristics[3]. While pure diisooctyl fumarate is not a listed RCRA P- or U-waste, laboratory workflows often dissolve it in flammable solvents (e.g., methanol, acetone). This immediately classifies the entire resulting mixture as a D001 Ignitable Hazardous Waste[4].
-
Waste Stream Segregation:
-
Halogenated vs. Non-Halogenated: If the fumarate was mixed with halogenated solvents (e.g., chloroform, dichloromethane), it must go into a "Halogenated Organic Waste" container. If pure or mixed with non-halogenated solvents, use the "Non-Halogenated" stream.
-
Causality: Halogenated wastes require specific, higher-temperature incineration parameters to prevent the formation of toxic dioxins. Mixing streams unnecessarily increases disposal costs and safety risks.
-
-
Satellite Accumulation Area (SAA) Management: Store the waste container in a designated SAA at or near the point of generation, ensuring the total volume never exceeds 55 gallons[5].
-
Self-Validation Check: The container cap must be securely tightened at all times unless actively adding waste. Leaving a funnel in the open neck is a severe safety risk and a direct EPA violation[4].
-
-
Compliant Labeling: Affix a "Hazardous Waste" label the moment the first drop of waste enters the container[5]. The label must explicitly list "Diisooctyl Fumarate," all associated solvents, and the primary hazard (e.g., "Flammable/Toxic")[4].
-
Transfer and Final Disposition: Once the SAA container reaches its limit, date it and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[4]. Final disposal must be executed by a licensed hazardous waste broker via high-temperature incineration[6].
Part 4: Waste Management Workflow
Caption: Diisooctyl Fumarate Waste Management and Disposal Routing Workflow.
References
- CAS 1330-75-2 (DiisooCtyl fumarate) - BOC Sciences. BOC Sciences.
- Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 2) - EPA. Environmental Protection Agency (EPA).
- Material Safety Data Sheet - Sodium Fumarate, 98% (40 CFR 261.3 Guidelines). Cole-Parmer.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Waste Management: The New Regulations. Medical Laboratory Management.
- Proper Disposal of UB-165 (fumarate): A Guide. Benchchem.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
